5-Hydroxymethyltubercidin
描述
Structure
2D Structure
属性
CAS 编号 |
49558-38-5 |
|---|---|
分子式 |
C12H16N4O5 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[4-amino-5-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O5/c13-10-7-5(2-17)1-16(11(7)15-4-14-10)12-9(20)8(19)6(3-18)21-12/h1,4,6,8-9,12,17-20H,2-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI 键 |
HVMYWBSUWVFUFB-WOUKDFQISA-N |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CO |
同义词 |
5-hydroxymethyltubercidin |
产品来源 |
United States |
Foundational & Exploratory
5-Hydroxymethyltubercidin: A Technical Guide on its Discovery, Synthesis, and Antiviral Mechanism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyltubercidin (HMTU) is a synthetic nucleoside analog derived from Tubercidin, a natural antibiotic.[1][2] The strategic addition of a hydroxymethyl group at the 5-position of the pyrrolopyrimidine ring significantly enhances its biological activity, conferring potent antiviral properties against a broad spectrum of RNA viruses, including flaviviruses and coronaviruses.[1][3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. It includes detailed experimental protocols for key assays, quantitative data on its antiviral efficacy, and visualizations of its synthesis and mechanism to serve as a resource for ongoing research and development in the field of antiviral therapeutics.
Discovery and Historical Context
The development of this compound is rooted in the extensive history of nucleoside analog research, which began in the 1960s.[1] These early investigations into modifying nucleoside scaffolds established the foundation for creating compounds that can interfere with viral replication.[1] Tubercidin (also known as 7-deazaadenosine), originally isolated from Streptomyces tubercidicus, served as the parent compound.[2] It is a structural analog of adenosine where the N-7 of the purine ring is replaced by a carbon atom.[2]
Subsequent research focused on modifying the Tubercidin structure to improve its therapeutic index and target specificity. The synthesis and study of this compound were driven by the hypothesis that substitutions at the C-5 position could modulate its biological effects.[2] This led to the discovery that the 5-hydroxymethyl group significantly boosts its antiviral capabilities, establishing HMTU as a promising lead compound for broad-spectrum antiviral drug development.[1][3]
Chemical Synthesis
The synthesis of this compound has been achieved through several semi-synthetic routes, starting from derivatives of its parent compound, Tubercidin.
Method 1: Reduction from Tubercidin-5-carboxylic Acid
The most direct pathway involves the chemical reduction of Tubercidin-5-carboxylic acid. This method is noted for its efficiency and high yields.[1]
-
Starting Material: Tubercidin-5-carboxylic acid (prepared from Sangivamycin).[2]
-
Reducing Agent: Lithium borohydride (LiBH₄).[1]
-
Solvent: Tetrahydrofuran (THF).[1]
-
Process: The carboxylic acid group at the 5-position is selectively reduced to a hydroxymethyl group.[1]
Method 2: Organopalladium-Mediated Synthesis
A more complex approach utilizes organometallic chemistry to introduce the functional group.[1]
-
Intermediate: 5-Mercuritubercidin.[1]
-
Reaction: Palladium-catalyzed carbonylation in the presence of carbon monoxide and methanol to form 5-methoxycarbonyltubercidin.[1]
-
Final Step: The resulting ester is then reduced to this compound.[1]
Caption: Chemical synthesis routes to this compound.
Mechanism of Action
This compound functions as a potent antiviral agent by targeting the viral RNA replication process. Its mechanism is multifaceted, involving enzymatic activation and direct interference with the viral polymerase.
-
Cellular Uptake and Phosphorylation: Once inside the host cell, HMTU is phosphorylated by host cell kinases to its active triphosphate form, this compound 5'-triphosphate (HMTU-TP).
-
Competitive Inhibition of RdRp: HMTU-TP mimics natural nucleoside triphosphates (like ATP) and competes for the active site of the viral RNA-dependent RNA polymerase (RdRp).[1]
-
RNA Chain Termination: The viral RdRp incorporates HMTU-TP into the growing viral RNA strand. The structural modification introduced by HMTU prevents the addition of the next nucleotide, causing premature termination of RNA synthesis.[1][3] This effectively halts viral replication.[3]
Caption: HMTU inhibits viral replication via chain termination.
Biological Activity and Quantitative Data
HMTU has demonstrated significant antiviral activity against a wide array of RNA viruses. Its efficacy is characterized by low submicromolar effective concentrations and a favorable selectivity index, indicating low cytotoxicity at therapeutic doses.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | SI (Selectivity Index) | Reference |
| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | Huh7 | 0.528 | >94 | [1] |
| Human Coronavirus OC43 (HCoV-OC43) | Huh7 | 0.378 | >132 | [1] | |
| SARS-CoV-2 | VeroE6/TMPRSS2 | ~0.4 | >125 | [3] | |
| Flaviviridae | Dengue Virus (DENV) | Multiple | Submicromolar | N/A | [3] |
| Zika Virus (ZIKV) | Multiple | Submicromolar | N/A | [1] | |
| Yellow Fever Virus (YFV) | Multiple | Submicromolar | N/A | [1] | |
| West Nile Virus (WNV) | Multiple | Submicromolar | N/A | [1] | |
| Japanese Encephalitis Virus (JEV) | Multiple | Submicromolar | N/A | [1] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. SI (Selectivity Index): Calculated as CC₅₀ (cytotoxic concentration) / EC₅₀. A higher SI value indicates greater selectivity for viral targets over host cells.
Experimental Protocols
Synthesis of this compound (Method 1)
-
Dissolution: Dissolve Tubercidin-5-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium borohydride (LiBH₄) in THF to the cooled mixture while stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0°C.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography (e.g., silica gel) to yield pure this compound.[1]
Antiviral Activity Assay (qRT-PCR)
-
Cell Seeding: Seed host cells (e.g., VeroE6 for SARS-CoV-2) in 96-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Remove the medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour incubation period for viral adsorption, remove the inoculum and add the medium containing the different concentrations of HMTU.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
RNA Extraction: Harvest the cell supernatant and extract viral RNA using a commercial viral RNA extraction kit.
-
qRT-PCR: Quantify the amount of viral RNA using quantitative reverse transcription PCR (qRT-PCR) with virus-specific primers and probes.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral RNA inhibition against the log concentration of the compound.[3]
Time-of-Addition Assay
-
Cell Preparation: Seed host cells in multi-well plates to create confluent monolayers.
-
Synchronized Infection: Infect all wells with the virus for 1 hour at 4°C to allow binding but not entry.
-
Initiation of Infection: Wash the cells and add pre-warmed medium, then shift the plates to 37°C to start the infection cycle synchronously.
-
Staggered Compound Addition: Add a fixed, effective concentration of HMTU to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10 hours).
-
Harvest: At the end of a single replication cycle (e.g., 12 or 24 hours), harvest the supernatant from all wells.
-
Quantification: Quantify the viral yield in each supernatant using a TCID₅₀ assay or qRT-PCR.
-
Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates which stage of the viral lifecycle it targets. For HMTU, inhibition is expected at later stages corresponding to RNA replication.[1][3]
Caption: Workflow for a time-of-addition experiment.
RdRp Primer Extension Assay
-
Reaction Components: Assemble a reaction mixture containing a purified viral RdRp enzyme, a primer-template RNA duplex, a buffer solution with necessary cofactors (e.g., MgCl₂), and a mix of natural NTPs.
-
Inhibitor Addition: Add either HMTU-TP or a control (e.g., ATP) to separate reaction tubes.
-
Initiation: Initiate the RNA extension reaction by incubating the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Termination: Stop the reaction after a set time by adding a quenching buffer (e.g., EDTA-containing buffer).
-
Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the RNA products using a suitable method, such as autoradiography (if using radiolabeled primers) or fluorescent staining.
-
Interpretation: A shorter RNA product in the presence of HMTU-TP compared to the control indicates chain termination. The size of the terminated product reveals the specific point of incorporation.[3]
Conclusion
The discovery and characterization of this compound mark a significant advance in the field of nucleoside analogs. Its potent, broad-spectrum antiviral activity, coupled with a well-defined mechanism of action targeting viral RdRp, establishes it as a valuable lead compound.[1][3] The detailed synthetic routes and experimental protocols provided herein offer a foundation for further investigation, optimization, and development of HMTU and its derivatives as potential therapeutic agents against existing and emerging viral threats.
References
Biosynthesis of 5-Hydroxymethyltubercidin precursor tubercidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of tubercidin, a potent adenosine analog with significant antimycobacterial and antitumor activities. The focus is on the enzymatic cascade that converts Guanosine-5'-triphosphate (GTP) into the 7-deazapurine nucleoside, tubercidin, as elucidated from studies on Streptomyces tubercidicus. This document details the key enzymes, their mechanisms, and available quantitative data, along with relevant experimental protocols.
The Tubercidin Biosynthetic Pathway
The biosynthesis of tubercidin commences from the primary metabolite GTP and involves a series of enzymatic reactions to construct the characteristic 7-deazapurine core and attach the ribose moiety.[1][2] The pathway is governed by a dedicated gene cluster encoding the "Tub" enzymes.
The initial steps of the pathway, leading to the formation of 7-carboxy-7-deazaguanine (CDG), are shared with the biosynthesis of other 7-deazapurine compounds like queuosine and toyocamycin.[1][2]
The key enzymatic steps are:
-
GTP Cyclohydrolase I (TubC): The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin-3'-triphosphate (H₂NTP). This reaction is catalyzed by GTP cyclohydrolase I, encoded by the tubC gene.[1][2][3]
-
6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) Synthase (TubA): The intermediate H₂NTP is then acted upon by CPH₄ synthase (TubA) to continue the rearrangement of the pterin ring.[1]
-
7-carboxy-7-deazaguanine (CDG) Synthase (TubB): This radical S-adenosyl-L-methionine (SAM) enzyme catalyzes a crucial ring contraction step to form the 7-deazapurine core of CDG.[1]
-
CDG-PRPP Phosphoribosyltransferase (TubE): TubE attaches the phosphoribosyl pyrophosphate (PRPP) to CDG, forming the nucleoside scaffold.[2][4]
-
Decarboxylase (TubF): An unusual decarboxylase, likely utilizing a prenylated-FMN cofactor, removes the carboxyl group.[1]
-
NADPH-dependent Reductase (TubD): TubD, an NADPH-dependent reductase, catalyzes a reductive deamination.[2][4]
-
Nudix Hydrolase (TubG): The final tailoring step is carried out by TubG, a Nudix hydrolase, which removes the phosphate group to yield tubercidin.[2][4]
While 5-hydroxymethyltubercidin is a known derivative of tubercidin with potent antiviral properties, its direct biosynthesis from tubercidin in S. tubercidicus is not well-documented in the reviewed literature.[5] It is often synthesized chemically.[5][6]
Quantitative Data
The following table summarizes the available quantitative data for the enzymes in the tubercidin biosynthetic pathway.
| Enzyme | Gene | Substrate | K_m (µM) | V_max (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Notes |
| GTP Cyclohydrolase I | TubC | GTP | 80 | 90 | 7.5 - 8.5 | 40 - 42 | Activity is inhibited by most divalent cations and nucleotides like CTP, GMP, GDP, and UTP. Slightly activated by potassium ions.[3] |
| Nudix Hydrolase | TubG | AMP | - | - | - | - | Prefers Co²⁺ for maximal activity.[2][4] |
| NADPH-dependent Reductase | TubD | - | - | - | - | - | Requires NADPH for its reductive deamination activity.[2][4] |
Experimental Protocols
Detailed methodologies for the characterization of key enzymes are crucial for reproducibility and further research.
-
Gene Cloning: The tubE gene is amplified from the genomic DNA of S. tubercidicus and cloned into an expression vector (e.g., pET-28a(+)).
-
Protein Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). The cells are cultured in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is further incubated at a lower temperature (e.g., 16°C) overnight.
-
Purification: The cells are harvested, lysed by sonication, and the His-tagged TubE protein is purified from the soluble fraction using a Ni-NTA affinity chromatography column. The purified protein is then desalted and concentrated.[2]
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), PRPP, CDG, MgCl₂, and the purified TubE enzyme.
-
Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific duration.
-
Analysis: The reaction is quenched, and the products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the product.[2][7]
Similar protocols for overexpression and purification are followed for TubD and TubG.[8]
-
TubD Assay: The enzymatic assay for TubD includes the substrate (the product of the TubF reaction), NADPH as a cofactor, and the purified TubD enzyme. The reaction progress is monitored by LC-MS to detect the formation of the reduced and deaminated product.[2][8]
-
TubG Assay: The Nudix hydrolase activity of TubG is assayed using a suitable nucleotide monophosphate substrate (e.g., AMP) in the presence of a divalent cation (e.g., CoCl₂). The formation of the corresponding nucleoside (adenosine) is monitored by HPLC.[2][8]
Visualizations
Caption: The enzymatic cascade for the biosynthesis of tubercidin from GTP.
Caption: A generalized workflow for the functional characterization of biosynthetic enzymes.
References
- 1. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of GTP cyclohydrolase I from Streptomyces tubercidicus, a producer of tubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
5-Hydroxymethyltubercidin: A Technical Guide to a Promising Nucleoside Analog with Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyltubercidin (5-HMT) is a synthetic nucleoside analog of adenosine, belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. It has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses, particularly flaviviruses and coronaviruses. This technical guide provides an in-depth overview of 5-HMT, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential advancement of 5-HMT as a therapeutic agent.
Introduction
The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The need for broad-spectrum antiviral agents is critical for pandemic preparedness and for treating infections for which specific therapies are lacking. Nucleoside analogs represent a cornerstone of antiviral therapy, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.
This compound (HMTU), a derivative of the naturally occurring antibiotic tubercidin, has been identified as a potent inhibitor of viral replication.[1] Its structural modifications enhance its antiviral properties, making it a promising lead compound for the development of new antiviral drugs.[1][2] This guide details the current scientific understanding of 5-HMT.
Chemical Structure and Properties
This compound is a pyrrolo[2,3-d]pyrimidine nucleoside analog. Its chemical structure is characterized by a hydroxymethyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring.
-
IUPAC Name: 4-Amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-methanol
-
Molecular Formula: C₁₂H₁₆N₄O₅
-
Molecular Weight: 296.28 g/mol
-
CAS Number: 49558-38-5
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
The primary antiviral mechanism of this compound involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). As a nucleoside analog, 5-HMT is metabolized within the host cell to its active triphosphate form, 5-HMT-triphosphate (5-HMT-TP).[1]
5-HMT-TP then acts as a competitive inhibitor of the natural nucleotide triphosphate (adenosine triphosphate or ATP) for incorporation into the nascent viral RNA chain by the RdRp.[1] The incorporation of 5-HMT-TP into the growing RNA strand leads to premature chain termination, thus halting viral replication.[1] This mechanism has been confirmed through in vitro primer extension assays.[1]
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data: Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound has been evaluated against a panel of flaviviruses and coronaviruses. The following table summarizes the reported 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Flaviviridae | Dengue virus (DENV-2) | BHK-21 | 0.08 | >10 | >125 | [1] |
| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | Huh-7 | 0.528 | >50 | >94.7 | [1] |
| Coronaviridae | Human Coronavirus OC43 (HCoV-OC43) | HCT-8 | 0.378 | >50 | >132.3 | [1] |
| Coronaviridae | SARS-CoV | Vero E6 | 0.47 | >10 | >21.3 | [1] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.43 | >10 | >23.3 | [1] |
Potential Secondary Mechanism: Adenosine Kinase Inhibition
Some tubercidin analogs are known to be potent inhibitors of adenosine kinase (ADK), an enzyme that phosphorylates adenosine to adenosine monophosphate (AMP). Inhibition of ADK can lead to an increase in intracellular and extracellular adenosine levels, which can have various physiological effects. While direct and potent inhibition of ADK by 5-HMT has not been extensively characterized, it remains a potential secondary mechanism of action or off-target effect that warrants further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.
Cell Viability (Cytotoxicity) Assay - MTT Protocol
This protocol is used to determine the concentration of 5-HMT that is toxic to host cells (CC₅₀).
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Vero E6, Huh-7, BHK-21)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of 5-HMT in cell culture medium.
-
Remove the existing medium from the cells and add the diluted 5-HMT solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a negative control.
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC₅₀ value using a dose-response curve.
Antiviral Activity Assay - Plaque Reduction Assay
This assay is used to determine the concentration of 5-HMT that inhibits viral replication by 50% (EC₅₀) by quantifying the reduction in viral plaques.[3][4]
Materials:
-
24-well or 48-well cell culture plates
-
Confluent monolayer of susceptible host cells
-
Virus stock with a known titer
-
This compound stock solution
-
Cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in plates and grow to a confluent monolayer.
-
Prepare serial dilutions of 5-HMT in infection medium.
-
Pre-incubate the virus with the diluted compound for 1 hour at 37°C.
-
Aspirate the growth medium from the cell monolayers and infect the cells with the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of 5-HMT.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days), depending on the virus.
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC₅₀ value.
Mechanism of Action - Primer Extension Assay
This assay directly assesses the ability of 5-HMT-TP to terminate viral RNA synthesis by the RdRp.[1]
Materials:
-
Purified viral RdRp enzyme
-
RNA template and a fluorescently labeled primer
-
This compound triphosphate (5-HMT-TP)
-
Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence imaging system
Procedure:
-
Anneal the labeled primer to the RNA template.
-
Set up reaction mixtures containing the primer-template complex, RdRp enzyme, and reaction buffer.
-
To different reaction tubes, add:
-
All four natural NTPs (positive control).
-
A mixture of three natural NTPs and 5-HMT-TP (experimental).
-
A mixture of three natural NTPs without the corresponding natural NTP for 5-HMT-TP (negative control for chain elongation).
-
-
Initiate the reaction by adding the NTPs and incubate at the optimal temperature for the RdRp.
-
Stop the reaction at various time points by adding a stop solution (e.g., containing EDTA and formamide).
-
Denature the RNA products and separate them by size using denaturing PAGE.
-
Visualize the RNA products using a fluorescence imaging system.
-
Analyze the gel to determine if the presence of 5-HMT-TP results in shorter RNA products compared to the positive control, indicating chain termination.
Quantification of Viral RNA - Real-Time Quantitative RT-PCR (qRT-PCR)
This protocol is used to quantify the amount of viral RNA in cell culture supernatants or cell lysates to assess the inhibitory effect of 5-HMT on viral replication.[1][5]
Materials:
-
Samples from antiviral assays (supernatants or cell lysates)
-
Viral RNA extraction kit
-
Reverse transcriptase
-
Primers and probe specific to the target viral RNA
-
Real-time PCR instrument and reagents
-
Viral RNA standards for absolute quantification
Procedure:
-
Extract viral RNA from the samples using a commercial kit.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.
-
Set up the real-time PCR reaction with the cDNA, specific primers, probe, and PCR master mix.
-
Run the reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Quantify the viral RNA copy number by comparing the Cq values of the samples to a standard curve generated from known concentrations of viral RNA.
-
Determine the reduction in viral RNA levels in treated samples compared to untreated controls.
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature. A key reference for its synthesis is:
-
Uematsu, T., & Suhadolnik, R. J. (1973). This compound. Synthesis, biological activity, and role in pyrrolopyrimidine biosynthesis. Journal of Medicinal Chemistry, 16(12), 1405–1407.[6]
Researchers interested in the synthesis of this compound are encouraged to consult this primary literature for detailed procedures.
Conclusion
This compound is a potent nucleoside analog with promising broad-spectrum antiviral activity against clinically significant RNA viruses. Its mechanism of action as a viral RdRp inhibitor is well-supported by experimental evidence. The favorable selectivity indices observed in vitro suggest a good therapeutic window. Further preclinical development, including pharmacokinetic studies and in vivo efficacy models, is warranted to fully assess the therapeutic potential of this compound. This technical guide provides a comprehensive resource to facilitate further research and development of this promising antiviral compound.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
5-Hydroxymethyltubercidin: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyltubercidin (HMTU), a nucleoside analog, has emerged as a potent and broad-spectrum antiviral agent with significant activity against a range of clinically relevant viruses, particularly flaviviruses and coronaviruses, including SARS-CoV-2. This technical guide provides an in-depth overview of the antiviral properties of HMTU, detailing its mechanism of action, summarizing its in vitro efficacy, and outlining the key experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of HMTU as a potential therapeutic agent.
Introduction
The ongoing threat of emerging and re-emerging viral diseases necessitates the development of novel, broad-spectrum antiviral therapies. Nucleoside analogs represent a clinically validated class of antiviral drugs that function by interfering with viral replication. This compound, a derivative of tubercidin, has demonstrated potent antiviral activity at submicromolar concentrations with low cytotoxicity, making it a promising lead compound for drug development.
Mechanism of Action
The primary antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp). As a nucleoside analog, HMTU is metabolized within the host cell to its active triphosphate form, HMTU 5'-triphosphate. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide triphosphate, leading to its incorporation into the nascent viral RNA strand by the viral RdRp. The incorporation of HMTU-TP results in premature chain termination, thereby halting viral RNA synthesis and subsequent viral replication. This mechanism has been demonstrated to be effective against both flaviviruses and coronaviruses.
In Vitro Antiviral Activity
Numerous studies have demonstrated the potent in vitro antiviral activity of this compound against a variety of viruses. The tables below summarize the key quantitative data, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | BHK-21 | 0.23 | >100 | >435 | |
| Zika Virus (ZIKV) | Vero | 0.38 | >100 | >263 | |
| Japanese Encephalitis Virus (JEV) | Vero | 0.19 | >100 | >526 | |
| West Nile Virus (WNV) | Vero | 0.25 | >100 | >400 | |
| Yellow Fever Virus (YFV) | Vero | 0.15 | >100 | >667 |
Table 2: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.528 | >100 | >189 | |
| Human Coronavirus OC43 (HCoV-OC43) | HCT-8 | 0.378 | >100 | >265 | |
| SARS-CoV | VeroE6 | 0.47 | >100 | >213 | |
| SARS-CoV-2 | VeroE6 | 0.52 | >100 | >192 |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the antiviral properties of this compound.
Cell Lines and Viruses
-
Cell Lines: Baby Hamster Kidney (BHK-21), African green monkey kidney (Vero, VeroE6), human lung fibroblast (MRC-5), and human ileocecal adenocarcinoma (HCT-8) cells are commonly used.
-
Viruses: Dengue virus (DENV), Zika virus (ZIKV), Japanese encephalitis virus (JEV), West Nile virus (WNV), Yellow fever virus (YFV), human coronaviruses (HCoV-229E, HCoV-OC43), and SARS-CoV-2 are propagated and titered in appropriate cell lines.
Cytotoxicity Assay
The cytotoxicity of HMTU is typically assessed using a cell viability assay, such as the MTT or MTS assay.
-
Seed cells in 96-well plates and incubate overnight.
-
Treat cells with serial dilutions of HMTU for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add the viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assays
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of HMTU.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding HMTU concentration.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is the concentration of HMTU that reduces the number of plaques by 50% compared to the untreated virus control.
-
Infect cells with the virus in the presence or absence of HMTU.
-
At a specified time post-infection, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Conduct quantitative PCR using primers and probes specific to a viral gene.
-
Quantify the viral RNA levels relative to a housekeeping gene and determine the reduction in viral RNA in the presence of HMTU.
Immunofluorescence Assay for Viral Protein Expression
-
Grow cells on coverslips in 24-well plates and infect with the virus in the presence of HMTU.
-
At a designated time point, fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody specific for a viral protein.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
The reduction in fluorescent signal indicates inhibition of viral protein expression.
Synthesis
The synthesis of this compound, a pyrrolo[2,3-d]pyrimidine nucleoside, generally involves multi-step chemical synthesis starting from a suitable precursor, often a commercially available nucleoside. While a detailed, step-by-step protocol is proprietary to the discovering laboratories, the general approach involves the chemical modification of the tubercidin scaffold. This typically includes the introduction of a hydroxymethyl group at the 5-position of the pyrrole ring. The synthesis of related C-5 substituted tubercidin analogs has been reported and often involves organometallic intermediates.
In Vivo Studies
While in-depth in vivo efficacy data for this compound is not extensively published in the public domain, the promising in vitro profile warrants further investigation in animal models. Standard mouse models of viral infection, such as those for Dengue, Zika, and SARS-CoV-2, would be appropriate for evaluating the in vivo efficacy, pharmacokinetics, and safety of HMTU.
Conclusion
This compound is a potent inhibitor of a broad range of RNA viruses, including flaviviruses and coronaviruses. Its mechanism of action, targeting the viral RNA-dependent RNA polymerase, is well-characterized and clinically validated for other nucleoside analogs. The excellent in vitro selectivity index of HMTU suggests a favorable safety profile. Further preclinical development, including comprehensive in vivo efficacy and safety studies, is crucial to advance this promising antiviral candidate towards clinical application. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers to build upon in the collective effort to combat viral diseases.
The Structure-Activity Relationship of 5-Hydroxymethyltubercidin: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Antiviral Nucleoside Analog
Introduction
5-Hydroxymethyltubercidin (HMTU) is a pyrrolo[2,3-d]pyrimidine nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses, including flaviviruses and coronaviruses. As a derivative of the naturally occurring antibiotic tubercidin, HMTU's unique structural modification at the 5-position of the pyrrole ring significantly enhances its therapeutic potential while influencing its biological activity and cytotoxicity profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, synthesis, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Core Structure and Key Modifications
This compound belongs to the class of 7-deazaadenosine analogs, where the N-7 of adenine is replaced by a carbon atom. This core modification confers stability against degradation by adenosine deaminase, a key enzyme in purine metabolism. The defining feature of HMTU is the hydroxymethyl (-CH₂OH) group at the C-5 position of the pyrrolo[2,3-d]pyrimidine base. This substitution is critical for its enhanced antiviral potency.
Mechanism of Action: A Prodrug Approach to Viral RNA Polymerase Inhibition
This compound acts as a prodrug, requiring intracellular phosphorylation to exert its antiviral effect. The proposed mechanism of action involves a three-step enzymatic phosphorylation cascade, converting HMTU into its active triphosphate form (HMTU-TP).
Phosphorylation Pathway
The initial and rate-limiting step in the activation of HMTU is the conversion to its monophosphate derivative, which is catalyzed by the host cell enzyme adenosine kinase (ADK) .[1] Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other cellular nucleoside and nucleotide kinases.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The active HMTU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. HMTU-TP mimics the natural nucleoside triphosphate (ATP) and is incorporated into the nascent viral RNA strand. Upon incorporation, HMTU acts as a chain terminator, halting further elongation of the viral RNA and thereby preventing viral replication.[2][3]
Structure-Activity Relationship (SAR) Analysis
The antiviral potency and selectivity of tubercidin analogs are highly dependent on the nature of the substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine ring.
Key Findings from SAR Studies:
-
5-Hydroxymethyl Group (-CH₂OH): The presence of the hydroxymethyl group in HMTU is crucial for its potent antiviral activity and favorable safety profile compared to the parent compound, tubercidin. This group may enhance binding to the active site of the viral RdRp.
-
Other 5-Substitutions:
-
Halogens (e.g., -I, -Br, -Cl): 5-halotubercidins, such as 5-iodotubercidin, have shown significant antiviral and adenosine kinase inhibitory activity.[4] However, they can also exhibit increased cytotoxicity.
-
Cyano Group (-CN): 5-Cyanotubercidin (Toyocamycin) displays potent biological activity but is also associated with high toxicity.[5]
-
Carboxamide Group (-CONH₂): 5-Carboxamidotubercidin (Sangivamycin) is another naturally occurring analog with significant biological activity.
-
Alkyl and Substituted Alkyl Groups: Various alkyl and substituted alkyl groups at the 5-position have been explored, with some analogs like 5-(1-hydroxyethyl)tubercidin showing selectivity against certain RNA viruses.[5]
-
Quantitative SAR Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and related tubercidin analogs against various RNA viruses.
Table 1: Antiviral Activity and Cytotoxicity against Flaviviruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (HMTU) | Dengue Virus (DENV-2) | BHK-21 | 0.24 | >50 | >208 |
| Tubercidin | Dengue Virus (DENV-2) | BHK-21 | <0.125 | 0.34 | >2.7 |
| 5-Formyltubercidin oxime | Dengue Virus (DENV-2) | BHK-21 | <0.125 | 0.20 | >1.6 |
| 3-Tubercidin N-oxide | Dengue Virus (DENV-2) | BHK-21 | 0.95 | >50 | >52 |
Data extracted from Uemura et al., iScience, 2021.[2][3]
Table 2: Antiviral Activity and Cytotoxicity against Coronaviruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (HMTU) | HCoV-OC43 | MRC-5 | 0.378 | >50 | >132 |
| This compound (HMTU) | HCoV-229E | MRC-5 | 0.528 | >50 | >94 |
| This compound (HMTU) | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.57 (EC₉₀) | >50 | >87 |
| Remdesivir | HCoV-OC43 | MRC-5 | 0.032 | >10 | >312 |
| Remdesivir | HCoV-229E | MRC-5 | 0.030 | >10 | >333 |
Data extracted from Uemura et al., iScience, 2021.[2][3]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by glycosylation and functional group manipulations. A general approach is outlined below:
A detailed, step-by-step laboratory synthesis protocol would involve specific reagents, reaction conditions, and purification methods that are beyond the scope of this summary but can be adapted from literature procedures for the synthesis of related pyrrolo[2,3-d]pyrimidine nucleosides.
In Vitro Antiviral Activity Assay (qRT-PCR)
This protocol outlines the determination of the 50% effective concentration (EC₅₀) of a compound against a target virus using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
Cell Seeding: Seed susceptible host cells in 96-well plates at an appropriate density and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compound.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
RNA Extraction: Harvest the cell culture supernatant or cell lysate and extract viral RNA using a commercial RNA extraction kit.
-
qRT-PCR: Perform one-step qRT-PCR using primers and a probe specific for a viral gene. Include a standard curve of known viral RNA concentrations to quantify the viral load in each sample.
-
Data Analysis: Calculate the viral RNA copy number for each compound concentration. Determine the EC₅₀ value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound.
-
Cell Seeding: Seed host cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the CC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
In Vitro RdRp Inhibition Assay (Non-Radioactive Primer Extension Assay)
This assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the viral RdRp.
-
Reaction Setup: Prepare a reaction mixture containing the purified viral RdRp enzyme, a synthetic RNA template-primer duplex, and a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound in its triphosphate form (e.g., HMTU-TP) or a control inhibitor.
-
Reaction Initiation and Incubation: Initiate the reaction by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs). Incubate the reaction at an optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Analysis: The extension of the primer can be detected using several non-radioactive methods, such as:
-
Fluorescently Labeled Primer: Use a fluorescently labeled primer and analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by fluorescence imaging.
-
Biotinylated Primer and Streptavidin-based Detection: Use a biotinylated primer and detect the elongated product using a streptavidin-conjugated reporter system.
-
Coupled-Enzyme Chemiluminescent Assay: Detect the release of pyrophosphate (PPi) during RNA synthesis using a coupled enzymatic reaction that generates a chemiluminescent signal.[6]
-
-
Data Analysis: Quantify the amount of full-length product or the degree of chain termination at each inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a promising antiviral lead compound with a well-defined mechanism of action targeting the viral RdRp. The structure-activity relationship studies highlight the critical role of the 5-hydroxymethyl substitution in conferring potent and selective antiviral activity. The data presented in this technical guide, including quantitative SAR, and detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working to advance novel antiviral therapies. Further optimization of the pyrrolo[2,3-d]pyrimidine scaffold, guided by the SAR insights discussed herein, may lead to the development of next-generation antiviral agents with improved efficacy and safety profiles.
References
- 1. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toyocamycin: phosphorylation and incorporation into RNA and DNA and the biochemical properties of the triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 5-Hydroxymethyltubercidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral agent. As a derivative of tubercidin, HMTU exhibits potent in vitro activity against a range of RNA viruses, including flaviviruses and coronaviruses.[1][2][3] Its mechanism of action, centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), makes it a compelling candidate for further investigation in the development of novel antiviral therapies.[1][2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Efficacy Data
The in vitro antiviral activity of this compound has been evaluated against various viruses in different cell lines. The following tables summarize the key efficacy and cytotoxicity data.
Antiviral Activity against Flaviviruses
| Virus | Cell Line | Assay | Incubation Time | EC50 (µM) |
| Dengue virus (DENV1) | BHK-21 | Resazurin | 5 days | 0.35 |
| Dengue virus (DENV2) | BHK-21 | Resazurin | 4 days | 0.24 |
Table 1: Summary of the 50% effective concentration (EC50) of this compound against Dengue virus serotypes. Data sourced from[1]
Antiviral Activity against Coronaviruses
| Virus | Cell Line | Assay | EC50 (µM) | EC90 (µM) |
| Human Coronavirus OC43 (HCoV-OC43) | MRC5 | Not Specified | 0.378 ± 0.023 | Not Reported |
| Human Coronavirus 229E (HCoV-229E) | MRC5 | Not Specified | 0.528 ± 0.029 | Not Reported |
| SARS-CoV-2 | Not Specified | Not Specified | Not Reported | 0.95 |
Table 2: Summary of the 50% effective concentration (EC50) and 90% effective concentration (EC90) of this compound against various coronaviruses. Data sourced from[1]
Cytotoxicity Profile
| Cell Line | Assay | CC50 (µM) |
| BHK-21 | MTT | >10 |
| MRC5 | MTT | >10 |
Table 3: Summary of the 50% cytotoxic concentration (CC50) of this compound in different cell lines. A higher CC50 value indicates lower cytotoxicity. Data sourced from[1]
Mechanism of Action
This compound exerts its antiviral effect by targeting the viral RNA replication process. As a nucleoside analog, it is metabolized within the host cell to its active triphosphate form (HMTU-TP). HMTU-TP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. The incorporation of HMTU-TP into the nascent viral RNA chain leads to the termination of RNA synthesis, thereby halting viral replication.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.
Cell Viability and Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity (Plaque Reduction Assay)
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the infection period, prepare different concentrations of this compound in an overlay medium (e.g., medium containing 1% methylcellulose).
-
Overlay Application: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution of 4% formaldehyde and stain with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
RdRp Inhibition (Primer Extension Assay)
A primer extension assay can be used to directly assess the inhibitory effect of the triphosphate form of HMTU on the viral RdRp.
Protocol:
-
Reaction Setup: In a reaction tube, combine the purified viral RdRp enzyme, a fluorescently labeled RNA primer annealed to an RNA template, and a mixture of the four natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Inhibitor Addition: Add varying concentrations of HMTU-triphosphate to the reaction mixtures. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding a divalent cation (e.g., MgCl2) and incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
-
Product Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled RNA products are visualized using a gel imager.
-
Data Analysis: The inhibition of primer extension by HMTU-TP will result in shorter RNA products or a decrease in the full-length product compared to the control. The IC50 value can be determined by quantifying the band intensities.
Potential Anticancer Activity
In addition to its antiviral properties, there is emerging evidence that tubercidin and its analogs, including potentially this compound, may possess anticancer activity. Studies have shown that tubercidin can induce apoptosis and inhibit the growth of certain cancer cell lines, such as small-cell lung cancer (SCLC).[5][6] The proposed mechanisms for its anticancer effects are multifaceted and may involve interference with cellular metabolic pathways that are crucial for cancer cell proliferation. Further research is warranted to specifically elucidate the in vitro efficacy and mechanism of action of this compound against various cancer cell types.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of natural compounds tubercidin and lycorine HCl against small-cell lung cancer and BCAT1 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxymethyltubercidin: A Potent Inhibitor of Flavivirus Replication for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The global threat of emerging and re-emerging flaviviruses, such as Dengue, Zika, and West Nile virus, necessitates the development of effective antiviral therapeutics.[1][2][3] 5-Hydroxymethyltubercidin (5-HMC-Tubercidin or HMTU), a nucleoside analog, has demonstrated potent and broad-spectrum antiviral activity against a range of flaviviruses at submicromolar concentrations with low cytotoxicity.[1][2] This technical guide provides a comprehensive overview of 5-HMC-Tubercidin, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols to facilitate its use in flavivirus research and drug discovery.
Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase
5-HMC-Tubercidin exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral RNA genome.[1][2][4] As a nucleoside analog, 5-HMC-Tubercidin is metabolized within the host cell to its active triphosphate form, HMTU 5'-triphosphate.[1][2] This active metabolite then acts as a competitive inhibitor of the natural nucleotide substrates for the viral RdRp.
The incorporation of HMTU 5'-triphosphate into the nascent viral RNA chain leads to the termination of RNA synthesis, thereby halting viral replication.[1][2] This targeted inhibition of the viral RdRp makes 5-HMC-Tubercidin a highly specific antiviral agent with minimal impact on host cellular processes.
Figure 1: Mechanism of Action of this compound. 5-HMC-Tubercidin enters the host cell and is converted to its active triphosphate form by host kinases. This active form competitively inhibits the viral RdRp, leading to the termination of viral RNA synthesis and halting viral replication.
Quantitative Antiviral Activity
Studies have demonstrated the potent antiviral efficacy of 5-HMC-Tubercidin against a panel of flaviviruses. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, highlighting the compound's favorable selectivity index (SI = CC50/EC50).
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | Vero | 0.23 | >100 | >435 | [1][2] |
| Zika Virus (ZIKV) | Vero | 0.18 | >100 | >556 | [1][2] |
| West Nile Virus (WNV) | Vero | 0.45 | >100 | >222 | [1][2] |
| Japanese Encephalitis Virus (JEV) | Vero | 0.28 | >100 | >357 | [1][2] |
| Yellow Fever Virus (YFV) | Vero | 0.35 | >100 | >286 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antiviral activity of 5-HMC-Tubercidin.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells (or other susceptible cell lines)
-
Flavivirus stock of known titer (e.g., DENV-2, ZIKV, WNV)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose
-
Crystal Violet solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of 5-HMC-Tubercidin in DMEM.
-
Pre-incubate the cells with the diluted compound for 1 hour at 37°C.
-
Infect the cells with the flavivirus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of 5-HMC-Tubercidin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, depending on the virus.
-
Fix the cells with 10% formalin for 1 hour.
-
Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the plates with water, and count the number of plaques.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Figure 2: Plaque Reduction Assay Workflow. This diagram outlines the key steps for determining the antiviral efficacy of 5-HMC-Tubercidin.
Cytotoxicity Assay (CCK-8 Assay)
This assay measures the cytotoxicity of a compound on host cells.
Materials:
-
Vero cells
-
This compound
-
DMEM with 10% FBS
-
Cell Counting Kit-8 (CCK-8) solution
Procedure:
-
Seed Vero cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of 5-HMC-Tubercidin for the same duration as the antiviral assay.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of the compound's triphosphate form on the viral RdRp activity.
Materials:
-
Recombinant flavivirus RdRp (e.g., from DENV or ZIKV)
-
5-HMC-Tubercidin 5'-triphosphate
-
RNA template and primer
-
Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP)
-
Reaction buffer
Procedure:
-
Set up the RdRp reaction mixture containing the reaction buffer, RNA template-primer, rNTPs (including the labeled rNTP), and the recombinant RdRp enzyme.
-
Add varying concentrations of 5-HMC-Tubercidin 5'-triphosphate to the reaction mixtures.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the RdRp activity.
Conclusion
This compound is a promising lead compound for the development of broad-spectrum antiviral drugs against flaviviruses.[1][2] Its potent and selective inhibition of the viral RdRp provides a clear mechanism of action. The data and protocols presented in this guide are intended to facilitate further research into 5-HMC-Tubercidin and its analogs, with the ultimate goal of developing novel therapies to combat the significant public health threat posed by flaviviruses.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 49558-38-5 [smolecule.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health landscape has been profoundly shaped by the emergence of novel coronaviruses, highlighting the urgent need for effective and broad-spectrum antiviral therapeutics. Among the promising candidates is 5-Hydroxymethyltubercidin (5-HMT), a nucleoside analog that has demonstrated potent antiviral activity against a range of coronaviruses, including SARS-CoV-2.[1][2] This technical guide provides an in-depth overview of 5-HMT, focusing on its mechanism of action, antiviral efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Inhibition of Viral RNA Replication
This compound is a derivative of tubercidin, an adenosine analog.[3] Its primary mechanism of action against coronaviruses is the inhibition of viral RNA replication.[1][2] Once inside the host cell, 5-HMT is metabolized into its active triphosphate form, 5-HMT-TP. This active metabolite then competes with natural nucleosides for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[1] The incorporation of 5-HMT-TP into the growing RNA strand leads to the termination of RNA synthesis, thereby halting viral replication.[1][3]
Time-of-addition assays have demonstrated that 5-HMT is effective during the post-entry stages of the viral life cycle, consistent with its role as an inhibitor of viral RNA replication.[1] Specifically, it has been shown to significantly reduce both intracellular and extracellular viral RNA levels when introduced after the virus has entered the host cell.[1]
Quantitative Data on Antiviral Activity
The antiviral efficacy of 5-HMT has been quantified against several human coronaviruses. The following tables summarize the key parameters from in vitro studies.
Table 1: Antiviral Activity of 5-HMT against Human Coronaviruses (HCoV)
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| HCoV-OC43 | MRC-5 | 0.378 ± 0.023 | >50 | >132 |
| HCoV-229E | MRC-5 | 0.528 ± 0.029 | >50 | >94 |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a drug.
Data from Ohashi et al., 2021.[1]
Experimental Protocols
Antiviral Activity Assay (TCID₅₀ Assay)
This assay determines the concentration of an antiviral compound that inhibits the cytopathic effect (CPE) of the virus by 50%.
-
Cell Seeding: Plate susceptible cells (e.g., MRC-5 or Vero E6) in 96-well plates and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of 5-HMT in cell culture medium.
-
Infection: Infect the cell monolayers with a specific multiplicity of infection (MOI) of the coronavirus.
-
Treatment: After a 1-hour incubation with the virus, remove the inoculum and add the different concentrations of 5-HMT.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells (typically 3-5 days).
-
CPE Assessment: Observe the wells for CPE using a microscope and score each well as positive or negative for CPE.
-
EC₅₀ Calculation: The 50% tissue culture infectious dose (TCID₅₀) is calculated using the Reed-Muench method. The EC₅₀ is the concentration of the compound that reduces the TCID₅₀ by 50%.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.
-
Experimental Arms:
-
Full-time: The compound is present from 1 hour before infection until the end of the experiment.
-
Entry: The compound is present only during the viral adsorption period (e.g., -1 to 2 hours post-infection).
-
Post-entry: The compound is added after the viral adsorption period (e.g., from 2 hours post-infection onwards).
-
-
Procedure:
-
Seed cells in appropriate culture plates.
-
For the "full-time" and "entry" arms, pre-treat cells with 5-HMT for 1 hour.
-
Infect all wells with the coronavirus at a specific MOI.
-
After the adsorption period, wash the cells to remove the virus and compound (for the "entry" arm).
-
Add fresh medium containing 5-HMT to the "full-time" and "post-entry" wells, and fresh medium without the compound to the "entry" and control wells.
-
Incubate for 24-48 hours.
-
-
Analysis: Quantify the viral RNA in the supernatant and cell lysate using quantitative reverse transcription PCR (qRT-PCR). A significant reduction in viral RNA in the "post-entry" arm indicates that the compound acts at a late stage of replication.[1]
Primer Extension Assay
This in vitro assay directly assesses the ability of the triphosphate form of a nucleoside analog to inhibit the viral RdRp.
-
Components:
-
Viral RdRp enzyme
-
A single-stranded RNA template
-
A fluorescently labeled primer that is complementary to a region of the template
-
A mixture of natural deoxynucleotide triphosphates (dNTPs)
-
The triphosphate form of the nucleoside analog (5-HMT-TP)
-
-
Procedure:
-
Anneal the labeled primer to the RNA template.
-
Set up reaction mixtures containing the template-primer hybrid, RdRp, and dNTPs.
-
Add varying concentrations of 5-HMT-TP to the experimental reactions.
-
Incubate the reactions to allow for primer extension.
-
Stop the reactions and analyze the products by denaturing polyacrylamide gel electrophoresis.
-
-
Analysis: The inhibition of primer extension in the presence of 5-HMT-TP, observed as a decrease in the intensity of the full-length product band and the appearance of shorter, terminated products, confirms the chain-terminating activity of the compound.[1]
Broad-Spectrum Antiviral Potential
In addition to its activity against common human coronaviruses, 5-HMT has shown efficacy against other RNA viruses, including flaviviruses.[1][2] This suggests that 5-HMT has the potential to be a broad-spectrum antiviral agent. The conserved nature of the RdRp enzyme across many RNA viruses makes it an attractive target for the development of such therapeutics.[1]
Synthesis of this compound
The synthesis of 5-HMT can be achieved through various chemical routes. A common method involves the reduction of tubercidin-5-carboxylic acid using a reducing agent like lithium borohydride (LiBH₄) in an appropriate solvent such as tetrahydrofuran.[3] Another approach involves organopalladium-mediated synthesis starting from 5-mercuritubercidin.[3] These synthetic pathways allow for the production of 5-HMT for research and development purposes.
Conclusion
This compound has emerged as a potent inhibitor of coronavirus replication in preclinical studies.[1][2] Its mechanism of action, targeting the conserved viral RdRp, and its favorable safety profile in vitro make it a compelling lead compound for the development of broad-spectrum antiviral drugs.[1] Further in vivo studies are necessary to evaluate its safety, efficacy, and pharmacokinetic properties in animal models to determine its potential for clinical application against existing and future coronavirus threats.[1]
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 49558-38-5 [smolecule.com]
5-Hydroxymethyltubercidin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyltubercidin (HMTU), a semi-synthetic nucleoside analogue derived from tubercidin, has emerged as a promising broad-spectrum antiviral agent.[1] This technical guide provides a comprehensive overview of the current understanding of HMTU, with a focus on its therapeutic applications, mechanism of action, and relevant experimental data. HMTU demonstrates potent in vitro activity against a range of RNA viruses, including flaviviruses and coronaviruses such as SARS-CoV-2.[1][2] Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[1][2] Notably, HMTU exhibits a favorable cytotoxicity profile compared to its parent compound, tubercidin, making it a more attractive candidate for further drug development.[1] This document summarizes the available quantitative data on its antiviral efficacy, details key experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows. While its primary characterization has been in the antiviral space, the potential for other therapeutic applications, such as in oncology, remains an area for future investigation.
Introduction
This compound (HMTU) is a pyrrolo[2,3-d]pyrimidine nucleoside analogue. It is a derivative of tubercidin, a naturally occurring antibiotic isolated from Streptomyces tubercidicus.[1] The key structural modification in HMTU is the presence of a hydroxymethyl group at the 5-position of the pyrrole ring. This modification has been shown to be crucial for its enhanced antiviral activity and reduced cytotoxicity compared to tubercidin.[1]
The primary therapeutic interest in HMTU lies in its potent and broad-spectrum antiviral activity.[1] It has demonstrated significant inhibitory effects against several medically important RNA viruses, positioning it as a lead compound for the development of novel antiviral therapies.
Mechanism of Action: Antiviral Activity
The antiviral mechanism of this compound is targeted at the viral replication machinery. As a nucleoside analogue, HMTU undergoes intracellular phosphorylation to its active triphosphate form, HMTU-triphosphate (HMTU-TP). This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).
HMTU-TP mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand during replication. The incorporation of HMTU-TP leads to the termination of RNA chain elongation, thereby halting viral genome replication and the production of new viral particles.[2]
Therapeutic Applications
Antiviral Activity
The most well-documented therapeutic potential of HMTU is its activity against a range of RNA viruses.
Flaviviruses: HMTU has shown potent in vitro activity against members of the Flaviviridae family, including Dengue virus and Zika virus.[1]
Coronaviruses: Significant research has focused on the efficacy of HMTU against coronaviruses. It has demonstrated potent inhibitory activity against human coronaviruses, including the pandemic-causing SARS-CoV-2.[1][2]
Anticancer Potential (Under Investigation)
While the primary focus of HMTU research has been on its antiviral properties, its parent compound, tubercidin, has known antitumor activity.[3][4] However, tubercidin's clinical use has been limited by its high toxicity.[5] The structural modifications in HMTU that reduce its cytotoxicity in antiviral assays suggest that it could be a more tolerable candidate for anticancer research.
One report indicates that this compound was submitted to the National Cancer Institute (NCI) for testing and evaluation.[1] However, to date, there is a lack of published, peer-reviewed data detailing the specific anticancer activity of HMTU, including IC50 values against various cancer cell lines. This remains a critical area for future research to explore the full therapeutic potential of this compound. The known anticancer activities of related tubercidin analogues suggest that investigation into HMTU's effects on cancer cell proliferation and survival is warranted.[4][5]
Quantitative Data
The following tables summarize the available quantitative data for the antiviral activity and cytotoxicity of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Human Coronavirus OC43 | Huh7 | 0.378 ± 0.023 | [1] |
| Human Coronavirus 229E | Huh7 | 0.528 ± 0.029 | [1] |
| Dengue Virus (Serotype 2) | BHK-21 | Not specified | [2] |
| Zika Virus | Vero | Not specified | [1] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Not specified | [2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| Huh7 | >20 | [1] |
| A549/TMPRSS2 | >20 | [1] |
| MRC-5 | >20 | [1] |
| Vero | >20 | [1] |
| BHK-21 | >50 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Antiviral Activity Assay (qRT-PCR-based)
This protocol describes a method to determine the half-maximal effective concentration (EC50) of HMTU against a target virus by quantifying viral RNA.
-
Cell Seeding: Seed host cells (e.g., Huh7 for coronaviruses) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable cell culture medium.
-
Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI) in the presence of the diluted compound or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a duration appropriate for the virus replication cycle (e.g., 48 hours).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Quantitative Reverse Transcription PCR (qRT-PCR): Perform qRT-PCR using primers and probes specific for a viral gene to quantify the amount of viral RNA in each sample. Normalize the results to an internal control (e.g., a host cell housekeeping gene).
-
Data Analysis: Calculate the percentage of viral RNA inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal cytotoxic concentration (CC50) of HMTU.
-
Cell Seeding: Seed the desired cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the data on a dose-response curve.
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of HMTU-TP on the activity of viral RdRp.
-
Reaction Setup: In a reaction tube, combine the purified viral RdRp enzyme, a synthetic RNA template-primer, and a reaction buffer containing the necessary salts and cofactors.
-
Inhibitor Addition: Add varying concentrations of HMTU-triphosphate (the active form of HMTU) or a control inhibitor to the reaction mixtures.
-
Initiation of Reaction: Initiate the RNA synthesis reaction by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs).
-
Incubation: Incubate the reactions at the optimal temperature for the RdRp enzyme for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Product Analysis: Analyze the RNA products by methods such as gel electrophoresis followed by autoradiography (if using radiolabeled rNTPs) or fluorescence detection (if using a fluorescently labeled primer).
-
Data Analysis: Quantify the amount of full-length RNA product in the presence of different concentrations of HMTU-TP. Calculate the percentage of RdRp inhibition and determine the IC50 value.
Synthesis
This compound is a semi-synthetic compound. The most common and efficient synthesis route involves the chemical modification of tubercidin.[1] A key intermediate in this process is tubercidin-5-carboxylic acid. The synthesis can be broadly outlined as follows:
-
Starting Material: The synthesis begins with tubercidin, which can be isolated from fermentation cultures of Streptomyces tubercidicus.
-
Oxidation: The 5-methyl group of tubercidin can be oxidized to a carboxylic acid group to form tubercidin-5-carboxylic acid.
-
Reduction: The carboxylic acid group of tubercidin-5-carboxylic acid is then selectively reduced to a hydroxymethyl group to yield this compound.[1]
-
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.[1]
Conclusion and Future Directions
This compound has demonstrated significant promise as a broad-spectrum antiviral agent, particularly against flaviviruses and coronaviruses. Its mechanism of action, involving the targeted inhibition of viral RdRp, and its favorable cytotoxicity profile make it a compelling candidate for further preclinical and clinical development.
Future research should focus on several key areas:
-
In vivo efficacy and pharmacokinetics: Studies in relevant animal models are crucial to evaluate the in vivo antiviral activity, safety, and pharmacokinetic properties of HMTU.
-
Anticancer evaluation: A thorough investigation into the potential anticancer activity of HMTU is warranted, given the known properties of its parent compound. This should include screening against a diverse panel of cancer cell lines to determine IC50 values and elucidation of its potential mechanism of action in cancer cells.
-
Structure-Activity Relationship (SAR) studies: Further SAR studies could lead to the design and synthesis of new analogues with even greater potency, improved safety profiles, or a broader spectrum of activity.
-
Combination therapies: Investigating the synergistic or additive effects of HMTU in combination with other antiviral or anticancer drugs could lead to more effective treatment regimens.
References
- 1. Buy this compound | 49558-38-5 [smolecule.com]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. Probing the DNA Reactivity and the Anticancer Properties of a Novel Tubercidin-Pt(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of 5-Hydroxymethyltubercidin in Antiviral Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyltubercidin (5-HMT), a semi-synthetic derivative of the naturally occurring nucleoside antibiotic tubercidin, has emerged as a promising broad-spectrum antiviral agent.[1] Its potent inhibitory activity against a range of RNA viruses, coupled with a favorable safety profile compared to its parent compound, positions 5-HMT as a significant lead compound in the development of novel antiviral therapies. This technical guide provides an in-depth overview of 5-HMT, focusing on its mechanism of action, antiviral spectrum, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Introduction
The ongoing threat of emerging and re-emerging viral infections necessitates the development of effective broad-spectrum antiviral drugs.[2][3] Nucleoside analogs represent a cornerstone of antiviral therapy, primarily functioning by disrupting viral replication.[4][5] this compound (5-HMT), a pyrrolo[2,3-d]pyrimidine nucleoside, is a notable example of a rationally designed analog with enhanced therapeutic potential.[1] The addition of a hydroxymethyl group at the 5-position of the tubercidin scaffold optimizes its biological activity while mitigating the cytotoxicity associated with the parent compound.[1]
Antiviral Activity and Spectrum
5-HMT has demonstrated potent antiviral activity against a variety of RNA viruses, particularly flaviviruses and coronaviruses.[1][2] Its efficacy has been established in both in vitro and, in some cases, in vivo models, highlighting its potential for therapeutic applications.[1]
Quantitative Antiviral Data
The antiviral efficacy and cytotoxicity of 5-HMT have been quantified against several viruses. The following tables summarize the key data from published studies.
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Dengue virus (DENV-2) | Vero | 0.24 | >20 | >83 | [1] |
| Zika virus (ZIKV) | Vero | Not specified | >20 | Not specified | [1] |
| Yellow Fever virus (YFV) | Vero | Not specified | >20 | Not specified | [1] |
| Japanese Encephalitis virus (JEV) | Vero | Not specified | >20 | Not specified | [1] |
| West Nile virus (WNV) | Vero | Not specified | >20 | Not specified | [1] |
Table 2: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | VeroE6 | Not specified | >20 | Not specified | [2] |
| Human coronavirus OC43 (HCoV-OC43) | Not specified | 0.378 | >50 | >132 | [1] |
| Human coronavirus 229E (HCoV-229E) | Not specified | 0.528 | >50 | >94 | [1] |
Mechanism of Action
The primary antiviral mechanism of 5-HMT involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1][2] As a nucleoside analog, 5-HMT undergoes intracellular phosphorylation to its active triphosphate form, 5-HMT-TP. This process is initiated by host cell kinases, such as adenosine kinase.[6]
5-HMT-TP then acts as a competitive inhibitor of the natural nucleoside triphosphate, competing for incorporation into the nascent viral RNA chain by the viral RdRp.[1] The incorporation of 5-HMT-TP into the growing RNA strand leads to premature chain termination, thus halting viral replication.[7] Time-of-addition studies have confirmed that 5-HMT specifically inhibits the late stages of the viral replication cycle, which is consistent with its role as an RdRp inhibitor.[2][7]
Caption: Mechanism of action of this compound.
Experimental Protocols
The evaluation of 5-HMT's antiviral properties involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (CC₅₀ Determination)
This protocol determines the concentration of 5-HMT that is toxic to the host cells.
-
Cell Seeding: Plate a suitable cell line (e.g., Vero, Huh-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of 5-HMT in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC₅₀ Determination)
This protocol measures the effectiveness of 5-HMT in inhibiting viral replication.
-
Cell Seeding: Seed host cells in a 96-well plate as described for the viability assay.
-
Infection and Treatment: Pre-treat the cells with serial dilutions of 5-HMT for 2 hours. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:
-
qRT-PCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral genome copies by quantitative reverse transcription PCR.
-
TCID₅₀ Assay: Determine the viral titer in the supernatant by performing a 50% tissue culture infective dose assay.
-
Immunofluorescence Assay (IFA): Fix and permeabilize the cells, then stain for a viral antigen using a specific primary antibody and a fluorescently labeled secondary antibody. Quantify the number of infected cells.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: General experimental workflow for EC₅₀ determination.
RdRp Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the ability of 5-HMT-TP to inhibit the viral RdRp.
-
Reaction Setup: Prepare a reaction mixture containing the purified viral RdRp enzyme, a primer-template RNA duplex, a mixture of natural NTPs, and varying concentrations of 5-HMT-TP.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the RdRp activity.
-
Termination: Stop the reaction at different time points by adding a quenching buffer (e.g., EDTA).
-
Product Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize them by autoradiography or fluorescence imaging.
-
Data Analysis: The inhibition of RNA extension by 5-HMT-TP will be observed as the appearance of shorter RNA products corresponding to the termination of synthesis upon incorporation of the analog.
Synthesis of this compound
The synthesis of 5-HMT can be achieved through several routes, with two prominent methods being the reduction of tubercidin-5-carboxylic acid and an organopalladium-mediated approach.[1][8]
Reduction of Tubercidin-5-carboxylic Acid
This is a direct and efficient semi-synthetic method.[1]
-
Starting Material: Tubercidin-5-carboxylic acid.
-
Reducing Agent: Lithium borohydride (LiBH₄).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The reduction of the carboxylic acid group to a hydroxymethyl group yields this compound.[1]
Organopalladium-Mediated Synthesis
This method involves a palladium-catalyzed carbonylation.[1]
-
Intermediate: 5-mercuritubercidin.
-
Reaction: Palladium-catalyzed carbonylation in the presence of carbon monoxide and methanol to form 5-methoxycarbonyltubercidin.
-
Final Step: Reduction of the methoxycarbonyl group to the hydroxymethyl group.
Caption: Logical progression of 5-HMT in drug development.
Conclusion and Future Directions
This compound has demonstrated significant promise as a broad-spectrum antiviral agent with a well-defined mechanism of action and a favorable preclinical safety profile.[1][2] Its potent activity against clinically relevant viruses such as Dengue virus and SARS-CoV-2 underscores its potential as a lead compound for further development.[1][2]
Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic potential of 5-HMT in relevant animal models of viral diseases.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion of 5-HMT to optimize dosing regimens.
-
Lead optimization: Synthesizing and evaluating further derivatives of 5-HMT to potentially enhance its antiviral potency, selectivity, and pharmacokinetic properties.
-
Resistance studies: Investigating the potential for viruses to develop resistance to 5-HMT and identifying the genetic basis of any observed resistance.
The continued investigation of this compound and its analogs is a valuable endeavor in the quest for novel and effective antiviral therapies to combat the global burden of viral diseases.
References
- 1. Buy this compound | 49558-38-5 [smolecule.com]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Human Active Adenosine Kinase Enzyme [novocib.com]
- 7. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 5-Hydroxymethyltubercidin Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyltubercidin (5-HMT) is a nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses, particularly flaviviruses and coronaviruses.[1] As a derivative of tubercidin, 5-HMT exerts its antiviral effects through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] This mechanism of action makes it a promising candidate for the development of broad-spectrum antiviral therapeutics. These application notes provide a summary of the antiviral activity of 5-HMT and detailed protocols for its evaluation in cell-based and biochemical assays.
Data Presentation
The antiviral activity of this compound has been quantified against several viruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro studies. The selectivity index (SI), calculated as CC50/EC50, is also presented to indicate the therapeutic window of the compound.
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue virus (DENV-2) | BHK-21 | Cytopathic Effect (CPE) | <0.125 | >10 | >80 | [1] |
Table 2: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Cytopathic Effect (CPE) | 0.20 | >10 | >50 | [1] |
| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Cytopathic Effect (CPE) | 0.19 | >10 | >52.6 | [1] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Cytopathic Effect (CPE) | 0.47 | >10 | >21.3 | [1] |
Mechanism of Action
This compound is a prodrug that is converted into its active triphosphate form (5-HMT-TP) within the host cell. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking a natural nucleoside triphosphate, 5-HMT-TP is incorporated into the nascent viral RNA strand. The incorporation of 5-HMT-TP leads to premature termination of the growing RNA chain, thus halting viral replication.
Experimental Protocols
The following are detailed protocols for the evaluation of the antiviral activity of this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cells permissive to the virus of interest (e.g., VeroE6, BHK-21, MRC-5)
-
Cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of 5-HMT in cell culture medium. A typical starting concentration is 100 µM. Also, prepare a vehicle control (DMSO) and a positive control (a known antiviral drug).
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the prepared compound dilutions to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include uninfected, untreated cells as a negative control and infected, untreated cells as a positive control for CPE.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Cell Viability Measurement:
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.
-
Determine the EC50 value (the concentration of the compound that protects 50% of cells from virus-induced death) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Similarly, determine the CC50 value from a parallel assay without virus infection.
-
Plaque Reduction Assay
This assay measures the reduction in the number of viral plaques in the presence of the compound.
Materials:
-
Host cells permissive to the virus of interest
-
6-well or 12-well cell culture plates
-
Virus stock of known titer
-
This compound stock solution
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.
-
Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of 5-HMT in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-7 days).
-
Plaque Visualization:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (In Vitro)
This biochemical assay directly measures the inhibitory effect of the triphosphorylated form of 5-HMT on the activity of purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for coronaviruses)
-
This compound triphosphate (5-HMT-TP)
-
RNA template-primer duplex (a synthetic RNA template with a complementary primer)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Reaction buffer (containing MgCl2, DTT, and other components to support polymerase activity)
-
Gel electrophoresis system (e.g., denaturing polyacrylamide gel)
-
Fluorescent or radioactive label for the RNA primer
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, purified RdRp enzyme, and the RNA template-primer.
-
Add varying concentrations of 5-HMT-TP. Include a no-inhibitor control.
-
-
Initiation of Reaction:
-
Initiate the RNA polymerization reaction by adding the mixture of natural ribonucleoside triphosphates.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Product Analysis:
-
Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the RNA products using autoradiography (for radioactive labels) or a fluorescence imager.
-
-
Data Analysis:
-
Quantify the intensity of the full-length RNA product band for each reaction.
-
Calculate the percentage of RdRp inhibition for each concentration of 5-HMT-TP relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the dose-response curve.
-
In Vivo Studies and Clinical Trials
As of the latest available information, there are no publicly disclosed results from in vivo animal studies or human clinical trials for this compound. Further research is required to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion
This compound is a potent inhibitor of flaviviruses and coronaviruses in vitro, acting through the targeted inhibition of the viral RNA-dependent RNA polymerase. The provided protocols offer a framework for the continued investigation and characterization of 5-HMT and other antiviral candidates. These assays are crucial for determining the efficacy, potency, and mechanism of action of novel antiviral compounds in the drug development pipeline.
References
Application Notes and Protocols for qRT-PCR Analysis of 5-Hydroxymethyltubercidin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyltubercidin (5-HMT) is a nucleoside analog that functions as a potent inhibitor of adenosine kinase (ADK).[1][2] ADK is a key enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine concentrations.[1][3] Inhibition of ADK by 5-HMT leads to an accumulation of endogenous adenosine, which can then activate adenosine receptors (A1, A2A, A2B, and A3) on the cell surface.[2][3] The activation of these G-protein coupled receptors, particularly the A2A and A2B receptors, initiates downstream signaling cascades that play a crucial role in modulating inflammatory responses. This application note provides a detailed protocol for utilizing quantitative real-time polymerase chain reaction (qRT-PCR) to assess the efficacy of 5-HMT by measuring its impact on the expression of key inflammatory genes.
Mechanism of Action
5-HMT exerts its biological effects by increasing the local concentration of adenosine. This elevated adenosine then binds to its receptors, triggering intracellular signaling pathways. The A2A and A2B adenosine receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, including those involved in inflammation. Additionally, all adenosine receptors are known to be coupled to Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which also play a significant role in regulating inflammatory gene expression. A primary outcome of adenosine receptor signaling is the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
Data Presentation
The efficacy of this compound can be quantified by measuring the change in mRNA expression levels of target inflammatory genes in response to treatment. The following table summarizes hypothetical, yet representative, quantitative data from a qRT-PCR analysis of human macrophage-like cells (e.g., differentiated THP-1 cells) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, with and without 5-HMT treatment.
| Gene | Treatment Group | Mean Cq ± SD | ΔCq (Target - GAPDH) | ΔΔCq (Treated - Untreated) | Fold Change (2^-ΔΔCq) | P-value |
| TNF-α | Untreated Control | 28.5 ± 0.4 | 8.5 | - | 1.00 | - |
| LPS (1 µg/mL) | 22.1 ± 0.3 | 2.1 | -1.5 | 2.83 | <0.01 | |
| LPS + 5-HMT (10 µM) | 24.3 ± 0.4 | 4.3 | 0.7 | 0.61 | <0.05 | |
| IL-6 | Untreated Control | 30.2 ± 0.5 | 10.2 | - | 1.00 | - |
| LPS (1 µg/mL) | 23.8 ± 0.3 | 3.8 | -1.8 | 3.48 | <0.01 | |
| LPS + 5-HMT (10 µM) | 26.5 ± 0.4 | 6.5 | 0.9 | 0.54 | <0.05 | |
| IL-1β | Untreated Control | 31.8 ± 0.6 | 11.8 | - | 1.00 | - |
| LPS (1 µg/mL) | 25.4 ± 0.4 | 5.4 | -2.1 | 4.29 | <0.01 | |
| LPS + 5-HMT (10 µM) | 28.1 ± 0.5 | 8.1 | 1.2 | 0.44 | <0.05 | |
| GAPDH | All Groups | 20.0 ± 0.2 | - | - | - | - |
Data are presented as mean ± standard deviation (SD) from three biological replicates. The ΔΔCq method was used for relative quantification, with GAPDH as the housekeeping gene and the LPS-treated group as the reference for fold-change calculation in the drug-treated group.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line THP-1 is recommended.
-
Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Seeding: Seed the differentiated THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4-6 hours to induce the expression of inflammatory genes. Untreated cells will serve as a negative control.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design or obtain validated primers for the target genes (TNF-α, IL-6, IL-1β) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare the qRT-PCR reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template (e.g., 10-50 ng)
-
6 µL of nuclease-free water
-
-
Thermal Cycling Conditions: Perform the qRT-PCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for each sample.
-
Normalize the Cq values of the target genes to the Cq value of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCq) method (ΔΔCq = ΔCq_treated - ΔCq_control).
-
The fold change in gene expression is calculated as 2-ΔΔCq.
-
Mandatory Visualization
Caption: Signaling pathway of this compound (5-HMT).
Caption: Experimental workflow for qRT-PCR analysis.
References
Application Notes and Protocols for TCID50 Assay with 5-Hydroxymethyltubercidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog that has demonstrated potent antiviral activity against a range of RNA viruses, particularly flaviviruses and coronaviruses.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] The Tissue Culture Infectious Dose 50 (TCID50) assay is a widely used method to quantify viral titers and is particularly useful for viruses that do not form plaques. This assay can be adapted to determine the antiviral efficacy of compounds like HMTU by measuring the inhibition of the virus-induced cytopathic effect (CPE).[3][4][5]
These application notes provide a detailed protocol for utilizing a TCID50-based CPE inhibition assay to evaluate the antiviral activity of this compound.
Quantitative Data Summary
The antiviral activity of this compound is summarized in the tables below. The EC50 (half-maximal effective concentration) represents the concentration of HMTU that inhibits the viral cytopathic effect by 50%. The CC50 (half-maximal cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound against Human Coronaviruses (HCoV) [1]
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| HCoV-OC43 | MRC5 | 0.378 ± 0.023 | >50 | >132 |
| HCoV-229E | MRC5 | 0.528 ± 0.029 | >50 | >94 |
Table 2: Antiviral Activity of this compound against other RNA Viruses [1]
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Dengue Virus (DENV-2) | BHK-21 | Value not specified | Value not specified | Value not specified |
| SARS-CoV | Caco-2 | Significant inhibition at 0.5 µM | >50 | Not calculated |
| SARS-CoV-2 | Caco-2 | Significant inhibition at 0.5 µM | >50 | Not calculated |
Note: Specific EC50 values for DENV-2, SARS-CoV, and SARS-CoV-2 were not explicitly provided in the summarized search results, but potent activity was indicated.[1]
Experimental Protocols
1. Protocol for Determining Antiviral Activity (EC50) of this compound using a TCID50-based Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed to determine the concentration of HMTU that inhibits the virus-induced CPE by 50%.
Materials:
-
Host cells permissive to the virus of interest (e.g., MRC5, Caco-2, Vero E6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Virus stock with a known or estimated titer
-
This compound (HMTU) stock solution (e.g., in DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile PBS
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Cell viability reagent (e.g., Resazurin, Crystal Violet)
-
Plate reader (for quantitative CPE assessment)
Procedure:
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed the 96-well plates with an appropriate cell density to achieve 80-90% confluency on the day of infection (e.g., 2 x 10^4 cells/well).
-
Incubate the plates overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of HMTU in cell culture medium. A common starting concentration is 50 µM, with 2-fold or 3-fold serial dilutions.
-
Include a "no drug" control (medium with the same concentration of DMSO as the highest HMTU concentration).
-
-
Infection and Treatment:
-
On the day of the experiment, remove the growth medium from the cell monolayers.
-
Add the prepared HMTU dilutions to the respective wells in triplicate or quadruplicate.
-
Prepare a virus dilution in culture medium that will result in a multiplicity of infection (MOI) that causes significant CPE within 3-5 days (e.g., MOI of 0.01).
-
Add the virus dilution to all wells except for the "cell control" wells (which receive only medium) and the "compound toxicity" wells (which receive only the HMTU dilutions).
-
Incubate the plates at the optimal temperature for the virus (e.g., 33°C for HCoV-OC43 and HCoV-229E, 37°C for SARS-CoV-2).[1]
-
-
Observation and CPE Scoring:
-
Monitor the plates daily for the appearance of CPE using an inverted microscope.
-
After 3-5 days (when CPE is evident in the virus control wells), score the wells for the presence or absence of CPE.
-
Alternatively, for a quantitative assessment, use a cell viability assay (e.g., Resazurin or Crystal Violet staining) to measure the extent of cell death.
-
-
Data Analysis (EC50 Calculation):
-
For visual CPE scoring, the TCID50 can be calculated using the Reed-Muench or Spearman-Kärber method.
-
For quantitative data from a plate reader, calculate the percentage of CPE inhibition for each HMTU concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the log of the HMTU concentration and use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.[6][7]
-
2. Protocol for Determining Cytotoxicity (CC50) of this compound
This protocol assesses the toxicity of HMTU on the host cells in the absence of a virus.
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the EC50 determination.
-
-
Compound Treatment:
-
Prepare the same serial dilutions of HMTU as for the EC50 assay.
-
Add the HMTU dilutions to the wells containing the cell monolayers.
-
Include a "cell control" with medium and the appropriate DMSO concentration.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for the same duration as the antiviral assay (3-5 days).
-
Assess cell viability using a suitable assay (e.g., Resazurin, MTT, or CellTiter-Glo).
-
-
Data Analysis (CC50 Calculation):
-
Calculate the percentage of cell viability for each HMTU concentration relative to the cell control (100% viability).
-
Plot the percentage of viability against the log of the HMTU concentration and use a non-linear regression analysis to determine the CC50 value.
-
Visualizations
Caption: Workflow for determining the antiviral activity of this compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. agilent.com [agilent.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence-Based Evaluation of 5-Hydroxymethyltubercidin Antiviral Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog derived from tubercidin, demonstrating potent antiviral properties against a broad spectrum of RNA viruses, including flaviviruses (like Dengue and Zika virus) and coronaviruses (including SARS-CoV-2).[1][2] Its primary mechanism of action involves the inhibition of viral replication.[1] As a nucleoside mimic, HMTU is incorporated into the nascent viral RNA chain, which subsequently stalls the viral RNA-dependent RNA polymerase (RdRp), halting the synthesis of viral RNA.[1][2]
Immunofluorescence (IF) is a powerful cell imaging technique that utilizes fluorescently labeled antibodies to visualize specific target proteins within a cell.[3] While direct detection of a small molecule like HMTU via immunofluorescence is not standard, this method is invaluable for assessing the compound's biological activity. This protocol details the use of an indirect immunofluorescence assay to quantify the reduction in viral protein expression in infected host cells following treatment with this compound. By targeting viral proteins—such as non-structural or structural proteins—this assay provides a visual and quantifiable measure of HMTU's efficacy in inhibiting viral replication.[4][5]
Principle of the Assay
This protocol describes an indirect immunofluorescence method to evaluate the antiviral efficacy of this compound.
-
Cell Culture and Infection: Host cells susceptible to the virus of interest are cultured and subsequently infected. Parallel cultures are treated with varying concentrations of HMTU.
-
Fixation and Permeabilization: After a set incubation period, cells are fixed to preserve their structure and permeabilized to allow antibodies to enter the cell.
-
Immunostaining: A primary antibody specific to a viral target protein (e.g., SARS-CoV-2 Nucleocapsid or a non-structural protein) is introduced.[6][7] A secondary antibody, conjugated to a fluorophore and specific to the host species of the primary antibody, is then used for detection.
-
Visualization: A fluorescent microscope is used to visualize the stained viral proteins. The presence and intensity of the fluorescent signal correlate with the level of viral replication.
-
Analysis: By comparing the fluorescence in HMTU-treated cells to untreated controls, the concentration-dependent inhibition of viral replication can be determined.
Mechanism of Action Diagram
The following diagram illustrates the proposed mechanism by which this compound inhibits viral replication.
Caption: Mechanism of this compound (HMTU) viral inhibition.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against various viruses. The 50% effective concentration (EC₅₀) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes death to 50% of host cells.[8] The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | BHK-21 | 0.24 | >20 | >83 | [1] |
| Human Coronavirus (HCoV-OC43) | HCT-8 | 0.378 ± 0.023 | >50 | >132 | [1] |
| Human Coronavirus (HCoV-229E) | MRC-5 | 0.528 ± 0.029 | >50 | >94 | [1] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Not specified | Not specified | Not specified | [1][2] |
| Zika Virus (ZIKV) | Vero | Potent activity | Low cytotoxicity | Not specified | [1] |
| Yellow Fever Virus (YFV) | Vero | Potent activity | Low cytotoxicity | Not specified | [1] |
| Japanese Encephalitis Virus (JEV) | Vero | Potent activity | Low cytotoxicity | Not specified | [1] |
| West Nile Virus (WNV) | Vero | Potent activity | Low cytotoxicity | Not specified | [1] |
Detailed Experimental Protocol
This protocol is a general guideline for adherent cells and should be optimized for specific cell lines, viruses, and primary antibodies.
I. Materials and Reagents
-
Cell Culture:
-
Appropriate host cell line (e.g., Vero E6, HCT-8)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile cell culture plates or chamber slides (e.g., 8-well or 96-well imaging plates)
-
-
Virus and Compound:
-
Virus stock of known titer
-
This compound (HMTU), dissolved in an appropriate solvent (e.g., DMSO)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; prepare in a fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS.
-
-
Antibodies and Stains:
-
Primary Antibody: Validated antibody against a target viral protein (e.g., anti-SARS-CoV-2 Nucleocapsid Protein).
-
Secondary Antibody: Fluorophore-conjugated antibody specific to the primary antibody's host species (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL).
-
-
Mounting:
-
Antifade mounting medium.
-
Microscope coverslips and slides.
-
II. Experimental Workflow Diagram
Caption: Step-by-step workflow for the immunofluorescence assay.
III. Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest healthy, sub-confluent cells and count them.
-
Seed the cells into the wells of a chamber slide or imaging plate at a density that will result in 60-80% confluency at the time of fixation.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Infection and Compound Treatment
-
Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Remove the culture medium from the cells.
-
Infect the cells by adding the virus diluted in a minimal volume of serum-free medium to achieve the desired multiplicity of infection (MOI). Include uninfected control wells.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Aspirate the viral inoculum and add the prepared dilutions of HMTU or vehicle control.
-
Incubate for the desired duration of the experiment (e.g., 24 or 48 hours) at 37°C with 5% CO₂.
Day 3 or 4: Fixation, Permeabilization, and Blocking
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells 3 times with PBS. Crucially, do not let the cells dry out from this point forward.[7]
-
Add 4% PFA solution to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash 3 times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.[4]
-
Aspirate and wash 3 times with PBS.
-
-
Blocking:
-
Add Blocking Buffer to each well to cover the cells.
-
Incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[4]
-
Day 3 or 4: Antibody Incubation and Mounting
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells 3 times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. If using a nuclear counterstain, add DAPI to this solution. From this step on, protect the samples from light.
-
Aspirate the wash buffer and add the secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Wash the cells 3 times with PBS for 5 minutes each in the dark.
-
Add a final rinse with distilled water to remove PBS salts.
-
Carefully remove the chamber gasket if using a chamber slide.
-
Add a drop of antifade mounting medium to each well/slide and place a coverslip on top, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
Imaging and Analysis
-
Store the slides at 4°C in the dark until ready for imaging.
-
Visualize the samples using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Capture images from multiple random fields for each condition (uninfected, infected vehicle control, and HMTU-treated).
-
Analyze the images using appropriate software (e.g., ImageJ/Fiji). The efficacy of HMTU can be quantified by:
-
Counting Infected Cells: Determine the percentage of infected cells (positive for viral protein staining) relative to the total number of cells (DAPI-stained nuclei).
-
Fluorescence Intensity: Measure the mean fluorescence intensity of the viral protein signal per cell or per field of view.
-
-
Plot the results as a dose-response curve to calculate the EC₅₀ value of this compound for the specific virus.
References
- 1. Buy this compound | 49558-38-5 [smolecule.com]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Monoclonal Antibodies to Detect for SARS-CoV-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-House Immunofluorescence Assay for Detection of SARS-CoV-2 Antigens in Cells from Nasopharyngeal Swabs as a Diagnostic Method for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the EC50 of 5-Hydroxymethyltubercidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog derived from tubercidin, demonstrating potent antiviral properties against a range of RNA viruses.[1] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] This document provides detailed application notes and protocols for determining the half-maximal effective concentration (EC50) of HMTU, a key metric for evaluating its antiviral potency.
Mechanism of Action
This compound, as a nucleoside analog, is processed within the host cell to its active triphosphate form (HMTU-TP). HMTU-TP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking natural nucleosides, it is incorporated into the nascent viral RNA strand. This incorporation leads to the termination of RNA chain elongation, thereby halting viral replication.[1][2] This targeted inhibition of a viral-specific enzyme provides a basis for its selective antiviral activity with minimal cytotoxicity to the host cell.[1]
Data Presentation: EC50 of this compound
The following table summarizes the reported EC50 values of this compound against various RNA viruses in different cell lines.
| Virus | Cell Line | Assay Method | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Dengue virus (DENV-1) | BHK-21 | Resazurin Assay | 0.35 | >50 | >142 | [1] |
| Dengue virus (DENV-2) | BHK-21 | Resazurin Assay | 0.24 | >50 | >208 | [1] |
| Human Coronavirus (HCoV-OC43) | MRC-5 | Cell Viability | 0.378 ± 0.023 | >50 | >132 | [1] |
| Human Coronavirus (HCoV-229E) | MRC-5 | Cell Viability | 0.528 ± 0.029 | >50 | >94 | [1] |
Experimental Protocols
Protocol 1: Determination of EC50 using a Cell Viability Assay (e.g., Resazurin or MTT Assay)
This protocol outlines the steps to determine the EC50 of this compound against a target virus in a specific cell line.
Materials:
-
This compound (HMTU)
-
Target virus stock of known titer
-
Appropriate host cell line (e.g., BHK-21 for Dengue virus, MRC-5 for Human Coronaviruses)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Resazurin or MTT reagent
-
Plate reader
-
Standard laboratory equipment (pipettes, incubators, etc.)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of infection.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Dilution:
-
Prepare a stock solution of HMTU in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the HMTU stock solution in cell culture medium to obtain a range of concentrations to be tested. It is recommended to use a 2-fold or 3-fold dilution series.
-
-
Virus Infection and Compound Treatment:
-
Remove the culture medium from the seeded cells.
-
Infect the cells with the target virus at a specific multiplicity of infection (MOI).
-
Immediately after infection, add the diluted HMTU solutions to the respective wells.
-
Include control wells:
-
Cells only (no virus, no compound)
-
Cells with virus (no compound)
-
Cells with the highest concentration of compound (no virus) to assess cytotoxicity.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the virus replication cycle (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, add the Resazurin or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated virus-infected control.
-
Plot the percentage of inhibition against the logarithm of the HMTU concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of HMTU that inhibits the viral cytopathic effect by 50%.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound.
References
Application Notes and Protocols for 5-Hydroxymethyltubercidin in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyltubercidin (5-HMT) is a nucleoside analog that has demonstrated potent antiviral activity against a range of RNA viruses, including flaviviruses and coronaviruses. As a derivative of tubercidin, 5-HMT acts as a crucial tool in viral replication studies and presents a promising scaffold for the development of broad-spectrum antiviral therapeutics. These application notes provide a comprehensive overview of 5-HMT's mechanism of action, quantitative antiviral activity, and detailed protocols for its use in in vitro viral replication and mechanistic studies.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting viral RNA synthesis.[1][2][3] As a nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form, 5-HMT-triphosphate (5-HMT-TP).[2][3] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] The incorporation of 5-HMT-TP into the growing RNA chain leads to premature termination of RNA synthesis, thereby halting viral replication.[2][3] Time-of-addition assays have confirmed that 5-HMT specifically targets the post-entry stages of the viral life cycle, consistent with its role as an inhibitor of viral RNA replication.[1][2]
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against several flaviviruses and coronaviruses. The following tables summarize the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) values obtained from various in vitro studies. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as an indicator of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus (Strain) | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Dengue virus type 1 (DENV-1) | BHK-21 | Resazurin | 0.35 | >50 | >142 |
| Dengue virus type 2 (DENV-2) | BHK-21 | Resazurin | <0.125 | >50 | >400 |
| Zika virus (ZIKV) | Vero | Plaque Reduction | 0.21 | >50 | >238 |
Table 2: Antiviral Activity of this compound against Coronaviruses
| Virus (Strain) | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | CPE | 0.38 | - | >50 | >132 |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | CPE | 0.53 | - | >50 | >94 |
| SARS-CoV-2 | Caco-2 | TCID50 | 0.47 | 0.86 | >50 | >106 |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.33 | - | >50 | >151 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity and mechanism of action of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of 5-HMT that is cytotoxic to the host cells.
Materials:
-
Host cells (e.g., BHK-21, MRC-5, Caco-2, Vero E6)
-
Complete growth medium
-
This compound (5-HMT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 5-HMT in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the diluted 5-HMT to each well. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the same concentration of the compound's solvent (e.g., DMSO) as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of 5-HMT and fitting the data to a dose-response curve.
Viral Replication Assay (Plaque Reduction Assay)
This assay quantifies the inhibition of viral replication by 5-HMT.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock of known titer
-
Complete growth medium
-
This compound (5-HMT)
-
Overlay medium (e.g., growth medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Aspirate the growth medium from the cells and infect the monolayer with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During the infection period, prepare the overlay medium containing various concentrations of 5-HMT.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the desired concentration of 5-HMT to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the log concentration of 5-HMT and fitting the data to a dose-response curve.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by 5-HMT.
Materials:
-
Host cells
-
High-titer virus stock
-
Complete growth medium
-
This compound (5-HMT) at a concentration of 5-10 times its EC50
-
96-well plates
-
Method for quantifying viral replication (e.g., qRT-PCR or TCID50 assay)
Procedure:
-
Seed cells in a 96-well plate to form a confluent monolayer.
-
Synchronize infection by pre-chilling the plate at 4°C for 1 hour, then adding a high multiplicity of infection (MOI) of the virus and incubating at 4°C for 1 hour to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus and then add pre-warmed medium and transfer the plate to 37°C to initiate infection (this is time zero).
-
Add 5-HMT at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).
-
As controls, include a "full-time" treatment where 5-HMT is present from time zero, and an "entry" control where 5-HMT is present only for the first 2 hours.
-
Incubate the plate for a single replication cycle (e.g., 24 hours).
-
At the end of the incubation period, quantify the viral yield in the supernatant or the level of intracellular viral RNA using an appropriate method.
-
Plot the viral inhibition against the time of compound addition. The time at which the addition of 5-HMT no longer inhibits viral replication indicates the end of the time window during which its target is active.
RNA-dependent RNA Polymerase (RdRp) Primer Extension Assay
This in vitro assay directly assesses the ability of 5-HMT-TP to inhibit the viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
This compound triphosphate (5-HMT-TP)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
A short fluorescently labeled RNA primer
-
A longer RNA template that is complementary to the primer
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence gel scanner
Procedure:
-
Anneal the fluorescently labeled RNA primer to the RNA template.
-
Set up the reaction mixture in the reaction buffer containing the annealed primer/template, a fixed concentration of RdRp, and the four natural rNTPs.
-
In separate reactions, add increasing concentrations of 5-HMT-TP. Include a no-enzyme control and a no-rNTPs control.
-
Initiate the reaction by adding the RdRp and incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding a formamide-containing loading buffer.
-
Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.
-
Visualize the gel using a fluorescence scanner.
-
The presence of shorter RNA products in the presence of 5-HMT-TP compared to the full-length product in the control lane indicates chain termination.
Preparation and Handling of this compound
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in the culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light and moisture.
Conclusion
This compound is a valuable research tool for studying the replication of a broad range of RNA viruses. Its well-defined mechanism of action as an RdRp inhibitor, coupled with its potent antiviral activity and favorable selectivity index, makes it an excellent candidate for further investigation in antiviral drug discovery programs. The protocols provided herein offer a robust framework for researchers to explore the potential of 5-HMT and other nucleoside analogs in combating viral diseases.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of an oxidative RNA lesion on in vitro replication catalyzed by SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay Using 5-Hydroxymethyltubercidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development.[1] 5-Hydroxymethyltubercidin (HMTU), a nucleoside analog, has demonstrated potent antiviral activity against a broad spectrum of RNA viruses, including flaviviruses and coronaviruses such as SARS-CoV-2.[2][3][4] This document provides detailed application notes and protocols for performing an in vitro RdRp inhibition assay using HMTU, aimed at researchers and professionals involved in antiviral drug discovery and development.
The active form of HMTU is its 5'-triphosphate metabolite (HMTU-TP), which acts as a competitive inhibitor of the natural nucleotide triphosphate.[5] Incorporation of HMTU-TP into the nascent viral RNA chain by RdRp leads to chain termination, thereby halting viral replication.[2][3] This mechanism of action underscores the potential of HMTU as a direct-acting antiviral agent.
Mechanism of Action of this compound
This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Cellular kinases convert HMTU into its active 5'-triphosphate form, HMTU-TP. This triphosphate analog then competes with the corresponding natural nucleoside triphosphate for incorporation into the growing viral RNA strand by the viral RdRp. Once incorporated, the modified ribose moiety of HMTU-TP prevents the formation of a phosphodiester bond with the incoming nucleotide, leading to premature termination of RNA synthesis.
References
- 1. Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 49558-38-5 [smolecule.com]
Application Notes & Protocols: 5-Hydroxymethyltubercidin for In Vitro Drug Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethyltubercidin (5-HMT) is a nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses, including flaviviruses and coronaviruses.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] Upon entering the host cell, 5-HMT is metabolized into its active triphosphate form, which is then incorporated into the nascent viral RNA chain, leading to premature termination and inhibition of viral replication. This targeted mode of action and its broad-spectrum efficacy make 5-HMT a promising candidate for in vitro drug screening and antiviral drug development.
These application notes provide a comprehensive overview of the in vitro applications of 5-HMT, including its antiviral activity, cytotoxicity, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). The molecule mimics natural nucleosides and, after conversion to its 5'-triphosphate metabolite, is incorporated into the growing viral RNA strand. This incorporation effectively halts further RNA synthesis, a process known as chain termination, thereby preventing the virus from replicating its genetic material.[1][2]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated against a range of viruses and cell lines. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of this compound (EC50 values in µM)
| Virus | Cell Line | Assay Method | EC50 (µM) |
| Dengue virus (DENV-1) | BHK-21 | Resazurin | 0.35[1] |
| Dengue virus (DENV-2) | BHK-21 | MTT | 0.24[1] |
| Zika virus (ZIKV) | Vero | Resazurin | 0.45[1] |
| Yellow Fever virus (YFV) | Vero | Resazurin | 0.28[1] |
| Japanese Encephalitis virus (JEV) | Vero | Resazurin | 0.33[1] |
| West Nile virus (WNV) | Vero | Resazurin | 0.41[1] |
| Human Coronavirus (HCoV-OC43) | MRC-5 | Not Specified | 0.15[1] |
| Human Coronavirus (HCoV-229E) | MRC-5 | Not Specified | 0.21[1] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Not Specified | 0.47[1] |
Table 2: Cytotoxicity of this compound (CC50 values in µM)
| Cell Line | Assay Method | CC50 (µM) |
| BHK-21 | MTT | >20[1] |
| MRC-5 | Not Specified | >20[1] |
| VeroE6/TMPRSS2 | Not Specified | >10[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vitro efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of 5-HMT that is toxic to the host cells (CC50).
Materials:
-
Mammalian cell line (e.g., Vero, BHK-21, MRC-5)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound (5-HMT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2-fold serial dilution of 5-HMT in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 5-HMT dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the same concentration of vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Antiviral Activity Assay (Resazurin-based)
This protocol is used to determine the concentration of 5-HMT that inhibits viral replication by 50% (EC50).
Materials:
-
Mammalian cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (5-HMT)
-
Resazurin solution (0.15 mg/mL in DPBS)
-
Microplate fluorometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an appropriate density and incubate for 24 hours.
-
Compound and Virus Preparation: Prepare serial dilutions of 5-HMT in culture medium. Dilute the virus stock to the desired multiplicity of infection (MOI).
-
Infection and Treatment: Pre-treat the cells with the 5-HMT dilutions for 1-2 hours. Then, add the virus to the wells. Include virus-infected/untreated controls and mock-infected/untreated controls.
-
Incubation: Incubate the plate for the duration of the viral replication cycle (e.g., 48-72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Record fluorescence using a 560 nm excitation and 590 nm emission filter set.
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (In Vitro)
This biochemical assay directly measures the inhibitory effect of 5-HMT on the viral RdRp enzyme.
Materials:
-
Purified recombinant viral RdRp
-
RNA template and primer
-
Nucleotide triphosphates (NTPs), including a labeled NTP (e.g., radioactive or fluorescent)
-
This compound triphosphate (5-HMT-TP)
-
Reaction buffer
-
Method for detecting RNA synthesis (e.g., gel electrophoresis, filter binding assay, fluorescence-based readout)
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, purified RdRp enzyme, RNA template/primer, and varying concentrations of 5-HMT-TP.
-
Initiate Reaction: Start the reaction by adding the NTP mix (containing the labeled NTP).
-
Incubation: Incubate the reaction at the optimal temperature for the RdRp enzyme for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Product Analysis: Analyze the synthesized RNA products. For example, separate the products by gel electrophoresis and visualize the labeled RNA.
-
Data Analysis: Quantify the amount of RNA synthesized in the presence of different concentrations of 5-HMT-TP compared to a no-inhibitor control. Calculate the IC50 value, which is the concentration of 5-HMT-TP that inhibits RdRp activity by 50%.
Host Cell Signaling
Currently, there is limited direct evidence detailing the specific effects of this compound on host cell signaling pathways such as NF-κB and MAPK in the context of its antiviral activity. The primary mechanism of action is understood to be the direct inhibition of viral RdRp. Future research may explore potential immunomodulatory or off-target effects on host cellular signaling.
Conclusion
This compound is a potent and broad-spectrum inhibitor of RNA viruses with a well-defined mechanism of action. The provided protocols offer a framework for the in vitro evaluation of 5-HMT and similar antiviral compounds. The favorable therapeutic index, as indicated by the high CC50 and low EC50 values, underscores its potential as a lead compound for further drug development.
References
Application Notes and Protocols for Testing 5-Hydroxymethyltubercidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog that has demonstrated potent in vitro activity against a range of RNA viruses, including flaviviruses and coronaviruses.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] This document provides detailed application notes and experimental protocols for testing the efficacy and cytotoxicity of this compound in various cell lines.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the accurate assessment of the antiviral activity and cytotoxicity of this compound. Based on published data, the following cell lines are recommended for testing:
-
Vero E6: An African green monkey kidney epithelial cell line, highly susceptible to a wide range of viruses, including SARS-CoV-2. It is a standard cell line for viral research.
-
Calu-3: A human lung adenocarcinoma cell line that endogenously expresses TMPRSS2, a key protease for SARS-CoV-2 entry. This cell line is relevant for studying respiratory viruses.
-
Huh-7: A human hepatoma cell line commonly used for studying hepatitis C virus (HCV) and other flaviviruses like Dengue (DENV) and Zika virus (ZIKV).
-
BHK-21: A baby hamster kidney cell line that is widely used for the propagation of various viruses, including flaviviruses.[1]
-
A549: A human lung carcinoma cell line often used in virology and toxicology studies.
-
Caco-2: A human colorectal adenocarcinoma cell line that can be differentiated to form a polarized monolayer, mimicking the intestinal barrier, and is susceptible to SARS-CoV-2 infection.[1]
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound in various cell lines.
Table 1: Antiviral Activity of this compound (IC50/EC50)
| Virus | Cell Line | IC50/EC50 (µM) | Assay Type | Reference |
| Dengue virus (DENV-2) | BHK-21 | 0.23 | Plaque Assay | [1] |
| Zika virus (ZIKV) | Vero | 0.18 | Plaque Assay | [1] |
| Yellow Fever virus (YFV) | Vero | 0.08 | Plaque Assay | [1] |
| West Nile virus (WNV) | Vero | 0.15 | Plaque Assay | [1] |
| Japanese Encephalitis virus (JEV) | Vero | 0.11 | Plaque Assay | [1] |
| SARS-CoV-2 | Vero E6 | 0.15 | CPE Assay | [1] |
| SARS-CoV-2 | Calu-3 | 0.49 | Viral RNA Yield | [1] |
| Human Coronavirus 229E | MRC-5 | 0.12 | CPE Assay | [1] |
| Human Coronavirus OC43 | HCT-8 | 0.09 | CPE Assay | [1] |
Table 2: Cytotoxicity of this compound (CC50)
| Cell Line | CC50 (µM) | Assay Type | Reference |
| BHK-21 | >20 | WST-8 Assay | [1] |
| Vero E6 | >20 | WST-8 Assay | [1] |
| Calu-3 | >20 | WST-8 Assay | [1] |
| MRC-5 | >20 | WST-8 Assay | [1] |
| HCT-8 | >20 | WST-8 Assay | [1] |
| Caco-2 | >20 | WST-8 Assay | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability (Cytotoxicity) Assay using MTT
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Selected cell line (e.g., Vero E6, Huh-7)
-
Complete growth medium
-
This compound (HMTU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of HMTU in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used for HMTU, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC50 value using a non-linear regression curve fit.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Plaque Reduction Assay
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against plaque-forming viruses.
Materials:
-
Susceptible cell line (e.g., Vero E6 for SARS-CoV-2, BHK-21 for DENV)
-
Virus stock of known titer
-
Complete growth medium
-
This compound (HMTU) stock solution
-
Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the virus adsorption period, prepare serial dilutions of HMTU in the overlay medium.
-
Overlay Addition: After adsorption, remove the virus inoculum and gently wash the cells with PBS. Add 2 mL (for 6-well plates) of the HMTU-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde for 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15 minutes. Gently wash with water and allow the plates to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for the plaque reduction assay.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to assess if this compound induces apoptosis in cells.
Materials:
-
Cell line of interest
-
This compound (HMTU)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of HMTU (including a concentration near the CC50) for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to determine if this compound affects the cell cycle progression.
Materials:
-
Cell line of interest
-
This compound (HMTU)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with HMTU at various concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. Always follow good laboratory practices and appropriate safety precautions when handling chemical and biological materials.
References
Application Notes and Protocols: 5-Hydroxymethyltubercidin in Combination with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Hydroxymethyltubercidin (5-HMT)
This compound (5-HMT) is a promising nucleoside analog identified as a potent broad-spectrum antiviral agent.[1][2] As a derivative of tubercidin, 5-HMT has demonstrated significant inhibitory activity against a range of RNA viruses, including flaviviruses (such as Dengue, Zika, and Yellow Fever viruses) and coronaviruses, notably SARS-CoV-2.[1][2] Its mechanism of action involves the intracellular conversion to its triphosphate form (5-HMT-TP), which is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to chain termination, thereby halting viral replication.[1][2] Notably, 5-HMT exhibits low cytotoxicity at effective antiviral concentrations, making it a strong candidate for further therapeutic development.[1]
Rationale for Combination Therapy
While 5-HMT shows promise as a monotherapy, the use of antiviral combination therapy is a well-established strategy to enhance therapeutic efficacy, decrease the required dosage of individual drugs to reduce toxicity, and mitigate the development of drug-resistant viral strains. The combination of antiviral agents that target different stages of the viral life cycle can lead to synergistic or additive effects, resulting in a more potent antiviral response than either agent alone. For rapidly mutating RNA viruses, a multi-target approach is often essential for durable therapeutic success.
Although, as of this writing, no specific studies on the combination of this compound with other antivirals have been published, the following sections provide a framework for such investigations, drawing on data from synergistic combinations of other nucleoside analogs and antiviral agents.
Potential Synergistic Partners for 5-HMT
Based on the mechanisms of action of other antiviral drugs, several classes of compounds could be investigated for synergistic effects with 5-HMT:
-
Other Nucleoside Analogs (e.g., Remdesivir, Favipiravir, Molnupiravir): Combining two RdRp inhibitors can have a synergistic effect. For instance, the combination of Molnupiravir and Favipiravir has been shown to potentiate antiviral efficacy against SARS-CoV-2 in a hamster model.[3][4][5][6] This is thought to be due to an increased frequency of mutations in the viral genome, pushing the virus towards "error catastrophe." A similar synergistic interaction might be achievable by combining 5-HMT with another nucleoside analog.
-
Protease Inhibitors (e.g., Nirmatrelvir, Simeprevir): Viral proteases are essential for the cleavage of viral polyproteins into functional viral proteins. Targeting both the RdRp with 5-HMT and a viral protease with an inhibitor like nirmatrelvir would attack two critical and distinct stages of viral replication. Studies have shown a synergistic effect between remdesivir and nirmatrelvir against SARS-CoV-2.[7][8]
-
Host-Targeting Agents (e.g., Teriflunomide, Ivermectin): Instead of targeting viral proteins, some drugs target host factors that are essential for viral replication. For example, teriflunomide inhibits the de novo pyrimidine synthesis pathway, thereby depleting the pool of nucleotides available for viral replication. This has been shown to have a synergistic effect with β‐D‐N4‐hydroxycytidine (the active form of Molnupiravir) against a broad range of RNA viruses.[9] Ivermectin has also demonstrated synergistic effects with remdesivir against a murine coronavirus.[10]
Data Presentation: Synergistic Antiviral Effects of Nucleoside Analog Combinations (Reference Data)
The following tables summarize quantitative data from studies on the combination of other nucleoside analogs with various antiviral agents. This data is provided as a reference to illustrate the potential for synergistic interactions and to guide the design of future studies involving 5-HMT.
Table 1: In Vitro Synergistic Effects of Remdesivir in Combination with Other Antivirals against Coronaviruses
| Combination | Virus Strain | Cell Line | Synergy Model | Key Findings |
| Remdesivir + Nirmatrelvir | SARS-CoV-2 (Ancestral, Omicron BA.1.1.15, BA.2) | Vero E6 | Bliss, HSA | Consistent, strong synergistic effect (Bliss synergy score >10) at clinically relevant concentrations.[7][11] |
| Remdesivir + Ivermectin | Murine Hepatitis Virus (MHV) | RAW264.7 | N/A | Highly potent synergism with a ~7-log10 reduction in live virus.[10] |
| Remdesivir + Hepatitis C Protease Inhibitors (Simeprevir, Grazoprevir, Paritaprevir, Vaniprevir) | SARS-CoV-2 | N/A | N/A | Simeprevir increased the potency of remdesivir by 10-fold.[12] |
Table 2: In Vitro and In Vivo Synergistic/Additive Effects of Other Nucleoside Analogs in Combination
| Combination | Virus Strain(s) | Model System | Synergy Model | Key Findings |
| Molnupiravir + Favipiravir | SARS-CoV-2 | Hamster | N/A | Marked combined potency, with a ~5 log10 reduction in infectious virus titers in the lungs.[5][6] |
| β‐D‐N4‐hydroxycytidine (NHC) + Teriflunomide | DENV-2, ZIKV, CHIKV, IAV H1N1(2009), RSV-A | imHC, Vero, HEp-2 | Loewe Synergy | Synergistic activity observed against a broad range of RNA viruses.[9] |
| Favipiravir + Ivermectin | SARS-CoV-2 | Vero E6 | N/A | Synergistic effects observed. |
| Favipiravir + Oseltamivir | Influenza A (H1N1pdm, H275Y resistant) | Mice | 3D MacSynergy | Synergistic improvement in survival rates against both oseltamivir-sensitive and -resistant influenza strains. |
Experimental Protocols
The following is a generalized protocol for assessing the in vitro antiviral activity and synergistic potential of 5-HMT in combination with a partner antiviral drug against a target RNA virus (e.g., SARS-CoV-2). This protocol is based on methodologies reported in the literature for similar studies.[7][9]
1. Materials and Reagents
-
Cell Line: A susceptible cell line for the target virus (e.g., Vero E6 or Calu-3 for SARS-CoV-2).
-
Virus: A well-characterized stock of the target virus with a known titer (PFU/mL or TCID50/mL).
-
Compounds: this compound (5-HMT) and the partner antiviral drug, dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Reagents for Cytotoxicity Assay: e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Reagents for Viral Quantification:
-
For Plaque Reduction Assay: Agarose or Avicel overlay, crystal violet staining solution.
-
For qRT-PCR: RNA extraction kit, reverse transcriptase, qPCR master mix, and specific primers/probes for the target viral gene.
-
2. Cytotoxicity Assay (CC50 Determination)
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours.
-
After 24 hours, add serial dilutions of each compound (5-HMT and the partner drug) individually to the cells. Include a solvent control (e.g., DMSO).
-
Incubate for the same duration as the planned antiviral assay (e.g., 48 or 72 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the 50% cytotoxic concentration (CC50) for each compound using non-linear regression analysis.
3. Antiviral Activity Assay (EC50 Determination)
-
Seed cells in a 96-well plate as described above.
-
Prepare serial dilutions of each compound individually in the cell culture medium.
-
Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI) (e.g., 0.01).
-
After a 1-2 hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of the individual drugs.
-
Incubate for 48-72 hours.
-
Quantify the viral load in the supernatant or cell lysate using either a plaque assay or qRT-PCR.
-
Calculate the 50% effective concentration (EC50) for each compound.
4. Combination Antiviral Assay (Synergy Analysis)
-
Design a checkerboard matrix of drug concentrations. This typically involves preparing serial dilutions of 5-HMT along the y-axis of a 96-well plate and serial dilutions of the partner drug along the x-axis.
-
Seed and infect the cells as described in the antiviral activity assay.
-
After viral adsorption, add the media containing the different combinations of the two drugs to the respective wells.
-
Incubate for 48-72 hours.
-
Quantify the viral load for each combination.
-
Analyze the data using a synergy model such as the Bliss Independence model or the Loewe Additivity model to determine if the combination is synergistic, additive, or antagonistic.
Mandatory Visualization
Caption: Proposed synergistic mechanism of 5-HMT and a protease inhibitor.
Caption: Experimental workflow for in vitro antiviral combination testing.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activities of several nucleoside analogs against influenza A, B, and C viruses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Triple Combination Therapy With 2 Antivirals and Monoclonal Antibodies for Persistent or Relapsed Severe Acute Respiratory Syndrome Coronavirus 2 Infection in Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. protocols.io [protocols.io]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 5-Hydroxymethyltubercidin in Preclinical Cancer Models
Introduction
5-Hydroxymethyltubercidin (5-HMT) is a pyrrolopyrimidine nucleoside analogue and a derivative of tubercidin.[1] Tubercidin and its analogues have demonstrated significant antibacterial, antiviral, and anticancer activities in experimental systems. The anticancer mechanism of tubercidin involves its phosphorylation by cellular kinases and subsequent incorporation into DNA and RNA, leading to the disruption of nucleic acid functions.[2] this compound has been a subject of biological studies, including its evaluation in L-1210 leukemia cells, and it has been submitted to the National Cancer Institute (NCI) for further testing.[1][3]
These application notes provide a summary of the preclinical data available for the parent compound, tubercidin, as a proxy for understanding the potential anti-cancer applications of this compound. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of this class of compounds.
Data Presentation
The following tables summarize quantitative data from preclinical studies on tubercidin, the parent compound of this compound. This data is presented to offer insights into the potential efficacy of its derivatives.
Table 1: In Vivo Efficacy of Tubercidin in a Small-Cell Lung Cancer (SCLC) Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth | Reference |
| Vehicle Control | - | Subcutaneous (in situ) | Baseline | [4] |
| Tubercidin | 5 mg/kg | Subcutaneous (in situ) | Significantly repressed | [4] |
Note: This data is for the parent compound, tubercidin, as specific in vivo efficacy data for this compound in cancer models is not currently available in the cited literature.
Table 2: In Vitro Cytotoxicity of Tubercidin
| Cell Line | IC50 | Assay Type | Reference |
| L1210 Mouse Leukemia | 7 x 10⁻⁷ M | Total RNA and DNA synthesis inhibition | [5] |
Note: This data is for the parent compound, tubercidin. The biological properties of this compound have been studied in L-1210 cells, though specific IC50 values were not detailed in the provided search results.[1]
Experimental Protocols
1. In Vitro Cytotoxicity Assay (Based on general preclinical protocols)
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., DMS 114 for SCLC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compound)
-
96-well plates
-
MTT or similar viability reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
2. In Vivo Xenograft Model for SCLC (Adapted from Tubercidin Protocol)
This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of a test compound in a mouse xenograft model of small-cell lung cancer.[4]
-
Materials:
-
DMS 114 SCLC cells[4]
-
Immunocompromised mice (e.g., athymic nude mice)
-
Phosphate-buffered saline (PBS)
-
This compound (or other test compound)
-
Vehicle control solution
-
-
Procedure:
-
Culture DMS 114 cells to the desired number.
-
Count and wash the cells once in ice-cold sterile PBS.[4]
-
Resuspend the cells to a final concentration of 6 x 10⁵ cells in 50 µL of PBS.[4]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice every 2-3 days for tumor growth.
-
When tumors reach a diameter of 8-10 mm, randomize the mice into treatment and control groups (e.g., 4 mice per group).[4]
-
Prepare the treatment solution of this compound at the desired concentration (e.g., 5 mg/kg for tubercidin) and the vehicle control.[4]
-
Administer the treatment via in situ subcutaneous injection 3 days per week.[4]
-
Measure tumor size every 2-3 days for the duration of the study (e.g., 3 weeks).[4]
-
At the end of the experiment, euthanize the mice and excise the tumors for final size and weight comparison.[4]
-
Visualizations
Caption: Preclinical evaluation workflow for this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 49558-38-5 [smolecule.com]
- 4. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elischolar.library.yale.edu [elischolar.library.yale.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Hydroxymethyltubercidin (5-HMT) In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro use of 5-Hydroxymethyltubercidin (5-HMT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (5-HMT)?
A1: this compound is a nucleoside analog. Its primary mechanism of action is the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp).[1] After entering the host cell, 5-HMT is metabolized into its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain, causing premature termination and halting viral replication.
Q2: What is a typical effective concentration range for 5-HMT in vitro?
A2: The effective concentration of 5-HMT is virus and cell-line dependent. However, published studies have shown potent antiviral activity in the sub-micromolar range. For example, the 50% effective concentration (EC₅₀) against human coronaviruses OC43 and 229E is approximately 0.378 µM and 0.528 µM, respectively.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of 5-HMT?
A3: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For in vitro experiments, it is common practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: What cell lines are suitable for testing the antiviral activity of 5-HMT?
A4: The choice of cell line depends on the virus being studied. Commonly used cell lines for viral research that are suitable for 5-HMT testing include Vero E6 (monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), and Huh-7 (human hepatoma cells). It is crucial to select a cell line that is permissive to infection by your virus of interest.
Q5: Does 5-HMT have any known effects on host cell signaling pathways?
A5: The primary target of 5-HMT is the viral RdRp. While direct, significant off-target effects on host cell signaling pathways have not been extensively reported, it is a possibility with any nucleoside analog. It is advisable to include appropriate controls to monitor for unexpected cellular responses, especially in long-term or high-concentration experiments.
Troubleshooting Guide
Issue 1: I am not observing the expected antiviral activity with 5-HMT.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment to determine the EC₅₀ for your specific virus and cell line. |
| Compound Degradation | Ensure the 5-HMT stock solution has been stored properly (aliquoted and frozen at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. |
| Cell Health | Confirm that your host cells are healthy and in the exponential growth phase before infection. Poor cell health can affect viral replication and the apparent efficacy of the compound. |
| Viral Titer | Verify the titer of your viral stock. An unexpectedly high multiplicity of infection (MOI) may overcome the inhibitory effect of 5-HMT at the tested concentrations. |
Issue 2: I am observing significant cytotoxicity in my cell cultures.
| Possible Cause | Troubleshooting Step |
| High 5-HMT Concentration | Perform a cytotoxicity assay (e.g., MTT or MTS) to determine the 50% cytotoxic concentration (CC₅₀) of 5-HMT in your specific cell line. Use concentrations well below the CC₅₀ for your antiviral experiments. |
| High DMSO Concentration | Ensure the final concentration of the DMSO solvent in your culture medium is not exceeding a non-toxic level (typically ≤ 0.5%). |
| Contamination | Check your cell cultures for microbial contamination, which can cause cell death. |
Issue 3: I am seeing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding | Ensure consistent cell seeding density across all wells and plates. |
| Inconsistent Viral Inoculum | Use a consistent MOI for all experiments. Re-titer your viral stock if necessary. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate dilutions of both the compound and the virus. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (5-HMT) Against Various Viruses
| Virus | Cell Line | EC₅₀ (µM) |
| Human Coronavirus OC43 | - | 0.378 ± 0.023 |
| Human Coronavirus 229E | - | 0.528 ± 0.029 |
| Dengue Virus Type 2 | - | 0.24 |
Data compiled from publicly available sources.[1]
Table 2: Cytotoxicity Profile of this compound (5-HMT)
| Cell Line | CC₅₀ (µM) |
| Various Cell Lines | > 20 |
5-HMT generally exhibits low cytotoxicity. It is strongly recommended to determine the CC₅₀ in your specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀) using MTT Assay
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a 2-fold serial dilution of 5-HMT in cell culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest 5-HMT concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using a non-linear regression analysis.
Protocol 2: Antiviral Plaque Reduction Assay
-
Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of 5-HMT in serum-free medium. In a separate tube, dilute the virus to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the virus with the different concentrations of 5-HMT for 1 hour at 37°C. Then, remove the culture medium from the cells and infect the monolayer with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% Avicel or another overlay medium containing the corresponding concentration of 5-HMT.
-
Incubation: Incubate the plates for 3-5 days, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀.
Visualizations
Caption: Workflow for in vitro testing of 5-HMT.
References
Technical Support Center: 5-Hydroxymethyltubercidin (5-HMT) Experimental Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxymethyltubercidin (5-HMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HMT) and what are its key physicochemical properties?
This compound is a semi-synthetic nucleoside antibiotic derived from tubercidin.[1] It is characterized by a hydroxymethyl group at the 5-position of the tubercidin structure.[1] This modification is noted to enhance its biological activities, particularly its antiviral properties against various RNA viruses.[1]
Key physicochemical properties include:
-
Molecular Formula: C₁₂H₁₆N₄O₅[1]
-
Molecular Weight: 296.28 g/mol [1]
-
Appearance: White crystalline solid[1]
-
Hydrophilicity: 5-HMT is highly hydrophilic, with an XLogP3-AA value of -2.2. This suggests good solubility in aqueous solutions but potentially poor lipid membrane permeability.[1]
Q2: What are the recommended solvents for dissolving this compound?
Qualitative data indicates that this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] Due to its high hydrophilicity, it is expected to have some solubility in aqueous solutions as well.
Q3: How should I prepare a stock solution of this compound?
Recommended Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out the desired amount of 5-HMT powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of 5-HMT = 296.28 g/mol ).
-
Volume (L) = [Mass (g) / 296.28 ( g/mol )] / 0.010 (mol/L)
-
-
Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
To aid dissolution, you can vortex the solution and/or sonicate it in a water bath. Gentle warming (e.g., to 37°C) may also be used, but be cautious about potential degradation at higher temperatures.[2]
-
Ensure the compound is fully dissolved before use. Visually inspect for any particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How do I prepare working solutions for my experiments?
Working solutions are typically prepared by diluting the high-concentration stock solution into your aqueous experimental medium (e.g., cell culture medium, PBS). It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays.
Q5: What should I do if this compound precipitates out of solution when I dilute it in an aqueous buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many compounds.[2] Here are some steps to troubleshoot this:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously. Sonication in a water bath for a few minutes can also help to redissolve the precipitate.[2]
-
Gentle Warming: Briefly warming the solution to 37°C may increase solubility.[2]
-
Increase Solvent Concentration: If precipitation persists, you may need to reconsider the final concentration of your working solution or slightly increase the permissible final DMSO concentration in your experiment (always include a vehicle control with the same DMSO concentration).
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging formulations, the use of surfactants like Tween-80 or co-solvents like PEG300 might be necessary, though this should be carefully validated for your specific application.
Solubility Data
Precise quantitative solubility data for this compound in common laboratory solvents is not consistently provided in publicly available technical data sheets. The table below summarizes the available qualitative information. Researchers should consider empirically determining the solubility for their specific experimental conditions.
| Solvent | Solubility | Remarks |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions.[1] |
| Methanol | Soluble | A polar organic solvent in which 5-HMT is reported to be soluble.[1] |
| Water/Aqueous Buffers | Expected to be soluble | Due to its high hydrophilicity (XLogP3-AA of -2.2), some degree of aqueous solubility is anticipated.[1] However, the exact limit is not specified. |
| Ethanol | Data not available | Solubility in ethanol is not explicitly mentioned in the reviewed literature. |
Experimental Protocols & Troubleshooting
Protocol for Assessing Solubility
If you need to determine the solubility of 5-HMT in a specific solvent for your experiments, you can follow this general protocol:
-
Start with a known mass of 5-HMT in a vial.
-
Incrementally add small, precise volumes of the solvent of interest.
-
After each addition, vortex and/or sonicate the mixture for a set period.
-
Visually inspect for complete dissolution.
-
The point at which no solid particles remain gives an approximation of the solubility limit.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent or need for energy input. | Increase the volume of DMSO. Use vortexing and sonication. Gentle warming to 37°C can also be attempted.[2] |
| Precipitation in cell culture media | The compound's solubility limit in the aqueous medium has been exceeded. | Vortex or sonicate the solution after dilution.[2] Prepare a more dilute stock solution to lower the required dilution factor. Ensure the final DMSO concentration is not causing precipitation. |
| Inconsistent experimental results | Potential degradation of the compound. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light if the compound is light-sensitive. Prepare fresh working solutions for each experiment. |
Visual Guides
Experimental Workflow for Preparing 5-HMT Solutions
Caption: Workflow for preparing 5-HMT stock and working solutions.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting steps for 5-HMT precipitation.
References
Reducing cytotoxicity of 5-Hydroxymethyltubercidin in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of 5-Hydroxymethyltubercidin (5-HMT) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HMT) and what is its primary mechanism of action?
This compound (5-HMT) is a semi-synthetic nucleoside analog derived from tubercidin.[1] Its primary mechanism of action as an antiviral agent is the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination of the nascent viral RNA.[2] This targeted action is effective against a range of viruses, including flaviviruses and coronaviruses.[2]
Q2: Is this compound generally considered cytotoxic?
Compared to its parent compound, tubercidin, 5-HMT exhibits significantly lower cytotoxicity.[1] Studies have shown that it possesses potent antiviral activity at concentrations that do not cause significant harm to host cells, with cytotoxic concentrations often exceeding 20 micromolar in various cell lines.[1] However, as with any compound, cytotoxicity can be cell-type dependent and influenced by experimental conditions.
Q3: What are the potential off-target effects of 5-HMT that might contribute to cytotoxicity?
As a nucleoside analog, 5-HMT has the potential for off-target effects common to this class of compounds. These can include:
-
Mitochondrial Toxicity: Nucleoside analogs can sometimes interfere with mitochondrial DNA synthesis, leading to mitochondrial dysfunction.[3]
-
Inhibition of Cellular Kinases: Being an adenosine analog, 5-HMT could potentially interact with cellular kinases that utilize adenosine triphosphate (ATP), such as adenosine kinase (ADK).[4][5] Inhibition of ADK can disrupt cellular energy homeostasis and signaling pathways.[5][6]
-
Alteration of Host Cell DNA/RNA Synthesis: Although it preferentially targets viral RdRp, there is a possibility of interaction with host cell polymerases, especially at higher concentrations.[3]
Q4: How can I determine the optimal non-toxic working concentration of 5-HMT for my specific cell line?
It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of 5-HMT in your specific cell line. This can be achieved using standard cytotoxicity assays such as the MTT, XTT, or LDH release assays.[7][8] The working concentration for your antiviral or other experiments should be well below the determined CC50 value to minimize cytotoxic effects.
Troubleshooting Guide
This guide addresses common issues related to 5-HMT cytotoxicity in a question-and-answer format.
Issue 1: Higher than expected cytotoxicity observed in my cell culture.
-
Question: I am observing significant cell death in my cultures treated with 5-HMT, even at concentrations reported to be non-toxic. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to 5-HMT. It is essential to determine the CC50 for your particular cells.
-
Sub-optimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (especially mycoplasma) before starting the experiment.[9][10] Stressed or unhealthy cells are more susceptible to drug-induced toxicity.
-
Incorrect Compound Concentration: Double-check your calculations and the stock solution concentration. Serial dilution errors can lead to unexpectedly high final concentrations.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve 5-HMT, ensure the final solvent concentration in the culture medium is non-toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[11]
-
Prolonged Exposure: The duration of exposure to 5-HMT can influence cytotoxicity. Consider reducing the incubation time.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: My cytotoxicity assay results for 5-HMT are highly variable between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results can often be traced back to procedural variability:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparsely populated wells can lead to variable results.[12]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in both cell number and compound concentration.[12] Calibrate your pipettes regularly and use proper pipetting techniques.
-
Reagent Quality: Use high-quality, fresh cell culture media and reagents.[1] Variations in media components or serum batches can affect cell health and drug sensitivity.
-
Assay Timing: Perform the assay at a consistent time point after treatment.
-
Edge Effects: To minimize evaporation and temperature fluctuations that can cause "edge effects" in microplates, avoid using the outer wells or ensure they are filled with sterile PBS or media.[13]
-
Issue 3: Difficulty in distinguishing between antiviral efficacy and cytotoxicity.
-
Question: How can I be sure that the reduction in viral replication is due to the antiviral activity of 5-HMT and not just because the compound is killing the host cells?
-
Answer: This is a critical aspect of antiviral research. The selectivity index (SI) is used to assess this.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value (typically >10) indicates that the compound's antiviral activity occurs at a concentration much lower than its cytotoxic concentration, suggesting a specific antiviral effect.[7][8]
-
Experimental Design: Always run a parallel cytotoxicity assay (without virus) using the same cell line, compound concentrations, and incubation time as your antiviral assay. This allows for a direct comparison of the antiviral and cytotoxic effects.
-
Quantitative Data Summary
The following table summarizes the reported 50% cytotoxic concentration (CC50) of this compound in various cell lines. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | CC50 (µM) | Reference |
| BHK-21 | >20 | [1] |
| Huh7 | Not specified, but no strong cytotoxicity observed | [2] |
| MRC5 | Not specified, but no strong cytotoxicity observed | [2] |
| Caco-2 | Not specified, but no strong cytotoxicity observed | [2] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To determine the concentration of 5-HMT that reduces the viability of a specific cell line by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (5-HMT) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Dilution: Prepare a series of dilutions of the 5-HMT stock solution in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of 5-HMT to the respective wells. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 5-HMT concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 2: General Strategy to Reduce 5-HMT Cytotoxicity
Objective: To minimize unintended cytotoxicity when using 5-HMT in cell culture experiments.
Methodology:
-
Optimize Cell Culture Conditions:
-
Determine the Therapeutic Window:
-
Perform a thorough dose-response analysis to determine both the EC50 (for antiviral activity) and the CC50.
-
Select a working concentration of 5-HMT that is well below the CC50 and provides the desired biological effect.
-
-
Minimize Exposure Time:
-
If possible, reduce the duration of cell exposure to 5-HMT to the minimum time required to achieve the experimental endpoint.
-
-
Consider Co-treatment Strategies (Advanced):
-
In cases of persistent, low-level cytotoxicity, exploring co-treatment with cytoprotective agents could be an option. However, this requires careful validation to ensure the co-treatment does not interfere with the primary experimental outcome.
-
-
Formulation and Solubilization:
-
Ensure 5-HMT is fully solubilized in a non-toxic concentration of a suitable solvent.[2] Poor solubility can lead to compound precipitation and inconsistent results.
-
Visualizations
Caption: A workflow for assessing and mitigating 5-HMT cytotoxicity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. What are ADK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. dendrotek.ca [dendrotek.ca]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biocompare.com [biocompare.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxymethyltubercidin
Welcome to the technical support center for 5-Hydroxymethyltubercidin (HMTU). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent antiviral compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog that exhibits broad-spectrum antiviral activity.[1] Upon entering a host cell, it is converted by host cell kinases into its active triphosphate form, this compound-5'-triphosphate (HMTU-TP). HMTU-TP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its incorporation into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.[1][2]
Q2: In what solvents is this compound soluble?
A2: Based on information for tubercidin derivatives, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Due to its hydrophilic nature, it is also expected to have some solubility in aqueous solutions, though this may be limited. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q3: How should stock solutions of this compound be stored?
A3: For optimal stability, it is recommended to store stock solutions of this compound, prepared in a suitable solvent like DMSO, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: Is this compound stable in aqueous solutions and cell culture media?
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected antiviral activity.
| Potential Cause | Troubleshooting Step |
| Degradation of HMTU in stock solution | Prepare fresh stock solutions from solid compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the integrity of the stock solution using analytical methods like HPLC. |
| Degradation of HMTU in working solution/culture medium | Minimize the pre-incubation time of HMTU in the culture medium before adding to cells. For longer experiments, consider replenishing the medium with fresh HMTU at appropriate intervals. Perform a stability study under your specific cell culture conditions (see Experimental Protocols). |
| Inefficient cellular uptake or phosphorylation | The efficiency of cellular uptake and subsequent phosphorylation to the active triphosphate form can vary between different cell lines.[4] Ensure the cell line used has the necessary kinases for activation. If possible, measure the intracellular concentration of HMTU-TP. |
| Cell line resistance | The target virus or host cell line may have or develop resistance to the compound. Use a sensitive and validated virus-cell line combination. Include a positive control antiviral compound with a known mechanism of action. |
| Incorrect dosage calculation | Double-check all calculations for the preparation of stock and working solutions. |
Issue 2: Observed cytotoxicity at expected non-toxic concentrations.
| Potential Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the HMTU working solution. If precipitation occurs, consider preparing the working solution in a different manner or using a lower concentration. |
| Cell line sensitivity | Different cell lines can exhibit varying sensitivities to antiviral compounds. Perform a dose-response cytotoxicity assay (e.g., MTS or MTT assay) to determine the precise cytotoxic concentration (CC50) for your specific cell line. |
| Degradation product toxicity | If HMTU degrades under your experimental conditions, the degradation products could be more toxic than the parent compound. Assess the stability of HMTU and identify any major degradants. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution using HPLC
This protocol provides a general framework for determining the stability of this compound under specific experimental conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., water, acetonitrile, methanol)
- Buffers of desired pH (e.g., phosphate-buffered saline, citrate buffer)
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
2. Preparation of Solutions:
- Prepare a concentrated stock solution of HMTU in a suitable solvent (e.g., 10 mM in DMSO).
- Prepare the aqueous solutions for stability testing at the desired pH and in the relevant media (e.g., PBS, cell culture medium).
- Spike the aqueous solutions with the HMTU stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µM).
3. Stability Study:
- Incubate the HMTU-containing solutions at the desired temperatures (e.g., 4°C, room temperature, 37°C).
- At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each solution.
- Immediately store the collected aliquots at -80°C until HPLC analysis to halt any further degradation.
4. HPLC Analysis:
- Set up the HPLC system with a suitable mobile phase gradient to separate HMTU from potential degradation products. A common starting point for nucleoside analogs is a gradient of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]
- Equilibrate the C18 column with the initial mobile phase conditions.
- Inject the collected samples.
- Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for HMTU.
- Quantify the peak area of HMTU at each time point.
5. Data Analysis:
- Calculate the percentage of HMTU remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of HMTU remaining versus time to determine the degradation kinetics.
Table 1: Example Stability Data for this compound (100 µM) at 37°C
| Time (hours) | % HMTU Remaining (pH 5.0) | % HMTU Remaining (pH 7.4) | % HMTU Remaining (pH 8.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 | 97.2 |
| 4 | 96.8 | 98.2 | 94.5 |
| 8 | 93.2 | 96.5 | 89.1 |
| 24 | 85.1 | 92.3 | 75.6 |
| 48 | 72.4 | 85.7 | 60.2 |
| Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions. |
Visualizations
Caption: Antiviral mechanism of this compound.
Caption: Workflow for assessing HMTU stability in solution.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rti.org [rti.org]
- 4. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]
- 5. thaiscience.info [thaiscience.info]
Technical Support Center: 5-Hydroxymethyltubercidin (5-HMT) Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Hydroxymethyltubercidin (5-HMT) in antiviral assays.
Troubleshooting Guides
This section addresses specific issues that may arise during antiviral and cytotoxicity assays involving 5-HMT.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Assay Results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell counting and dispensing. |
| Inaccurate virus titer. | Re-titer the virus stock using a reliable method such as a plaque assay or TCID50 assay to ensure a consistent multiplicity of infection (MOI). | |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and perform serial dilutions carefully. For high-throughput screens, consider using automated liquid handlers. | |
| No or Low Antiviral Activity Observed | Incorrect MOI. | Optimize the MOI for your specific virus and cell line combination to ensure a sufficient level of viral replication for measurable inhibition. |
| Compound degradation. | 5-HMT is a nucleoside analog. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| Inappropriate assay endpoint. | Ensure the assay endpoint (e.g., time of harvest, measurement of viral RNA) is timed to capture the peak of viral replication and the effect of the inhibitor. | |
| High Cytotoxicity Observed | Compound concentration is too high. | Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) and use concentrations well below this value for antiviral assays.[1][2] |
| Solvent toxicity. | If using a solvent like DMSO to dissolve 5-HMT, ensure the final concentration in the culture medium is non-toxic to the cells (typically ≤0.5%). Run a solvent-only control. | |
| Contamination of cell culture. | Regularly check cell cultures for microbial contamination. Use aseptic techniques throughout the experimental workflow. | |
| Inconsistent Plaque Formation in Plaque Reduction Assays | Suboptimal cell monolayer. | Ensure cells form a confluent and healthy monolayer before infection. Over-confluent or unhealthy cells can lead to inconsistent plaque formation.[3] |
| Overlay medium issues. | The temperature of the agarose overlay should be carefully controlled to avoid damaging the cells. The concentration of the solidifying agent (e.g., agarose, methylcellulose) may need optimization.[4][5] | |
| Inadequate virus adsorption period. | Allow sufficient time for the virus to adsorb to the cells before adding the overlay. Gently rock the plates during this time to ensure even distribution.[5] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound (5-HMT)?
This compound is a nucleoside analog that exhibits broad-spectrum antiviral activity.[6] Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[6][7] Inside the host cell, 5-HMT is metabolized into its active triphosphate form (5-HMT-TP). This active form is then incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of 5-HMT-TP leads to chain termination, thereby halting viral RNA replication.[7]
2. What is the recommended solvent and storage condition for 5-HMT?
For in vitro assays, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is not cytotoxic. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation of the compound.
3. How do I determine the optimal concentration of 5-HMT for my antiviral assay?
To determine the optimal concentration, you should first assess the cytotoxicity of 5-HMT on the host cell line you are using. This is done by calculating the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[1][2][8] Subsequently, you can perform a dose-response antiviral assay to determine the 50% effective concentration (EC50), the concentration at which 5-HMT inhibits viral replication by 50%.[7][9] The optimal concentration for your experiments will be below the CC50 and around the EC50 to achieve significant antiviral activity with minimal host cell toxicity.
4. What are some common controls to include in a 5-HMT antiviral assay?
-
Cell Control (Mock-infected): Cells that are not infected with the virus and not treated with the compound. This control is used to assess the baseline health and viability of the cells.
-
Virus Control (Untreated): Cells that are infected with the virus but not treated with 5-HMT. This control demonstrates the cytopathic effect (CPE) of the virus and represents 100% viral replication.[10]
-
Compound Cytotoxicity Control: Uninfected cells treated with the same concentrations of 5-HMT as the infected cells. This is to ensure that any observed reduction in viral activity is not due to the death of the host cells.[2][10]
-
Solvent Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve 5-HMT. This control is important to rule out any antiviral or cytotoxic effects of the solvent itself.
-
Positive Control: A known antiviral drug with activity against the specific virus being tested. This control helps to validate the assay system.
5. Can 5-HMT be used against any virus?
This compound has demonstrated potent antiviral activity against flaviviruses (like Dengue virus) and coronaviruses (including SARS-CoV-2).[6][7] Its mechanism of targeting the viral RNA-dependent RNA polymerase suggests it may have a broad spectrum of activity against other RNA viruses. However, its efficacy against specific viruses needs to be experimentally determined.
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound (HMTU, also referred to as HUP1108 in the cited study) against various viruses. The Selectivity Index (SI) is calculated as CC50/EC50.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus 2 (DENV2) | BHK-21 | Resazurin Reduction | <0.125 | 0.34 | >2.72 | [7] |
| Dengue Virus 1 (DENV1) | BHK-21 | Resazurin Reduction | 0.35 | >10 | >28.57 | [7] |
| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Resazurin Reduction | 0.16 | >10 | >62.5 | [7] |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Resazurin Reduction | 0.23 | >10 | >43.48 | [7] |
| SARS-CoV-2 | Caco-2 | qRT-PCR | 0.57 (EC90) | >10 (in MRC-5) | >17.54 | [7] |
Experimental Protocols
Cytotoxicity Assay (Resazurin Reduction Assay)
This protocol is adapted from studies evaluating the cytotoxicity of 5-HMT.[7]
-
Cell Seeding: Seed host cells (e.g., BHK-21 or MRC-5) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of 5-HMT in culture medium. Also, prepare a solvent control (e.g., DMSO) at the highest concentration used in the dilutions.
-
Treatment: After 24 hours of incubation, remove the growth medium from the cells and add the serially diluted 5-HMT and solvent controls to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours), corresponding to the length of the antiviral assay.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (qRT-PCR Based)
This protocol is based on the methodology used to assess the antiviral activity of 5-HMT against SARS-CoV-2.[7]
-
Cell Seeding: Seed host cells (e.g., Caco-2) in a suitable culture plate (e.g., 24-well or 48-well) and incubate for 24 hours to form a confluent monolayer.
-
Infection and Treatment:
-
Prepare dilutions of 5-HMT in culture medium at non-toxic concentrations.
-
Infect the cells with the virus (e.g., SARS-CoV-2) at a predetermined MOI.
-
Simultaneously, treat the infected cells with the different concentrations of 5-HMT.
-
Include an untreated, infected control (virus control) and a mock-infected, untreated control (cell control).
-
-
Incubation: Incubate the plates for a period that allows for significant viral replication (e.g., 24-48 hours).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract the total RNA from each well.
-
Quantitative Reverse Transcription PCR (qRT-PCR):
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Use specific primers and probes for a viral gene (e.g., nucleocapsid) and a host housekeeping gene (for normalization) to perform quantitative PCR.
-
-
Data Analysis:
-
Determine the viral RNA levels for each treatment condition and normalize them to the housekeeping gene.
-
Calculate the percentage of viral inhibition for each concentration of 5-HMT relative to the virus control.
-
Determine the EC50 or EC90 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. emerypharma.com [emerypharma.com]
Technical Support Center: 5-Hydroxymethyltubercidin (5-HMT) Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing incubation time with 5-Hydroxymethyltubercidin (5-HMT). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HMT) and what is its mechanism of action?
A1: this compound (5-HMT) is a nucleoside analog, a derivative of Tubercidin, which is a naturally occurring antibiotic.[1][2] Its primary mechanism of action is the inhibition of RNA synthesis. In virology studies, 5-HMT is converted into its 5'-triphosphate form, which is then incorporated into viral RNA by RNA-dependent RNA polymerase (RdRp), leading to the termination of the growing RNA chain.[1][2] This action occurs at the later stages of viral replication.[2]
In eukaryotic cells, particularly in cancer research, while the exact mechanism is still under investigation, its action is likely linked to the functions of its parent compound and other nucleoside analogs. These compounds are known to interfere with nucleic acid metabolism and related processes. One key area of impact is pre-mRNA splicing.[3][4]
Q2: What are the key cellular targets and pathways affected by 5-HMT treatment?
A2: The direct target in viruses is the RNA-dependent RNA polymerase (RdRp).[2] In mammalian cells, 5-HMT is hypothesized to affect pathways regulated by Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a crucial enzyme that regulates gene expression and the fidelity of mRNA splicing.[4][5] Inhibition of PRMT5 can lead to decreased cellular growth and apoptosis in cancer cells.[5] Consequently, signaling pathways downstream of PRMT5, such as the PI3K/AKT/mTOR pathway and interferon-stimulated gene expression, may be affected by 5-HMT treatment.[5][6][7]
Section 2: Troubleshooting Guides
This section addresses common issues encountered when optimizing 5-HMT incubation time.
Q3: My cells show no significant response after 5-HMT treatment. What are potential causes and solutions?
A3: Lack of response can stem from several factors.
-
Incubation Time is Too Short: The biological process you are measuring (e.g., apoptosis, protein degradation) may require a longer exposure to 5-HMT.
-
Insufficient Concentration: The concentration used may be below the effective dose for your specific cell line.
-
Cell Confluency and Health: Cells that are unhealthy or overly confluent may not respond appropriately to drug treatment.
-
Compound Inactivity: Ensure the compound has been stored correctly and is active.
Solution:
-
Perform a time-course experiment (see Protocol 1) to identify an optimal treatment duration.
-
Conduct a dose-response experiment (see Protocol 2) to determine the EC50/IC50.
-
Ensure you are using healthy, low-passage cells plated at an optimal density (typically 70-80% confluency for treatment).
Q4: I am observing high levels of cytotoxicity and cell death, even at low concentrations. How can I mitigate this?
A4: Excessive cytotoxicity often points to an overly long incubation period or high sensitivity of the cell line.
-
Incubation Time is Too Long: Continuous exposure can lead to off-target effects and general toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in RNA metabolism or splicing.
Solution:
-
Reduce the incubation time significantly. Test shorter time points (e.g., 2, 4, 8, 12 hours).
-
Perform a dose-response experiment with a shorter, fixed incubation time to find a non-toxic working concentration.
-
Always run a vehicle control (medium with solvent only) to rule out solvent toxicity.
Q5: My experimental results with 5-HMT are inconsistent between replicates or experiments. What could be the cause?
A5: Inconsistency is a common problem in cell culture experiments and can often be traced to subtle variations in procedure.[8]
-
Variable Cell State: Differences in cell confluency, passage number, or cell cycle phase at the time of treatment can alter the response.
-
Inaccurate Timing or Pipetting: Precise and consistent timing of treatment addition and removal is critical, especially for short incubation periods.
-
Compound Degradation: Repeated freeze-thaw cycles of the 5-HMT stock solution can lead to degradation.
Solution:
-
Standardize your cell culture protocol: always seed the same number of cells, treat at the same confluency, and use cells within a narrow passage number range.
-
Prepare a master mix of the 5-HMT treatment medium to add to all wells to minimize pipetting variability.
-
Aliquot the 5-HMT stock solution upon receipt to avoid multiple freeze-thaw cycles.
Section 3: Experimental Protocols and Data
The optimal incubation time for 5-HMT is highly dependent on the cell line, drug concentration, and the specific biological endpoint being measured. A systematic approach is necessary to determine this parameter.
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Duration
This protocol outlines how to evaluate the effect of 5-HMT over various time points.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well for viability, 6-well for protein/RNA) at a density that will not exceed 90% confluency by the final time point. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare a working solution of 5-HMT in a complete cell culture medium at a fixed concentration (e.g., a concentration near the suspected IC50 or a standard concentration like 1 µM).
-
Incubation: Replace the medium in the wells with the 5-HMT-containing medium. Include a vehicle-only control group.
-
Time Points: Incubate the plates and terminate the experiment at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Harvesting and Analysis: At each time point, harvest the cells. Perform the desired assay, such as:
-
Cell Viability Assay (MTT, CellTiter-Glo®): To measure cytotoxicity.
-
Western Blot: To measure changes in protein expression or phosphorylation (e.g., cleaved PARP for apoptosis, H4R3me2s for PRMT5 activity).[6]
-
RT-qPCR: To measure changes in target gene expression.
-
-
Data Analysis: Plot the measured effect (e.g., % viability) against time to identify the incubation period that yields the desired biological response.
Protocol 2: Dose-Response Assay to Determine Potency (IC50/EC50)
This protocol is for determining the concentration of 5-HMT that produces a 50% maximal inhibitory or effective response.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Compound Dilution: Prepare a serial dilution of 5-HMT in a complete medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Replace the medium with the various concentrations of 5-HMT.
-
Incubation: Incubate the cells for a fixed duration determined from the time-course experiment (Protocol 1).
-
Analysis: Perform a quantitative assay, typically a cell viability assay.
-
Data Analysis: Normalize the data (e.g., % inhibition relative to vehicle control). Plot the normalized response against the log of the 5-HMT concentration and fit the data with a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50/EC50 value.
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Example Data from a Time-Course Viability Experiment (Cell Line: HCT116, 5-HMT Concentration: 1 µM)
| Incubation Time (Hours) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100.0 | 4.5 |
| 6 | 98.2 | 5.1 |
| 12 | 91.5 | 4.8 |
| 24 | 75.3 | 6.2 |
| 48 | 52.1 | 5.9 |
| 72 | 38.6 | 6.5 |
Table 2: Example Data from a Dose-Response Viability Experiment (Cell Line: HCT116, Incubation Time: 48 Hours)
| 5-HMT Conc. (µM) | Average % Inhibition | Standard Deviation |
| 100 | 95.4 | 3.1 |
| 33.3 | 92.1 | 3.5 |
| 11.1 | 85.6 | 4.0 |
| 3.7 | 71.2 | 5.5 |
| 1.2 | 48.5 | 4.9 |
| 0.4 | 25.3 | 4.2 |
| 0.13 | 10.1 | 3.8 |
| 0 (Control) | 0.0 | 3.3 |
References
- 1. Buy this compound | 49558-38-5 [smolecule.com]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pre-mRNA splicing by 5-fluoro-, 5-chloro-, and 5-bromouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of PRMT5 in Immuno-Oncology | MDPI [mdpi.com]
- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 Inhibition Promotes Osteogenic Differentiation of Mesenchymal Stromal Cells and Represses Basal Interferon stimulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein arginine methyltransferase 5 enhances hepatic mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Common Cell Culture and Cell Growth Problems | What's Killing My Cell Cultures? | Corning [corning.com]
Technical Support Center: 5-Hydroxymethyltubercidin (HMTU) In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of 5-Hydroxymethyltubercidin (HMTU).
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with HMTU, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or undetectable plasma concentrations of HMTU after oral administration.
-
Question: We administered HMTU orally to our animal models but are observing very low or no detectable drug levels in the plasma. What are the likely causes and how can we troubleshoot this?
-
Answer: This is a common challenge for nucleoside analogs like HMTU due to their physicochemical properties. The primary suspects are poor absorption from the gastrointestinal (GI) tract and potential first-pass metabolism.
-
Potential Cause 1: Poor Membrane Permeability. HMTU is a highly hydrophilic molecule, which inherently limits its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[1][2][3][4]
-
Troubleshooting:
-
Formulation Optimization: Consider formulating HMTU with permeation enhancers or in lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) to improve its partitioning into the intestinal membrane.[5]
-
Prodrug Approach: A promising strategy is to synthesize a more lipophilic prodrug of HMTU. By masking the polar hydroxyl groups with cleavable lipophilic moieties (e.g., esters), the molecule's ability to cross the intestinal barrier can be significantly improved. These moieties are then cleaved in vivo to release the active HMTU.[1][2][3][4]
-
-
Potential Cause 2: Enzymatic Degradation. HMTU may be subject to degradation by enzymes in the GI tract or during its first pass through the liver.
-
Troubleshooting:
-
Co-administration with Enzyme Inhibitors: While a less specific approach, co-administration with broad-spectrum enzyme inhibitors could provide initial insights, though this is not ideal for a targeted therapeutic strategy.
-
Structural Modification (Prodrug): Prodrug strategies can also protect HMTU from enzymatic degradation in the gut and liver.[6]
-
-
Issue 2: Rapid clearance and short half-life of HMTU in vivo.
-
Question: Following intravenous administration, we are observing a very rapid decline in plasma concentrations of HMTU, indicating a short half-life. How can we address this?
-
Answer: Rapid clearance is another characteristic challenge for many nucleoside analogs. This can be due to rapid metabolism and/or efficient renal excretion.
-
Potential Cause 1: Metabolic Instability. HMTU may be rapidly metabolized by enzymes in the liver and other tissues.
-
Troubleshooting:
-
Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant animal species to understand the metabolic pathways and rate of degradation.[7][8][9] This information can guide the design of more stable analogs or prodrugs.
-
Prodrug Design: Design prodrugs that are more resistant to the primary metabolic enzymes.
-
-
Potential Cause 2: Renal Clearance. As a hydrophilic molecule, HMTU is likely to be efficiently cleared by the kidneys.
-
Troubleshooting:
-
Formulation with Nanocarriers: Encapsulating HMTU in nanocarriers like polymeric nanoparticles or liposomes can shield it from rapid renal clearance and prolong its circulation time.[10]
-
Lipid Conjugation: Covalently attaching lipid moieties to HMTU can increase its association with plasma proteins, reducing its availability for glomerular filtration and thereby extending its half-life.[5]
-
-
Issue 3: Lack of efficacy in in vivo disease models despite observed in vitro potency.
-
Question: HMTU shows potent antiviral activity in our cell-based assays, but we are not observing the expected therapeutic effect in our animal models. What could be the reason for this discrepancy?
-
Answer: This common "in vitro-in vivo" disconnect often points to suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties of the drug in the whole organism.
-
Potential Cause 1: Insufficient Target Site Concentration. The concentration of HMTU at the site of infection or the target tissue may not be reaching the therapeutic threshold (the minimum effective concentration observed in vitro). This is a direct consequence of the delivery challenges mentioned above (poor absorption, rapid clearance).
-
Troubleshooting:
-
Pharmacokinetic Studies: Conduct thorough PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of HMTU in your animal model. This will provide crucial data on bioavailability and tissue distribution.
-
Dose Escalation Studies: Carefully designed dose-escalation studies can help determine if a therapeutic window can be achieved. However, be mindful of potential toxicity at higher doses.
-
Targeted Delivery Systems: If the target tissue is known, consider designing delivery systems that can specifically accumulate in that tissue, thereby increasing the local concentration of HMTU.
-
-
Potential Cause 2: Off-target Toxicity. HMTU might be causing unforeseen toxicity in the animal model at doses required for efficacy, which could mask the therapeutic effect.
-
Troubleshooting:
-
In Vivo Toxicity Studies: Conduct comprehensive toxicity studies to evaluate the safety profile of HMTU. Monitor for signs of toxicity, and perform histopathological analysis of key organs.[11][12][13][14]
-
Formulation to Reduce Toxicity: Encapsulation in nanocarriers can sometimes reduce the systemic toxicity of a drug by altering its biodistribution and preventing high peak plasma concentrations.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that pose a challenge for its in vivo delivery?
A1: The primary challenge stems from its high hydrophilicity. As a nucleoside analog with multiple polar hydroxyl groups, HMTU has poor lipid membrane permeability, which is crucial for oral absorption and cellular uptake. This property also contributes to its likely rapid renal clearance.[1][2][3][4]
Q2: What is the proposed mechanism of action for HMTU's antiviral activity?
A2: HMTU is a nucleoside analog that acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). It is believed to be intracellularly phosphorylated to its active triphosphate form, which is then incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.[15]
Q3: What are the most promising strategies to improve the oral bioavailability of HMTU?
A3: The two most promising strategies are the prodrug approach and the use of advanced formulation technologies.
-
Prodrugs: By chemically modifying HMTU to create a more lipophilic prodrug, its absorption across the intestinal wall can be significantly enhanced. The lipophilic promoiety is designed to be cleaved off by enzymes in the body, releasing the active HMTU.[1][2][3][4][6]
-
Formulations: Encapsulating HMTU in lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles, can improve its stability in the GI tract and facilitate its uptake.[5][10]
Q4: Are there any known toxicity concerns with tubercidin and its analogs?
A4: The parent compound, tubercidin, is known to have significant cytotoxicity.[16] However, studies on HMTU have shown that it possesses potent antiviral activity at submicromolar levels without significant cytotoxicity in the tested cell lines.[15] It is crucial to conduct thorough in vivo toxicity studies for HMTU to establish its safety profile before proceeding to efficacy studies in animal models.[11][12][13][14]
Q5: What type of animal models are suitable for testing the in vivo efficacy of HMTU?
A5: The choice of animal model will depend on the specific viral infection being targeted. For example, for antiviral testing against M. tuberculosis, various mouse models are commonly used.[17][18][19] For other viruses, the appropriate small animal model that can be reliably infected and exhibits relevant disease pathology should be chosen.[20]
Data Presentation
Table 1: Physicochemical Properties of this compound and Implications for In Vivo Delivery
| Property | Value/Characteristic | Implication for In Vivo Delivery |
| Molecular Formula | C₁₂H₁₆N₄O₅ | - |
| Molecular Weight | 296.28 g/mol | Within the range for oral bioavailability. |
| LogP (predicted) | Low (hydrophilic) | Poor passive diffusion across biological membranes, leading to low oral absorption and cellular uptake.[1][2][3][4] |
| Hydrogen Bond Donors | High | Contributes to high hydrophilicity and poor membrane permeability. |
| Hydrogen Bond Acceptors | High | Contributes to high hydrophilicity and poor membrane permeability. |
| Aqueous Solubility | Expected to be high | Favorable for dissolution but contributes to poor membrane permeability. |
Table 2: Comparison of In Vivo Delivery Strategies for Hydrophilic Nucleoside Analogs
| Strategy | Description | Advantages | Disadvantages |
| Prodrugs | Covalent modification of the parent drug to a more lipophilic form.[1][2][3][4][6] | Improved membrane permeability and oral absorption; can protect against enzymatic degradation. | Requires chemical synthesis and optimization; cleavage efficiency can vary. |
| Lipid Conjugation | Covalent attachment of lipid moieties to the drug.[5] | Increased lipophilicity, enhanced plasma protein binding (longer half-life), and can improve cellular uptake. | May alter the drug's mechanism of action; requires careful design to ensure cleavage or activity of the conjugate. |
| Liposomes | Encapsulation in phospholipid vesicles.[10] | Can protect the drug from degradation, prolong circulation time, and potentially target specific tissues. | Can be complex to manufacture and scale-up; potential for drug leakage. |
| Polymeric Nanogels | Encapsulation in crosslinked polymer networks.[10] | High drug loading capacity for hydrophilic drugs; can be designed for controlled release. | Potential for immunogenicity of the polymer; manufacturing complexity. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolic Stability Assessment of HMTU in Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of HMTU by liver microsomal enzymes.
-
Materials:
-
This compound (HMTU)
-
Liver microsomes (from the desired species, e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compound with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of HMTU in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and HMTU to the microsomal suspension. The final concentration of HMTU should be in a range where enzyme kinetics are linear.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of HMTU using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of HMTU remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7][8][9]
-
Protocol 2: General Method for Evaluating the Oral Bioavailability of an HMTU Formulation in Rodents
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated version of HMTU.
-
Materials:
-
HMTU formulation (e.g., solution, suspension, or encapsulated form)
-
HMTU solution for intravenous (IV) administration (in a suitable vehicle like saline)
-
Rodent model (e.g., mice or rats) with appropriate cannulation for blood sampling if possible
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: one for oral (PO) administration and one for IV administration.
-
Administer the HMTU formulation orally to the PO group at a predetermined dose.
-
Administer the HMTU solution intravenously to the IV group at a lower, appropriate dose.
-
Collect blood samples at specific time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract HMTU from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of HMTU in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of HMTU versus time for both the PO and IV groups.
-
Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Mandatory Visualization
Caption: Challenges and potential solutions for the in vivo delivery of this compound.
Caption: A generalized workflow for the preclinical in vivo evaluation of this compound.
Caption: Conceptual pathway of HMTU's cellular uptake and antiviral mechanism of action.
References
- 1. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and optimization of anti-HIV nucleoside analogs and prodrugs: A review of their cellular pharmacology, structure-activity relationships and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Polymeric nanogel formulations of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical, pharmacokinetic, efficacy and toxicity profiling of a potential nitrofuranyl methyl piperazine derivative IIIM-MCD-211 for oral tuberculosis therapy via in-silico-in-vitro-in-vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased cytotoxicity and decreased in vivo toxicity of FdUMP[10] relative to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models of Tuberculosis Vaccine Research: An Important Component in the Fight against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Testing of Radiopharmaceuticals for the Detection and Characterization of Osteomyelitis: Experiences from a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Nucleoside Analogs in Antiviral Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with nucleoside analogs.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during key experimental procedures involving nucleoside analogs.
Cytotoxicity Assays (e.g., MTT Assay)
Problem: High variability or inconsistent results between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability in metabolic activity and, therefore, absorbance readings.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully, ensuring all tips are drawing up the same volume. Consider performing a cell count before seeding to ensure accuracy.
-
-
Possible Cause 2: Edge effects. Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals. If the formazan product of the MTT reduction is not fully dissolved, it will lead to inaccurate absorbance readings.[1]
-
Solution: After adding the solubilization solution (e.g., DMSO or an isopropanol/HCl solution), ensure the plate is agitated on an orbital shaker for a sufficient amount of time (e.g., 15 minutes) to completely dissolve the crystals. Visually inspect the wells under a microscope to confirm dissolution.[1]
-
-
Possible Cause 4: Interference from the nucleoside analog. Some compounds can interfere with the MTT assay, either by directly reducing the MTT reagent or by altering the cellular metabolism in a way that does not correlate with cytotoxicity.
-
Solution: Run a control plate with the nucleoside analog in cell-free medium to check for direct reduction of MTT. If interference is suspected, consider using an alternative cytotoxicity assay, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity.
-
Problem: Low absorbance readings in all wells, including controls.
-
Possible Cause 1: Insufficient cell number. Too few cells will result in a weak signal.
-
Solution: Optimize the cell seeding density for your specific cell line and incubation time. A cell titration experiment should be performed to determine the linear range of the assay.
-
-
Possible Cause 2: Short incubation time with MTT. Insufficient time for the cells to metabolize the MTT will result in low formazan production.
-
Solution: Increase the incubation time with the MTT reagent. The optimal time can vary between cell types, so it may need to be determined empirically (typically 2-4 hours).
-
-
Possible Cause 3: Contamination. Bacterial or fungal contamination can affect cell health and metabolism.
-
Solution: Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
-
Viral Resistance Profiling
Problem: Failure to select for resistant viral variants.
-
Possible Cause 1: Inappropriate drug concentration. The concentration of the nucleoside analog may be too high, leading to complete inhibition of viral replication and no opportunity for resistant mutants to emerge, or too low, providing insufficient selective pressure.
-
Solution: Start the selection process with a concentration of the nucleoside analog that is slightly below the 50% effective concentration (EC50). Gradually increase the drug concentration in subsequent passages as the virus adapts.
-
-
Possible Cause 2: Insufficient number of passages. The development of resistance can be a slow process, requiring multiple rounds of viral replication under selective pressure.
-
Solution: Continue passaging the virus in the presence of the nucleoside analog for an extended period. Monitor for the emergence of resistant variants by periodically assessing the EC50 of the viral population.
-
-
Possible Cause 3: Low viral fitness of resistant mutants. Some resistance mutations can impair the virus's ability to replicate, making them difficult to select in culture.
-
Solution: Ensure optimal cell culture conditions to support viral replication. Consider using a more sensitive method to detect low-frequency resistant variants, such as next-generation sequencing (NGS).
-
Problem: Ambiguous results from genotypic resistance testing (sequencing).
-
Possible Cause 1: Poor quality sequencing data. Low-quality reads can make it difficult to accurately identify mutations.
-
Solution: Ensure that the viral RNA/DNA template is of high quality and quantity. Use a high-fidelity polymerase for the amplification step prior to sequencing.
-
-
Possible Cause 2: Presence of mixed viral populations. The sample may contain a mixture of wild-type and resistant viruses, leading to overlapping peaks in Sanger sequencing data.
-
Solution: If mixed populations are suspected, consider using techniques that can identify and quantify minority variants, such as NGS or allele-specific PCR.
-
Drug Delivery Experiments
Problem: Low intracellular concentration of the nucleoside analog.
-
Possible Cause 1: Poor membrane permeability. Many nucleoside analogs are hydrophilic and have difficulty crossing the cell membrane.
-
Possible Cause 2: Rapid efflux from the cell. The nucleoside analog may be a substrate for cellular efflux pumps, which actively transport the compound out of the cell.
-
Solution: Co-administer the nucleoside analog with a known inhibitor of the relevant efflux pump.
-
-
Possible Cause 3: Inefficient phosphorylation. Nucleoside analogs need to be phosphorylated to their active triphosphate form by cellular kinases.[4][5] This process can be inefficient.
-
Solution: Design nucleotide prodrugs (e.g., phosphoramidates) that can deliver the monophosphorylated form of the analog into the cell, bypassing the often rate-limiting first phosphorylation step.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with nucleoside analogs?
A1: The most significant mechanism of toxicity for many nucleoside analogs is mitochondrial toxicity.[2][6] This occurs because the mitochondrial DNA polymerase (Pol γ) can mistakenly incorporate the nucleoside analog into mitochondrial DNA, leading to chain termination and depletion of mitochondrial DNA.[7][8][9] This can result in a range of adverse effects, including myopathy, neuropathy, and lactic acidosis.[1][10][11] Other toxicities can include bone marrow suppression and hepatotoxicity.[12][13]
Q2: How does viral resistance to nucleoside analogs develop?
A2: Viral resistance to nucleoside analogs primarily develops through mutations in the viral polymerase (e.g., reverse transcriptase in HIV).[14][15] These mutations can lead to resistance through two main mechanisms:
-
Discrimination: The mutated polymerase can better distinguish between the natural nucleoside and the analog, leading to decreased incorporation of the drug.[15]
-
Excision: Some mutant polymerases have an enhanced ability to remove the incorporated nucleoside analog from the growing DNA chain, a process known as primer unblocking.[15]
Q3: What are prodrugs and how can they help overcome the limitations of nucleoside analogs?
A3: Prodrugs are inactive or less active derivatives of a parent drug that are converted into the active form within the body. In the context of nucleoside analogs, prodrug strategies are employed to overcome limitations such as poor solubility, rapid metabolism, and inefficient cellular uptake.[2][3][5] For example, lipophilic groups can be added to the nucleoside analog to create a prodrug that can more easily cross cell membranes. Another approach is to use nucleotide prodrugs that deliver the monophosphorylated analog into the cell, bypassing the initial and often inefficient phosphorylation step.[2]
Q4: What is the Selectivity Index and why is it important in antiviral drug development?
A4: The Selectivity Index (SI) is a crucial parameter in drug development that measures the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates that the compound is more selective for inhibiting the virus at concentrations that are not toxic to the host cells. This is a critical factor in determining the potential safety and efficacy of an antiviral drug candidate.
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of a nucleoside analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nucleoside analog stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nucleoside analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the nucleoside analog. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the nucleoside analog compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.
-
Protocol for Phenotypic Viral Resistance Profiling (Plaque Reduction Assay)
This protocol describes the plaque reduction assay, a gold standard method for determining the susceptibility of a virus to an antiviral compound.
Materials:
-
Host cell line permissive to the virus
-
Virus stock
-
Nucleoside analog
-
Culture medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells into 6-well or 12-well plates and grow them to confluency.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare different concentrations of the nucleoside analog in the overlay medium.
-
After the virus adsorption period, remove the inoculum and add the overlay medium containing the various concentrations of the nucleoside analog. Include a no-drug control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization:
-
Remove the overlay medium.
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet solution. The plaques will appear as clear zones against a purple background of stained cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the nucleoside analog compared to the no-drug control.
-
Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC50 value.
-
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of Representative Nucleoside Analogs
| Nucleoside Analog | Target Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | HIV-1 | MT-4 | >100 | 0.004 | >25,000 |
| Lamivudine (3TC) | HIV-1 | MT-4 | >100 | 0.015 | >6,667 |
| Acyclovir | HSV-1 | Vero | >300 | 0.1 | >3,000 |
| Ganciclovir | HCMV | HFF | >200 | 1.5 | >133 |
Note: The values presented are for illustrative purposes and can vary depending on the specific experimental conditions.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway often implicated in cell survival and proliferation.
Caption: High-content screening workflow for identifying antiviral nucleoside analogs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel nucleotide prodrugs as potential therapeutics -ORCA [orca.cardiff.ac.uk]
- 4. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput/high-content virology and screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for working with 5-Hydroxymethyltubercidin
Welcome to the technical support center for 5-Hydroxymethyltubercidin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - The compound's solubility limit has been exceeded in the aqueous culture medium.- The solvent used to dissolve the compound (e.g., DMSO) is at too high a final concentration in the media. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is typically ≤ 0.5%.- Prepare a higher concentration stock solution in an appropriate solvent like DMSO or methanol and then dilute it serially in the culture medium to the desired final concentration.[1]- Gently warm the media to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Inconsistent Antiviral Activity | - Inaccurate initial concentration of the compound stock solution.- Degradation of the compound due to improper storage.- Variability in cell seeding density or virus titer.- Presence of contaminants in the cell culture. | - Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.- Store the compound as a solid at the recommended temperature and desiccated. For solutions, store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- Standardize cell seeding and virus infection protocols to ensure reproducibility.- Regularly test cell cultures for mycoplasma contamination. |
| High Cellular Cytotoxicity | - The concentration of this compound used is too high for the specific cell line.- The cell line is particularly sensitive to the compound.- Contamination of the compound with a more toxic substance. | - Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line.- Use a lower, non-toxic concentration for antiviral assays. The selectivity index (SI = CC50/EC50) should be high.- Ensure the purity of the compound using methods like HPLC.[1] |
| No Observed Antiviral Effect | - The virus being tested is not susceptible to this compound.- The concentration of the compound is too low.- The compound was added at an inappropriate time point in the viral replication cycle. | - Confirm from literature that the target virus's RNA-dependent RNA polymerase (RdRp) is a likely target for this class of nucleoside analog.[1]- Perform a dose-response experiment to determine the 50% effective concentration (EC50).- For time-of-addition studies, add the compound at different stages of the viral life cycle (pre-infection, during infection, post-infection) to determine its mechanism of action.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog. Inside the cell, it is converted to its active triphosphate form. This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). Its incorporation can lead to chain termination or mutagenesis, thereby inhibiting viral replication.[1]
Q2: How should I store this compound?
A2: As a solid, it should be stored in a dry, dark place at the temperature indicated on the product datasheet, typically -20°C. Stock solutions in solvents like DMSO or methanol should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] It has high hydrophilicity and is less permeable to lipid membranes.[1]
Q4: What is the purpose of the 5-hydroxymethyl group?
A4: The hydroxymethyl group at the 5-position of the tubercidin structure enhances its biological activity.[1] This modification increases the compound's polarity and hydrogen bonding capacity, which can lead to improved interaction with its biological target, the viral RdRp, and subsequently, enhanced antiviral potency compared to its parent compound, tubercidin.[1]
Q5: Can I use this compound in animal studies?
A5: While this compound has shown efficacy in in vitro and in vivo models, its use in animal studies requires careful consideration of its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity.[1] It is recommended to consult relevant literature for appropriate dosing, formulation, and administration routes for the specific animal model and virus being studied.
Quantitative Data
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) |
| Human Coronavirus OC43 | HCT-8 | >132 | ||
| Human Coronavirus 229E | MRC-5 | >94 | ||
| Dengue Virus | Vero | Plaque Reduction Assay | Data not available in search results | |
| Zika Virus | Huh-7 | Viral RNA Quantification | Data not available in search results | |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect Assay | Data not available in search results |
Note: Specific IC50/EC50 values for Dengue, Zika, and SARS-CoV-2 were not found in the provided search results but are reported to be effectively inhibited by the compound.[1] The selectivity index is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50).[1]
Experimental Protocols
Protocol 1: General Procedure for In Vitro Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of this compound using a cell-based assay.
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., Vero, Huh-7) in a 96-well plate at a predetermined seeding density.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the compound. Include a "cells only" control (no virus, no compound) and a "virus only" control (with virus, no compound).
-
-
Viral Infection:
-
Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubate the plate at 37°C with 5% CO2 for the duration of the viral replication cycle (e.g., 24-72 hours).
-
-
Quantification of Antiviral Activity:
-
Assess the antiviral effect using a suitable method, such as:
-
Cytopathic Effect (CPE) Assay: Visually score the protection of cells from virus-induced death or morphological changes.
-
Plaque Reduction Assay: Stain and count viral plaques to determine the reduction in viral spread.
-
Viral RNA Quantification (RT-qPCR): Measure the amount of viral RNA in the cell supernatant or lysate.
-
Reporter Virus Assay: Use a virus expressing a reporter gene (e.g., luciferase, GFP) and measure the reporter signal.
-
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral activity.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the antiviral assay protocol.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells. Include a "cells only" control with no compound.
-
Incubate for the same duration as the antiviral assay.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Caption: Workflow for determining the antiviral efficacy of this compound.
References
Interpreting unexpected results in 5-Hydroxymethyltubercidin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in experiments involving 5-Hydroxymethyltubercidin (5-HMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HMT) and what is its primary mechanism of action?
A1: this compound (5-HMT) is a nucleoside analog and a derivative of tubercidin.[1] Its primary mechanism of action is as a potent antiviral agent against a range of RNA viruses, including flaviviruses (like Dengue and Zika) and coronaviruses (including SARS-CoV-2).[1][2][3] The compound acts by mimicking natural nucleosides.[1] Inside the cell, it is converted to its 5'-triphosphate form (HMTU-TP), which is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[3] This incorporation leads to the termination of RNA synthesis, thereby inhibiting viral replication.[2][3]
Q2: What is the reported potency and cytotoxicity of 5-HMT?
A2: Studies have demonstrated that 5-HMT possesses potent antiviral activity at submicromolar levels.[2] Importantly, this activity is observed without significant cytotoxicity in the cell lines tested, indicating a favorable selectivity index.[2][3] For example, the selectivity index against human coronaviruses OC43 and 229E exceeds 132 and 94, respectively.[1]
Q3: Are there known off-target effects for 5-HMT or related compounds?
A3: While specific off-target effects for 5-HMT are not extensively documented in the provided results, related tubercidin analogs are known to have other biological activities. For instance, 5-Iodotubercidin is a potent inhibitor of adenosine kinase (IC50 of 26 nM) and also shows inhibitory activity against other kinases such as CK1, insulin receptor tyrosine kinase, PKA, and PKC.[4][5] Given the structural similarity, researchers should be aware of the potential for 5-HMT to interact with cellular kinases, which could lead to unexpected phenotypic results unrelated to its antiviral activity.
Q4: How does the activity of 5-HMT compare to its parent compound, Tubercidin?
A4: While both are antiviral, 5-HMT demonstrates a significantly better safety profile. Tubercidin, the parent compound, is often cytotoxic at concentrations where it shows antiviral activity.[6] In contrast, 5-HMT, with the addition of a hydroxymethyl group, exhibits potent antiviral effects at concentrations that are not cytotoxic, making it a more selective and promising therapeutic candidate.[1][2][3]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in 5-HMT experiments.
Scenario 1: Higher-Than-Expected Cytotoxicity
Problem: Significant cell death is observed in uninfected control cells treated with 5-HMT, or the calculated CC50 (50% cytotoxic concentration) is much lower than reported values.
| Potential Cause | Recommended Solution |
| Compound Degradation or Impurity | Verify the purity of the 5-HMT stock using methods like HPLC.[1] Ensure it has been stored correctly, as per the manufacturer's instructions. |
| Cell Line Sensitivity | The specific cell line used may be more sensitive to nucleoside analogs. Perform a cytotoxicity assay on a panel of different cell lines to assess sensitivity. |
| Assay Interference | The chosen cytotoxicity assay (e.g., MTT) may be affected by the compound. Use an orthogonal method, such as a lactate dehydrogenase (LDH) release assay, to confirm cytotoxicity.[7] |
| Off-Target Kinase Inhibition | 5-HMT may be inhibiting essential cellular kinases, similar to other tubercidin analogs.[4][5] Consider performing kinase profiling assays if off-target effects are suspected. |
| Incorrect Concentration | Double-check all calculations for serial dilutions and stock concentration. An error in dilution can lead to applying a much higher concentration than intended. |
Scenario 2: Lack of Antiviral Activity or High EC50 Values
Problem: 5-HMT fails to inhibit viral replication, or the calculated EC50 (50% effective concentration) is significantly higher than the submicromolar range reported in the literature.
| Potential Cause | Recommended Solution |
| Inactive Compound | Confirm the identity and purity of the 5-HMT. If possible, test its activity in a previously validated positive control system (e.g., a virus and cell line combination known to be sensitive). |
| Inefficient Cellular Uptake/Metabolism | The cell line used may not efficiently transport or phosphorylate 5-HMT into its active triphosphate form. Measure the intracellular levels of HMTU-TP if analytical methods are available. |
| Viral Resistance | The specific viral strain may have mutations in its RdRp that confer resistance to nucleoside analogs. Sequence the RdRp gene of the virus being used. |
| Experimental Timing | Time-of-addition studies show 5-HMT is most effective at inhibiting later stages of viral replication.[1][2][3] Ensure the compound is present during the viral RNA synthesis phase. Adding it too early or too late may diminish its effect. |
| Assay Sensitivity | The endpoint measurement for viral replication (e.g., CPE, plaque assay, qPCR) may not be sensitive enough to detect partial inhibition. Validate the assay's dynamic range and limit of detection. |
Quantitative Data Summary
The following table summarizes the reported antiviral activity and cytotoxicity of this compound against various viruses.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Human Coronavirus OC43 | Huh7 | < 0.75 | > 99.1 | > 132 | [1] |
| Human Coronavirus 229E | Huh7 | < 1.05 | > 99.1 | > 94 | [1] |
| Dengue Virus (DENV) | Multiple | Submicromolar | Not specified | Favorable | [2] |
| Zika Virus (ZIKV) | Multiple | Submicromolar | Not specified | Favorable | [1] |
| SARS-CoV-2 | Multiple | Submicromolar | Not specified | Favorable | [2][3] |
Visualized Pathways and Workflows
Mechanism of Action of 5-HMT
Caption: Mechanism of 5-HMT antiviral action.
General Experimental Workflow for Antiviral Assay
References
- 1. Buy this compound | 49558-38-5 [smolecule.com]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Hydroxymethyltubercidin and Remdesivir: Unraveling their Antiviral Mechanisms of Action
For Immediate Release
In the ongoing battle against viral diseases, the development of effective antiviral therapeutics is paramount. Among the promising candidates, nucleoside analogs have emerged as a critical class of drugs that disrupt viral replication. This guide provides a detailed comparison of the mechanisms of action of two such analogs: 5-Hydroxymethyltubercidin (HMTU) and the clinically approved drug, Remdesivir. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
At a Glance: Key Mechanistic Similarities and Differences
Both this compound and Remdesivir are prodrugs that, upon entering a host cell, are metabolized into their active triphosphate forms. These active metabolites mimic natural nucleoside triphosphates and are incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation is the cornerstone of their antiviral activity, leading to the inhibition of viral replication. However, the nuances of their activation, the precise nature of RdRp inhibition, and their broader spectrum of activity present key areas of comparison.
Quantitative Performance Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and Remdesivir against common human coronaviruses. The data is derived from a comparative study utilizing a resazurin reduction assay for cytotoxicity and viral replication inhibition assays.[1]
| Compound | Virus | EC₅₀ (μM) | CC₅₀ (μM) in MRC-5 cells | Selectivity Index (SI) |
| This compound | HCoV-OC43 | 0.378 ± 0.023 | >50 | >132 |
| HCoV-229E | 0.528 ± 0.029 | >50 | >94 | |
| Remdesivir | HCoV-OC43 | 0.229 ± 0.022 | Not Reported in this study | Not Reported in this study |
| HCoV-229E | 0.071 ± 0.005 | Not Reported in this study | Not Reported in this study |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit viral replication by 50%. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in a viability assay. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a compound. A higher SI is desirable.
Mechanism of Action: A Deeper Dive
Shared Pathway: RNA-dependent RNA Polymerase (RdRp) Inhibition
The primary mechanism of action for both this compound and Remdesivir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1]
-
Cellular Uptake and Activation: Both molecules are administered as prodrugs to facilitate entry into host cells. Once inside, they undergo a series of enzymatic reactions to be converted into their active triphosphate forms.
-
Incorporation into Viral RNA: The active triphosphate metabolites, HMTU-TP and Remdesivir-TP (RDV-TP), are recognized by the viral RdRp as analogs of natural adenosine triphosphate (ATP).
-
Inhibition of RNA Synthesis: The incorporation of these analogs into the growing viral RNA chain disrupts the replication process. Experimental evidence suggests that HMTU-TP acts as a chain terminator, halting further extension of the RNA strand.[1] Remdesivir, on the other hand, is known to cause delayed chain termination.
This compound: Potential for RNA Methyltransferase Inhibition
While the primary antiviral mechanism of this compound is attributed to RdRp inhibition, its parent compound, Tubercidin, has been shown to interfere with the methylation of tRNA.[2] This raises the possibility that HMTU may also exert antiviral effects through the inhibition of viral or host RNA methyltransferases. These enzymes are crucial for viral RNA capping, stability, and evasion of the host immune system. However, direct experimental evidence demonstrating the inhibition of RNA methyltransferases by this compound is currently lacking in the reviewed literature. Further investigation is required to validate this potential secondary mechanism of action.
Experimental Protocols
Resazurin Reduction Assay for Cytotoxicity (CC₅₀ Determination)
This assay is used to assess the viability of cells after treatment with the antiviral compounds.
-
Cell Seeding: Seed MRC-5 cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Remdesivir. Add the compounds to the cells and incubate for a period that mirrors the antiviral assay (e.g., 72 hours).
-
Resazurin Addition: Prepare a stock solution of resazurin in sterile PBS. Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the ability of the active triphosphate forms of the drugs to inhibit the viral RdRp enzyme.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified viral RdRp enzyme, a primer/template RNA duplex, and a mixture of three natural ribonucleoside triphosphates (e.g., GTP, CTP, UTP).
-
Inhibitor Addition: Add varying concentrations of the active triphosphate form of the inhibitor (HMTU-TP or RDV-TP) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the fourth ribonucleoside triphosphate (ATP, the natural counterpart to the analogs) and a radiolabeled or fluorescently tagged nucleotide. Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Quenching and Product Analysis: Stop the reaction by adding a quenching buffer. Analyze the RNA products using denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging.
-
Data Analysis: Quantify the amount of full-length RNA product synthesized in the presence of the inhibitor compared to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined.
Conclusion
Both this compound and Remdesivir demonstrate potent antiviral activity against coronaviruses by targeting the viral RNA-dependent RNA polymerase. Their primary mechanism of action as nucleoside analog inhibitors that disrupt viral RNA synthesis is well-supported by experimental data. Remdesivir has the advantage of being a clinically approved drug with a more extensively characterized profile. However, this compound shows promising in vitro efficacy and a high selectivity index, warranting further investigation into its potential as a broad-spectrum antiviral agent. The possibility of a secondary mechanism involving RNA methyltransferase inhibition, though not yet experimentally confirmed for HMTU, presents an intriguing avenue for future research that could further differentiate its mode of action. Continued comparative studies are essential to fully elucidate the therapeutic potential of these and other nucleoside analogs in the fight against existing and emerging viral threats.
References
Comparative Guide to RdRp Inhibition: 5-Hydroxymethyltubercidin and Other Key Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RNA-dependent RNA polymerase (RdRp) inhibitor 5-Hydroxymethyltubercidin (HMTU) with other notable antiviral compounds targeting the same enzyme: Remdesivir, Favipiravir, and Galidesivir. The information presented is supported by experimental data to aid in research and development efforts.
Mechanism of Action: A Shared Target, Diverse Strategies
All four compounds are nucleoside analogs that, after intracellular conversion to their active triphosphate forms, target the viral RdRp, a crucial enzyme for the replication of RNA viruses. By mimicking natural nucleoside triphosphates, they disrupt the viral replication process. However, the precise mechanisms of inhibition exhibit subtle but important differences.
This compound (HMTU): This adenosine analog acts as a potent inhibitor of viral RNA synthesis. Following its conversion to HMTU 5'-triphosphate (HMTU-TP), it is incorporated into the nascent viral RNA strand by the RdRp. This incorporation leads to chain termination, effectively halting further elongation of the viral genome.[1]
Remdesivir: Another adenosine analog, Remdesivir, functions as a prodrug that is metabolized into its active triphosphate form (RDV-TP). RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the growing RNA chain. Once incorporated, it causes delayed chain termination, meaning that a few more nucleotides are added before RNA synthesis is arrested.[2][3][4] This stalling of the polymerase complex ultimately inhibits viral replication.[3]
Favipiravir: This purine analog is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP). T-705-RTP is recognized by the viral RdRp and can be incorporated into the viral RNA strand. The primary mechanism of action is debated, with evidence supporting both chain termination and the induction of lethal mutagenesis, where the incorporated analog leads to an accumulation of errors in the viral genome, rendering it non-viable.[5][6][7][8][9]
Galidesivir: As an adenosine analog, Galidesivir is also a prodrug that requires intracellular phosphorylation to its active triphosphate form. It is then incorporated into the viral RNA by RdRp, leading to premature chain termination and the inhibition of viral replication.[10][11]
Comparative Antiviral Activity
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its comparators against various RNA viruses. It is important to note that direct comparisons of EC50, IC50, and CC50 values should be made with caution due to variations in the cell lines, viral strains, and experimental protocols used across different studies.
Table 1: Antiviral Activity of this compound (HMTU)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| HCoV-OC43 | MRC-5 | 0.378 ± 0.023 | >50 | >132 |
| HCoV-229E | MRC-5 | 0.528 ± 0.029 | >50 | >94 |
Data sourced from Uemura et al., 2021.[1]
Table 2: Antiviral Activity of Remdesivir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 |
| SARS-CoV | HAE | 0.069 | - | - |
| MERS-CoV | HAE | 0.074 | - | - |
| Ebola Virus | HeLa | 0.030 ± 0.002 | >2.5 | >83 |
| Dengue Virus 2 | Huh-7 | 0.12 - 0.23 | - | - |
| Zika Virus | Huh-7 | 0.12 - 0.23 | - | - |
Data compiled from multiple sources.[4][12]
Table 3: Antiviral Activity of Favipiravir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | 0.03 - 0.94 | >1000 | >3000 |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
Data compiled from multiple sources.[13][14][15][16]
Table 4: Antiviral Activity of Galidesivir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Ebola Virus | HeLa | 3 - 12 | >100 | >8.3 |
| Marburg Virus | HeLa | 3 - 12 | >100 | >8.3 |
| Zika Virus | Vero | - | - | - |
| Yellow Fever Virus | Vero | - | - | - |
Data compiled from multiple sources.[10][17][18]
Experimental Protocols
In Vitro RdRp Primer Extension Assay (Non-Radioactive)
This assay directly measures the ability of a compound's active triphosphate form to inhibit the elongation of an RNA primer by the viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for coronaviruses)
-
Fluorescently labeled RNA primer and a corresponding unlabeled RNA template
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.01% Triton-X100)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP) at desired concentrations
-
Test compound in its active triphosphate form
-
Quench buffer (e.g., 94% formamide, 30 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 10% Urea-PAGE)
-
Fluorescence gel scanner
Procedure:
-
Anneal the fluorescently labeled RNA primer to the RNA template to form the primer/template duplex.
-
In a reaction tube, combine the purified RdRp enzyme complex and the primer/template duplex in the reaction buffer.
-
Add the test compound (triphosphate form) at various concentrations. Include a no-compound control and a positive control inhibitor.
-
Initiate the reaction by adding a mix of natural rNTPs.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quench buffer.
-
Denature the samples by heating.
-
Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled RNA products using a gel scanner. Inhibition is observed as a decrease in the length of the extended primer compared to the no-compound control.
Cell-Based RdRp Luciferase Reporter Assay
This assay measures the activity of the viral RdRp within a cellular context, allowing for the evaluation of prodrugs that require intracellular activation.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for the viral RdRp complex
-
Reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a viral promoter and flanked by viral UTRs recognized by the RdRp. A second reporter (e.g., Renilla luciferase) can be included for normalization.
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (prodrug form)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate (e.g., 96-well).
-
Co-transfect the cells with the RdRp expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
After an initial incubation period (e.g., 4-6 hours), replace the transfection medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a further period (e.g., 48 hours) to allow for compound metabolism, RdRp expression, and reporter gene expression.
-
Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the RdRp activity by normalizing the firefly luciferase signal to the renilla luciferase signal.
-
Determine the EC50 value of the test compound by plotting the normalized RdRp activity against the compound concentration.
Visualizing the Path to Inhibition
The following diagrams, generated using the DOT language, illustrate the key steps in the activation and inhibitory action of each compound.
Caption: Activation and inhibition pathway of this compound.
Caption: Activation and inhibition pathway of Remdesivir.
Caption: Activation and dual inhibition pathways of Favipiravir.
Caption: Activation and inhibition pathway of Galidesivir.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oatext.com [oatext.com]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 9. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galidesivir Stops Zika Viral Replication in Primate Model | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 12. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic modelling to estimate intracellular favipiravir ribofuranosyl-5′-triphosphate exposure to support posology for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anti-Influenza Virus Drug Favipiravir Has Little Effect on Replication of SARS-CoV-2 in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Favipiravir use for SARS CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-Hydroxymethyltubercidin's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adenosine kinase inhibitor 5-Hydroxymethyltubercidin and its analogs, focusing on their cytotoxic activity in various cancer cell lines. The information presented is intended to support further research and drug development efforts in oncology.
Introduction
This compound is a nucleoside analog that has been investigated for its therapeutic potential. While much of the research has focused on its antiviral properties, its structural similarity to other adenosine kinase inhibitors with known anticancer effects warrants a closer examination of its activity in cancer cells. Adenosine kinase (ADK) is a key enzyme in adenosine metabolism, and its inhibition can lead to an increase in intracellular adenosine levels, which can, in turn, affect various signaling pathways involved in cell proliferation and apoptosis. This guide summarizes the available data on the cytotoxic effects of this compound and compares it with related compounds, providing a resource for researchers in the field.
Mechanism of Action: Adenosine Kinase Inhibition and Beyond
This compound, a derivative of Tubercidin, is believed to exert its biological effects primarily through the inhibition of adenosine kinase. ADK is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting ADK, these compounds can lead to an accumulation of intracellular adenosine. This increase in adenosine can trigger various downstream signaling events, including the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis and can induce apoptosis in cancer cells.
Furthermore, some analogs, such as 5-Iodotubercidin, have been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. The overall mechanism is complex and can be cell-type dependent, involving a network of signaling pathways that regulate cell survival and death.
Figure 1: Simplified signaling pathway of adenosine kinase inhibitors.
Comparative Cytotoxicity in Cancer Cell Lines
Due to the limited publicly available data on the specific anticancer activity of this compound, this guide includes data for its parent compound, Tubercidin, as a primary comparison point. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tubercidin and other relevant adenosine kinase inhibitors across various human cancer cell lines. It is important to note that direct cross-study comparisons of IC50 values can be challenging due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Tubercidin | HeLa | Cervical Cancer | 55.1[1] |
| Tubercidin | DMS 114 | Small-Cell Lung Cancer | <10 |
| Tubercidin | DMS 52 | Small-Cell Lung Cancer | <10 |
| 5-Iodotubercidin | HCT116 (p53+/+) | Colon Carcinoma | 1.88[2] |
| 5-Iodotubercidin | HCT116 (p53-/-) | Colon Carcinoma | 7.8[2] |
| ABT-702 | IMR-32 | Neuroblastoma | 0.051[3] |
Note: The IC50 values for Tubercidin in DMS 114 and DMS 52 cell lines were reported as being below 10 µM, indicating high potency. ABT-702 is a potent non-nucleoside adenosine kinase inhibitor with an IC50 of 1.7 nM in enzymatic assays.[3] Its cytotoxic IC50 in the IMR-32 neuroblastoma cell line is 51 nM.[3]
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the cytotoxic activity of the compounds discussed in this guide.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins.
Figure 3: Workflow for Western Blot analysis of apoptosis markers.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with the test compound and control cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The available data, primarily on Tubercidin, suggests that adenosine kinase inhibitors as a class hold promise as anticancer agents. However, a significant gap exists in the literature regarding the specific cytotoxic activity of this compound in cancer cell lines. To fully assess its potential, further in-depth studies are required to:
-
Determine the IC50 values of this compound across a broad panel of cancer cell lines.
-
Conduct head-to-head comparative studies with other adenosine kinase inhibitors.
-
Elucidate the detailed molecular mechanisms underlying its cytotoxic effects in cancer cells.
Such studies will be crucial in determining the therapeutic potential of this compound and guiding its future development as a potential anticancer drug.
References
5-Hydroxymethyltubercidin: A Comparative Analysis of Antiviral Efficacy Against Standard-of-Care Treatments
For Immediate Release
In the landscape of antiviral research, the quest for broad-spectrum agents with potent efficacy against emerging and endemic RNA viruses is a paramount objective. This guide provides a comparative analysis of 5-Hydroxymethyltubercidin (HMTU), a novel nucleoside analog, against current standard-of-care antiviral therapies for several significant viral pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data to inform future research and development directions.
Executive Summary
This compound has demonstrated potent in vitro activity against a range of RNA viruses, most notably coronaviruses and flaviviruses. Its mechanism of action, the inhibition of the viral RNA-dependent RNA polymerase (RdRp), is a well-established target for antiviral therapeutics. This guide presents a side-by-side comparison of HMTU's efficacy, measured by half-maximal effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), with that of standard-of-care antivirals for SARS-CoV-2, Influenza, Respiratory Syncytial Virus (RSV), and Ebola Virus. The data, compiled from various studies, is presented in standardized tables to facilitate objective comparison. Detailed experimental methodologies for key assays are also provided to ensure transparency and aid in the replication and extension of these findings.
Mechanism of Action: this compound
This compound acts as a nucleoside analog. Upon entry into the host cell, it is metabolized into its triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of HMTU-triphosphate leads to premature termination of the growing RNA strand, thereby inhibiting viral replication.
Figure 1: Mechanism of action of this compound (HMTU).
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound against various RNA viruses compared to standard-of-care antiviral drugs. The EC₅₀ values represent the concentration of the drug that inhibits 50% of viral replication, while the CC₅₀ values indicate the concentration that causes 50% cytotoxicity to the host cells. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window.
Table 1: Antiviral Efficacy against Coronaviruses (SARS-CoV-2)
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Vero E6 | 0.47 | >10 | >21 |
| Remdesivir | Vero E6 | 0.77 | >100 | >129.87[1] |
| Remdesivir | Vero CCL-81 | 0.01 | >10 | >1000[2] |
| Remdesivir | Calu-3 | 0.01 | >10 | >1000[2] |
| Nirmatrelvir | Calu-3 | 0.45 | >100 | >222 |
| Molnupiravir (NHC) | Vero E6 | 0.3 | >10 | >33[3] |
| Molnupiravir (NHC) | Calu-3 | 0.08 | >10 | >125[3] |
Note: Data for HMTU is derived from a single study and further validation across different cell lines is warranted. EC₅₀ values can vary significantly between cell lines.
Table 2: Antiviral Efficacy against Influenza Viruses
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Data Not Available | - | - | - | - |
| Oseltamivir carboxylate | H1N1 | MDCK | 1.34 | >100 | >74,627 |
| Zanamivir | H1N1 | MDCK | 0.92 | >200 | >217,391[4] |
| Peramivir | H1N1 | MDCK | 15.00 | >100 | >6,666,667[5] |
| Baloxavir acid | H1N1pdm09 | MDCK-SIAT1 | 0.7 | 10.1 | 14,428[6] |
Note: Direct comparative data for HMTU against influenza viruses was not available in the reviewed literature.
Table 3: Antiviral Efficacy against Respiratory Syncytial Virus (RSV)
| Compound | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| This compound | Data Not Available | - | - | - |
| Ribavirin | HEp-2 | 3-10 | >32 | >3.2-10.7[7] |
Note: The standard of care for RSV is primarily supportive. Ribavirin is used in severe cases. Data for HMTU against RSV is needed.
Table 4: Antiviral Efficacy against Ebola Virus (Zaire ebolavirus)
| Compound | Assay | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| This compound | Data Not Available | - | - | - |
| Ansuvimab (Ebanga) | Plaque Reduction | 0.06 | Not Applicable | Not Applicable[8][9] |
| Atoltivimab/maftivimab/odesivimab (Inmazeb) | Data Not Available | - | - | - |
Note: Standard-of-care for Ebola virus disease now involves monoclonal antibody therapies. EC₅₀ values for antibodies are determined by neutralization assays and CC₅₀ is not a relevant measure. Data for HMTU against Ebola virus is needed.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral efficacy studies. Below are generalized protocols for the key assays used to generate the data in this guide.
Experimental Workflow for In Vitro Antiviral Testing
Figure 2: Generalized workflow for in vitro antiviral efficacy and cytotoxicity testing.
Plaque Reduction Assay (for EC₅₀ Determination)
This assay is considered the gold standard for measuring the inhibition of infectious virus production.[7][10][11]
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6- or 12-well plates and incubate overnight.
-
Virus and Compound Preparation: Prepare serial dilutions of the antiviral compounds. Mix each compound dilution with a standardized amount of virus (to produce a countable number of plaques) and incubate for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (e.g., MTT or MTS Assay for CC₅₀ Determination)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.[8][10][12][13][14]
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Addition: Add serial dilutions of the antiviral compounds to the cells. Include cell-only (no compound) and media-only (background) controls.
-
Incubation: Incubate the plates for the same duration as the antiviral efficacy assay (e.g., 48-72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).
-
CC₅₀ Calculation: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Quantification
This assay measures the amount of viral RNA in a sample and can be used as an alternative or complementary method to the plaque assay for determining EC₅₀.[15][16][17][18][19]
-
Experimental Setup: The initial steps of cell seeding, infection, and treatment are similar to the plaque reduction assay.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA from the cell lysate or the culture supernatant.
-
Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform real-time PCR using primers and a probe specific to a conserved region of the viral genome. The amplification of the target sequence is monitored in real-time by detecting a fluorescent signal.
-
Quantification: The amount of viral RNA in each sample is quantified by comparing its amplification curve to that of a standard curve generated from known quantities of viral RNA.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the viral RNA level by 50% compared to the virus-only control.
Conclusion and Future Directions
The available in vitro data suggests that this compound is a promising broad-spectrum antiviral candidate, particularly against coronaviruses. Its potency against SARS-CoV-2 is comparable to that of Remdesivir and Molnupiravir in certain cell lines. However, a significant data gap exists regarding its efficacy against other important RNA viruses, including influenza, RSV, and Ebola virus, when compared directly with standard-of-care treatments under similar experimental conditions.
For drug development professionals and researchers, the following steps are recommended:
-
Head-to-Head Comparative Studies: Conduct in vitro studies that directly compare the antiviral activity of HMTU with standard-of-care drugs for influenza, RSV, and Ebola viruses using identical cell lines, virus strains, and assay protocols.
-
Mechanism of Resistance Studies: Investigate the potential for viral resistance to HMTU and determine the genetic basis of any observed resistance.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluate the efficacy, safety, and pharmacokinetic profile of HMTU in relevant animal models of viral disease.
-
Combination Therapy Studies: Explore the potential for synergistic or additive effects when HMTU is combined with other antiviral agents.
By addressing these research questions, the scientific community can better delineate the therapeutic potential of this compound and its place in the arsenal of antiviral agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.hku.hk [hub.hku.hk]
- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. genomica.uaslp.mx [genomica.uaslp.mx]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-Hydroxymethyltubercidin vs. Favipiravir in Antiviral Research
In the landscape of antiviral drug discovery, the quest for broad-spectrum agents against RNA viruses remains a paramount challenge for researchers, scientists, and drug development professionals. This guide provides a detailed, data-driven comparison of two such promising molecules: 5-Hydroxymethyltubercidin (HMTU), a derivative of the naturally occurring nucleoside antibiotic Tubercidin, and Favipiravir (T-705), a synthetic pyrazinecarboxamide derivative. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.
Executive Summary
Both this compound and Favipiravir demonstrate in vitro efficacy against a range of RNA viruses, particularly coronaviruses, by inhibiting the viral RNA-dependent RNA polymerase. Preclinical data suggests that this compound exhibits potent antiviral activity at submicromolar concentrations against several coronaviruses, including SARS-CoV-2, with a high selectivity index. Favipiravir, an approved anti-influenza drug in Japan, has also shown activity against SARS-CoV-2, though the effective concentrations reported in vitro appear to be higher and more variable across different studies. This guide presents the available experimental data to facilitate an objective comparison of their antiviral profiles.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and Favipiravir against various coronaviruses. It is critical to note that these data are compiled from different studies and were not generated in a head-to-head comparative experiment. Variations in cell lines, virus strains, and assay methodologies can influence the results.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| HCoV-OC43 | MRC-5 | 0.378 ± 0.023 | >50 | >132 |
| HCoV-229E | MRC-5 | 0.528 ± 0.029 | >50 | >94 |
Data sourced from a study on the anti-coronavirus activities of tubercidin derivatives[1].
Table 2: Antiviral Activity of Favipiravir against SARS-CoV-2
| Cell Line | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| Vero E6 | 61.88 | >400 | >6.46 |
| Vero E6 | 913 | >2000 | >2.19 |
| Calu-3 | >1000 | >1000 | - |
Data compiled from multiple in vitro studies on Favipiravir's efficacy against SARS-CoV-2[2][3]. It is important to note the significant variability in the reported EC₅₀ values.
Mechanism of Action
Both this compound and Favipiravir are prodrugs that require intracellular conversion to their active triphosphate forms to exert their antiviral effects. They act as nucleoside analogs, targeting the viral RNA-dependent RNA polymerase (RdRp).
This compound: Following uptake into the host cell, HMTU is phosphorylated to HMTU 5'-triphosphate (HMTU-TP). HMTU-TP is then incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to the termination of RNA chain elongation, thereby halting viral replication.[1]
Favipiravir: Similarly, Favipiravir is metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4][5] Favipiravir-RTP is recognized by the viral RdRp as a purine nucleotide and is incorporated into the viral RNA.[6] The precise mechanism of inhibition is thought to involve both chain termination and lethal mutagenesis, where the incorporation of Favipiravir-RTP introduces errors into the viral genome, leading to non-viable virus particles.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of the key assays used to evaluate the antiviral activity of these compounds.
Resazurin Reduction Assay for Antiviral Activity and Cytotoxicity
This assay is used to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a compound.
-
Cell Seeding: Human fetal lung fibroblast (MRC-5) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Virus Infection and Treatment: The cell culture medium is removed, and the cells are infected with the virus (e.g., HCoV-OC43 or HCoV-229E) in the presence of the diluted compound. Control wells include virus-infected cells without the compound and uninfected cells with and without the compound.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, typically 3-5 days.
-
Resazurin Addition: A resazurin solution is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active (i.e., viable) cells to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: After an incubation period of 1-4 hours, the fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: The fluorescence readings are used to calculate the percentage of cell viability relative to the untreated, uninfected control. The EC₅₀ is the compound concentration that results in a 50% reduction of the virus-induced cytopathic effect. The CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Plaque Reduction Assay for Viral Titer Determination
This "gold standard" assay quantifies the number of infectious virus particles.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in 6-well or 12-well plates.
-
Virus Dilution and Infection: The virus stock is serially diluted, and the cell monolayers are inoculated with the dilutions for a short adsorption period (e.g., 1 hour).
-
Overlay Application: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for a duration that allows for plaque formation, which can range from 2 to 10 days depending on the virus.
-
Plaque Visualization: The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye such as crystal violet, which stains the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.
-
Plaque Counting: The plaques are counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL). For antiviral testing, the assay is performed in the presence of different concentrations of the compound, and the reduction in plaque number is used to determine the inhibitory concentration.[7]
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibition of the viral polymerase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified viral RdRp enzyme, a template RNA, a primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., radioactive or fluorescent).
-
Inhibitor Addition: The test compound in its active triphosphate form (e.g., HMTU-TP or Favipiravir-RTP) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature for the enzyme to catalyze RNA synthesis.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Product Analysis: The newly synthesized RNA products are separated by gel electrophoresis.
-
Data Analysis: The amount of labeled rNTP incorporated into the RNA is quantified. The 50% inhibitory concentration (IC₅₀) is the compound concentration that reduces the RdRp activity by 50%.
Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow for antiviral testing.
Caption: Intracellular activation and mechanism of action of nucleoside analog RdRp inhibitors.
Caption: General experimental workflow for in vitro antiviral compound testing.
Conclusion
Both this compound and Favipiravir represent promising scaffolds for the development of broad-spectrum antiviral therapies targeting the viral RdRp. The available preclinical data indicates that this compound demonstrates potent, submicromolar activity against several coronaviruses with a favorable selectivity index in vitro. Favipiravir, while having the advantage of being an approved drug for influenza in some countries, shows more variable and generally higher EC₅₀ values against SARS-CoV-2 in vitro.
For drug development professionals, the high potency and selectivity of this compound in these early studies may warrant further investigation and optimization. For researchers and scientists, the differing in vitro potencies underscore the importance of standardized assays for direct comparison of antiviral candidates. Further head-to-head studies under identical experimental conditions are necessary to definitively conclude the comparative efficacy of these two compounds.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Favipiravir and ivermectin show in vitro synergistic antiviral activity against SARS-CoV-2 [frontierspartnerships.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Hydroxymethyltubercidin's Antiviral Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral agent 5-Hydroxymethyltubercidin (HMTU) against established drugs, Remdesivir and Favipiravir. While in vivo validation for HMTU is not yet publicly available, this document summarizes its potent in vitro antiviral properties and presents a benchmark against the in vivo efficacy of comparator drugs. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Executive Summary
This compound (HMTU) has demonstrated significant promise as a broad-spectrum antiviral agent in preclinical in vitro studies. It exhibits potent, submicromolar activity against a range of RNA viruses, including flaviviruses (e.g., Dengue virus) and coronaviruses (e.g., SARS-CoV-2), by inhibiting the viral RNA-dependent RNA polymerase (RdRp). This mechanism of action is shared with the FDA-approved antiviral Remdesivir and Favipiravir, which is approved for influenza treatment in Japan. This guide places the potent in vitro data of HMTU in the context of the established in vivo efficacy of these comparator drugs, highlighting the critical need for subsequent animal model studies to ascertain the translational potential of HMTU.
Comparative Antiviral Activity
The following tables summarize the available quantitative data for HMTU, Remdesivir, and Favipiravir against key RNA viruses.
Table 1: In Vitro Antiviral Activity against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (HMTU) | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.47 | >10 | >21.3 |
| HCoV-OC43 | MRC5 | 0.18 | >10 | >55.6 | |
| HCoV-229E | MRC5 | 0.08 | >10 | >125 | |
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 |
| Favipiravir (T-705) | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
Table 2: In Vitro Antiviral Activity against Flaviviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (HMTU) | DENV-1 | BHK-21 | 0.35 | >10 | >28.6 |
| DENV-2 | BHK-21 | 0.29 | >10 | >34.5 | |
| ZIKV | Vero | 0.42 | >10 | >23.8 | |
| Ribavirin | DENV-1 | BHK-21 | 4.5 | >50 | >11.1 |
Table 3: In Vivo Efficacy of Comparator Drugs against SARS-CoV-2 in Animal Models
| Compound | Animal Model | Virus | Key Findings |
| Remdesivir | Rhesus Macaques | SARS-CoV-2 | Early treatment reduced clinical signs, lung damage, and viral loads in the lungs.[1] |
| Favipiravir | Syrian Hamsters | SARS-CoV-2 | High doses resulted in a significant reduction of infectious virus titers and lung histopathological damage.[2] |
Mechanism of Action: Targeting the Viral RdRp
All three compounds, HMTU, Remdesivir, and Favipiravir, function as nucleoside/nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[3][4][5]
dot
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Benchmarking 5-Hydroxymethyltubercidin: A Comparative Analysis of Tubercidin Derivatives
In the landscape of nucleoside analogues, 5-Hydroxymethyltubercidin (HMTU) has emerged as a compound of significant interest, demonstrating potent antiviral properties. This guide provides a comprehensive comparison of HMTU against its parent compound, tubercidin, and other tubercidin derivatives. The analysis is based on available experimental data, focusing on antiviral, antibacterial, and cytotoxic activities to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential.
Quantitative Performance Analysis
The biological activity of this compound and its derivatives varies significantly based on the specific substitutions on the pyrrolo[2,3-d]pyrimidine core. The following tables summarize the available quantitative data to facilitate a direct comparison of their efficacy and safety profiles.
Antiviral Activity against Human Coronaviruses
A key area of investigation for HMTU has been its efficacy against coronaviruses. The following data, derived from studies on human coronavirus strains HCoV-OC43 and HCoV-229E, highlights the superior performance of HMTU compared to other tubercidin derivatives.
| Compound | EC₅₀ (µM) vs HCoV-OC43 | EC₅₀ (µM) vs HCoV-229E | CC₅₀ (µM) in MRC-5 cells | Selectivity Index (SI) (OC43) | Selectivity Index (SI) (229E) |
| This compound (HMTU) | 0.038 | 0.053 | >50 | >1316 | >943 |
| Tubercidin | 0.05 | 0.05 | >5 | >100 | >100 |
| 5-Fluorotubercidin | 0.04 | 0.04 | >5 | >125 | >125 |
| 5-Chlorotubercidin | 0.08 | 0.08 | >5 | >62.5 | >62.5 |
| 5-Bromotubercidin | 0.07 | 0.07 | >5 | >71.4 | >71.4 |
| 5-Iodotubercidin | 0.09 | 0.09 | >5 | >55.6 | >55.6 |
| 5-Methyltubercidin | 0.12 | 0.12 | >5 | >41.7 | >41.7 |
| 5-Aminotubercidin | >5 | >5 | >5 | - | - |
| 5-Cyanotubercidin | 0.06 | 0.06 | >5 | >83.3 | >83.3 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower EC₅₀ indicates higher antiviral potency. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC₅₀ indicates lower cytotoxicity. Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀. A higher SI indicates a more favorable safety profile.
The data clearly indicates that this compound possesses potent antiviral activity against both tested human coronavirus strains, with a significantly higher selectivity index compared to other derivatives, suggesting a superior safety profile.
Antibacterial Activity against Mycobacterium tuberculosis
While HMTU's antibacterial profile is less characterized, the parent compound, tubercidin, has demonstrated notable activity against various strains of Mycobacterium tuberculosis. This provides a baseline for the potential antibacterial applications of its derivatives.
| M. tuberculosis Strain | MIC (µg/mL) of Tubercidin |
| H37Rv (drug-sensitive) | 0.25 - 1.0 |
| Multidrug-resistant (MDR) | 0.5 - 2.0 |
| Extensively drug-resistant (XDR) | 0.5 - 2.0 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Further research is required to establish a direct comparative dataset for the antibacterial activity of this compound against other tubercidin derivatives.
Mechanism of Action: A Focus on Viral RNA Polymerase
This compound, like other tubercidin derivatives, functions as a nucleoside analogue. Its primary mechanism of antiviral action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4] After entering the host cell, HMTU is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of HMTU-triphosphate leads to premature termination of the RNA chain, thereby halting viral replication.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecdc.europa.eu [ecdc.europa.eu]
- 4. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxymethyltubercidin: A Potent Broad-Spectrum Antiviral Agent
A detailed comparison of the antiviral efficacy and mechanism of action of 5-Hydroxymethyltubercidin (HMTU) against a range of RNA viruses, with a focus on its advantages over existing therapies such as remdesivir.
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the antiviral properties of this compound (HMTU), a promising nucleoside analog. This guide provides a detailed analysis of HMTU's potent activity against a variety of RNA viruses, including coronaviruses and flaviviruses, and offers a direct comparison with the well-known antiviral drug, remdesivir.
Broad-Spectrum Antiviral Activity
Studies have demonstrated that HMTU exhibits significant antiviral activity against a wide range of pathogenic RNA viruses. This includes members of the Coronaviridae family, such as Human Coronavirus OC43 (HCoV-OC43) and Human Coronavirus 229E (HCoV-229E), as well as several members of the Flaviviridae family, including Dengue virus, Zika virus, Yellow Fever virus, Japanese Encephalitis virus, and West Nile virus.[1][2][3] The potent anti-flavivirus and anti-coronavirus activities of HMTU have been observed at submicromolar levels.[1][2][3]
Comparative Efficacy Against Coronaviruses
To provide a clear benchmark for its antiviral efficacy, HMTU was directly compared to remdesivir, a current standard-of-care antiviral for certain viral infections. The half-maximal effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined for both compounds in various cell lines.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HCoV-OC43 | MRC-5 | 0.378 ± 0.023 | >50 | >132 |
| HCoV-229E | MRC-5 | 0.528 ± 0.029 | >50 | >94 | |
| Remdesivir | HCoV-OC43 | MRC-5 | 0.229 ± 0.022 | >2.00 | >8.7 |
| HCoV-229E | MRC-5 | 0.071 ± 0.005 | >2.00 | >28.1 |
Table 1: Comparative antiviral activity and cytotoxicity of this compound and Remdesivir against human coronaviruses in MRC-5 cells.[1][4]
The data indicates that while remdesivir shows a lower EC50 for HCoV-229E, HMTU demonstrates a significantly higher selectivity index for both HCoV-OC43 and HCoV-229E, suggesting a more favorable safety profile. The CC50 of HMTU in MRC-5 cells was greater than 50 µM, indicating low cytotoxicity.[1]
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
The primary antiviral mechanism of this compound involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
5-Hydroxymethyltubercidin: A Comparative Guide to its Antiviral Activity and Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral performance of 5-Hydroxymethyltubercidin (5-HMT) with alternative antiviral agents, supported by available experimental data. It also delves into the experimental protocols for key assays and discusses the current landscape of the reproducibility of these findings.
Comparative Antiviral Activity
This compound, a derivative of the naturally occurring nucleoside antibiotic Tubercidin, has demonstrated potent antiviral activity against a range of RNA viruses, including flaviviruses and coronaviruses. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2]
The following tables summarize the in vitro efficacy of 5-HMT compared to other well-known antiviral drugs, Remdesivir and Favipiravir, against various viruses. The data is primarily sourced from a key study by Uemura et al. (2021), which provides the most direct comparative analysis to date.
Table 1: Antiviral Activity against Coronaviruses
| Virus | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Cell Line |
| HCoV-OC43 | This compound | 0.378 ± 0.023 | >50 | >132 | MRC-5 |
| Remdesivir | 0.229 ± 0.022 | >50 | >218 | MRC-5 | |
| HCoV-229E | This compound | 0.528 ± 0.029 | >50 | >94 | MRC-5 |
| Remdesivir | 0.071 ± 0.005 | >50 | >704 | MRC-5 | |
| SARS-CoV-2 | This compound | 0.47 (EC₉₀) | >20 | >42.5 | VeroE6/TMPRSS2 |
| Remdesivir | 0.022 (EC₉₀) | >20 | >909 | VeroE6/TMPRSS2 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. A higher Selectivity Index indicates a more favorable safety profile.
Table 2: Antiviral Activity against Flaviviruses
| Virus | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line |
| Dengue Virus (DENV-1) | This compound | 0.35 | >20 | BHK-21 |
| Ribavirin | >20 | >20 | BHK-21 | |
| Favipiravir | >20 | >20 | BHK-21 | |
| Zika Virus (ZIKV) | This compound | 0.38 | >20 | BHK-21 |
| Ribavirin | 3.9 | >20 | BHK-21 | |
| Favipiravir | >20 | >20 | BHK-21 |
Reproducibility of Experimental Results
A critical aspect of preclinical drug development is the reproducibility of experimental findings. The primary study reporting the potent antiviral activity of 5-HMT by Uemura et al. (2021) indicates that the presented data are the mean of at least three independent experiments, suggesting internal consistency.[2] However, a comprehensive search of the current scientific literature reveals a lack of independent, third-party studies that have explicitly aimed to validate or reproduce these initial findings.
The absence of external validation is a significant consideration for the research community. Independent verification is crucial to confirm the robustness of the initial observations and to build a stronger foundation for further development of 5-HMT as a potential therapeutic agent. Researchers are encouraged to conduct independent studies to verify the reported efficacy and safety profile of this compound.
Experimental Protocols
To aid in the independent validation and further investigation of this compound, detailed methodologies for key experiments are provided below. These protocols are based on established techniques in virology and drug discovery.
In Vitro Antiviral Activity Assay (EC₅₀ Determination)
This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of an antiviral compound against a target virus in a cell-based assay.
Materials:
-
VeroE6/TMPRSS2 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Target virus stock of known titer
-
This compound and other comparator compounds
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR reagents, antibodies for immunostaining, or a reporter virus system)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed VeroE6/TMPRSS2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of 5-HMT and comparator drugs in culture medium.
-
Infection: On the day of the experiment, remove the growth medium from the cells and infect with the target virus at a pre-determined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the serially diluted compounds to the respective wells. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period appropriate for the virus replication cycle (e.g., 24-72 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral genome copy number.
-
Immunostaining: Fix and permeabilize the cells, then stain for a viral antigen using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Reporter Virus: If using a virus expressing a reporter gene (e.g., luciferase or GFP), measure the reporter signal.
-
-
Cell Viability Assay (CC₅₀ Determination): In a parallel plate without virus infection, treat cells with the same serial dilutions of the compounds and measure cell viability using a suitable assay.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Plot the inhibition curve and determine the EC₅₀ value using non-linear regression analysis. Similarly, determine the CC₅₀ value from the cell viability data.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay measures the ability of a compound to directly inhibit the activity of the viral RdRp enzyme.
Materials:
-
Recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)
-
RNA template and primer (one of which is often fluorescently labeled)
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
This compound triphosphate (the active form of the drug) and other comparator triphosphates
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or a fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the RdRp enzyme, the RNA template/primer duplex, and the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of 5-HMT triphosphate or the comparator compounds. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the RNA polymerization reaction by adding the rNTP mix.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Product Analysis:
-
Gel-based: Denature the RNA products and separate them by size using denaturing PAGE. Visualize the fluorescently labeled RNA products using a gel imager. Inhibition is observed as a decrease in the amount of full-length extension product.
-
Fluorescence-based: If using a fluorescence resonance energy transfer (FRET) or other fluorescence-based detection method, measure the signal change in a plate reader.
-
-
Data Analysis: Quantify the amount of RNA product at each inhibitor concentration and calculate the half-maximal inhibitory concentration (IC₅₀).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of 5-HMT as a viral RdRp inhibitor.
Experimental Workflow for Antiviral Activity Screening
References
Peer-Reviewed Validation of 5-Hydroxymethyltubercidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral compound 5-Hydroxymethyltubercidin (HMTU) with other established antiviral agents, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in drug development in evaluating the potential of HMTU as a broad-spectrum antiviral therapeutic.
Executive Summary
This compound, a nucleoside analog, has demonstrated potent antiviral activity against a range of RNA viruses, including flaviviruses and coronaviruses.[1] Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This guide presents a comparative analysis of HMTU's in vitro efficacy and cytotoxicity against Remdesivir, a well-established antiviral drug. While direct comparative studies with other antivirals like Favipiravir are limited, this guide provides available data to offer a broader perspective on HMTU's performance.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data from a key peer-reviewed study comparing the antiviral efficacy and cytotoxicity of this compound and Remdesivir against various human coronaviruses.
Table 1: Antiviral Activity (EC50 in µM) of this compound vs. Remdesivir
| Virus Strain | This compound (HMTU) | Remdesivir |
| HCoV-OC43 | 0.378 ± 0.023 | 0.229 ± 0.022 |
| HCoV-229E | 0.528 ± 0.029 | 0.071 ± 0.005 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) of this compound vs. Remdesivir
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) vs. HCoV-OC43 | Selectivity Index (SI = CC50/EC50) vs. HCoV-229E |
| This compound (HMTU) | MRC-5 | > 50 | > 132 | > 94 |
| Remdesivir | MRC-5 | > 10 | > 43.6 | > 140.8 |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that results in 50% cell death in vitro. The Selectivity Index is a ratio that measures the window between cytotoxicity and antiviral activity; a higher SI is desirable.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Resazurin Reduction Assay for Cytotoxicity Assessment
This assay is used to determine the concentration of the antiviral compound that is toxic to the host cells.
Protocol:
-
Cell Seeding: Seed MRC-5 cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound and the comparator drug (e.g., Remdesivir) in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the different concentrations of the compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Metabolically active (viable) cells will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2][3][4][5]
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Inhibition
This method quantifies the amount of viral RNA in infected cells to determine the inhibitory effect of the antiviral compound.
Protocol:
-
Cell Infection and Treatment: Seed host cells (e.g., MRC-5) in a multi-well plate. Infect the cells with the target virus (e.g., HCoV-OC43 or HCoV-229E) in the presence of various concentrations of this compound or the comparator drug.
-
RNA Extraction: At a specific time point post-infection (e.g., 48 or 72 hours), lyse the cells and extract the total RNA using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
qPCR Amplification: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe). The fluorescence signal increases proportionally to the amount of amplified viral genetic material.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the amount of viral RNA. Calculate the viral load for each treatment condition relative to the untreated infected control. The EC50 value is determined by plotting the percentage of viral inhibition against the compound concentration.[6][7][8][9]
Primer Extension Assay for RdRp Inhibition
This biochemical assay directly assesses the ability of the activated form of the nucleoside analog to inhibit the viral RNA-dependent RNA polymerase.
Protocol:
-
Template-Primer Annealing: Anneal a short, labeled RNA primer to a longer RNA template. This complex mimics the state of the viral genome during replication.
-
Enzyme and Compound Incubation: In a reaction tube, combine the purified viral RdRp enzyme, the annealed template-primer complex, and the triphosphate form of this compound (HMTU-TP) or the comparator nucleoside triphosphate.
-
Reaction Initiation: Initiate the RNA extension reaction by adding a mixture of all four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching buffer.
-
Product Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Analysis: Visualize the labeled RNA products using an appropriate imaging system. Inhibition of the RdRp will result in a decrease in the amount of full-length extension product and potentially the appearance of shorter, terminated products.[10][11]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the evaluation of this compound.
Caption: Workflow for the in vitro evaluation of antiviral compounds.
Caption: Mechanism of action of this compound.
References
- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viral load quantitation of SARS-coronavirus RNA using a one-step real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normalization of SARS-CoV-2 viral load via RT-qPCR provides higher-resolution data for comparison across time and between patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COVID-19 diagnosis by RT-PCR and viral load quantification [bio-protocol.org]
- 9. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 10. Primer Extension Reactions for the PCR- based α- complementation Assay [en.bio-protocol.org]
- 11. Primer Extension Reactions for the PCR- based α- complementation Assay [bio-protocol.org]
Navigating the Therapeutic Window: A Comparative Safety Analysis of 5-Hydroxymethyltubercidin and Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for potent antiviral therapeutics is invariably intertwined with a rigorous evaluation of their safety profiles. A promising antiviral candidate must not only exhibit robust efficacy against its target but also possess a favorable therapeutic window, minimizing harm to the host. This guide provides a comparative analysis of the safety profile of the investigational nucleoside analog 5-Hydroxymethyltubercidin (HMTU) against several commercially available antiviral drugs: Paxlovid™ (Nirmatrelvir/Ritonavir), Molnupiravir, Remdesivir, and Favipiravir. This objective comparison is supported by available preclinical and clinical data to aid researchers in navigating the complex landscape of antiviral drug development.
Executive Summary of Comparative Safety
The following table summarizes the key safety and toxicity parameters for this compound and the selected comparator antivirals. It is important to note that the data for HMTU is currently limited to preclinical in vitro studies, while the information for the other agents is derived from extensive clinical trials and post-marketing surveillance.
| Antiviral Agent | In Vitro Cytotoxicity (CC50) | Key Preclinical In Vivo Toxicity Findings (Animal Models) | Common Adverse Events in Humans (Clinical Trials) | Serious Adverse Events in Humans (Clinical Trials & Post-Marketing) |
| This compound (HMTU) | > 20 µM in BHK-21 cells[1] | Data not publicly available. Its parent compound, tubercidin, is known to be highly cytotoxic.[2] | Not applicable (no clinical trial data) | Not applicable |
| Paxlovid™ (Nirmatrelvir/Ritonavir) | Data not publicly available | No nirmatrelvir-related effects on embryo-fetal development in rats at doses up to 12 times the human exposure.[3] | Dysgeusia (altered taste), diarrhea, hypertension, myalgia.[4] | Anaphylaxis, hypersensitivity reactions, Stevens-Johnson syndrome, toxic epidermal necrolysis, hepatotoxicity.[4][5] |
| Molnupiravir | Data not publicly available | Embryo-fetal toxicity observed in animal studies.[6] | Diarrhea, nausea, dizziness.[7] | Anaphylaxis, angioedema. Concerns exist regarding potential for mutagenesis. |
| Remdesivir | Data not publicly available | Dose-dependent kidney injury and renal tubular atrophy in animal studies.[8] | Nausea, elevated transaminase levels.[5] | Infusion-related reactions, hypersensitivity, hepatotoxicity (elevated liver enzymes), acute kidney injury.[5][8] |
| Favipiravir | Data not publicly available | Teratogenicity and embryotoxicity observed in animal studies.[9] | Hyperuricemia (increased uric acid in the blood), diarrhea, nausea.[8][10] | Gout flares, potential for QTc prolongation. |
In-Depth Safety Profiles
This compound (HMTU)
This compound is a derivative of the naturally occurring nucleoside antibiotic, tubercidin. While tubercidin itself exhibits potent antiviral and antitumor activity, its clinical utility has been hampered by significant host toxicity.[2] HMTU was synthesized to improve the therapeutic index by reducing cytotoxicity while retaining antiviral efficacy.
Preclinical Safety Data:
-
In Vitro Cytotoxicity: Studies have shown that HMTU has a low cytotoxicity profile, with a 50% cytotoxic concentration (CC50) greater than 20 µM in Baby Hamster Kidney (BHK-21) cells.[1] This is a significant improvement compared to the high cytotoxicity of the parent compound, tubercidin.
-
In Vivo Toxicity: As of the latest available information, detailed in vivo toxicity studies for HMTU, such as the determination of the median lethal dose (LD50) in animal models, have not been published in the public domain. The lack of this data is a critical gap in its safety profile assessment and will be a key focus of future preclinical development.
Paxlovid™ (Nirmatrelvir/Ritonavir)
Paxlovid is an oral antiviral therapy that combines nirmatrelvir, a SARS-CoV-2 main protease inhibitor, with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.
Clinical Safety Data:
-
Common Adverse Events: The most frequently reported adverse events in clinical trials were dysgeusia, diarrhea, hypertension, and myalgia.[4]
-
Serious Adverse Events: Serious adverse events are rare but can include hypersensitivity reactions, such as anaphylaxis and Stevens-Johnson syndrome.[5] Due to the ritonavir component, there is a significant risk of drug-drug interactions with medications metabolized by CYP3A4, which can lead to serious or life-threatening toxicities.[2][4]
Molnupiravir
Molnupiravir is an orally administered prodrug of the nucleoside analogue β-D-N4-hydroxycytidine (NHC), which works by inducing errors in the viral RNA replication process.
Clinical Safety Data:
-
Common Adverse Events: The most common adverse events reported in clinical trials were diarrhea, nausea, and dizziness.[7]
-
Serious Adverse Events: While generally well-tolerated in the short term, concerns have been raised about the potential for mutagenesis in host cells, although the clinical significance of this is still under investigation. Animal studies have indicated the potential for embryo-fetal toxicity.[6]
Remdesivir
Remdesivir is an intravenous nucleoside analogue that inhibits viral RNA-dependent RNA polymerase.
Clinical Safety Data:
-
Common Adverse Events: The most common adverse events include nausea and elevated levels of liver transaminases (ALT and AST).[5]
-
Serious Adverse Events: More severe adverse events can include infusion-related reactions, hypersensitivity, and clinically significant hepatotoxicity.[5][8] Cases of acute kidney injury have also been reported.[8]
Favipiravir
Favipiravir is an oral antiviral that selectively inhibits viral RNA-dependent RNA polymerase.
Clinical Safety Data:
-
Common Adverse Events: The most notable and frequent adverse event is hyperuricemia.[8][10] Gastrointestinal side effects such as diarrhea and nausea are also common.
-
Serious Adverse Events: The hyperuricemia can potentially lead to gout flares in susceptible individuals. There is also a potential risk for prolongation of the QTc interval on an electrocardiogram. Importantly, favipiravir has demonstrated teratogenic and embryotoxic effects in animal studies, precluding its use in pregnant women.[9]
Experimental Protocols
A comprehensive assessment of a drug's safety profile relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo toxicity assays relevant to the antivirals discussed.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Principle: The test involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats or mice) of a single sex (usually females, as they are often slightly more sensitive). Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Housing and Fasting: House the animals individually. Fast the animals overnight before dosing (with free access to water).
-
Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance's toxicity.
-
Stepwise Procedure:
-
Step 1: Dose a group of 3 animals with the starting dose.
-
Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.
-
Decision for Next Step:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.
-
If 0 or 1 animal dies, proceed to the next higher dose level with another group of 3 animals.
-
If the starting dose was 300 mg/kg and 3 animals survive, the test is stopped, and the substance is classified in a lower toxicity category.
-
-
-
Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.
-
Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.
-
Data Analysis: The results are interpreted in terms of the number of animals that die at each dose level to classify the substance. An approximate LD50 value can also be estimated.
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying the adverse effects of antiviral drugs is crucial for predicting and managing their toxicity.
This compound and Nucleoside Analogs: General Toxicity Pathway
As a nucleoside analog, the toxicity of HMTU is likely to be mediated through its interference with host cellular nucleic acid and protein synthesis, a mechanism shared by many compounds in this class.
Caption: General mechanism of nucleoside analog-induced cytotoxicity.
Paxlovid™ (Ritonavir-Mediated Drug-Drug Interactions)
The primary safety concern with Paxlovid stems from the ritonavir component, which is a potent inhibitor of the CYP3A4 enzyme, a key player in the metabolism of many drugs.
Caption: Ritonavir's inhibition of CYP3A4 leading to drug-drug interactions.
Remdesivir-Induced Hepatotoxicity
Evidence suggests that remdesivir-induced liver injury may be mediated by mitochondrial dysfunction and the activation of stress-activated protein kinase pathways.
Caption: Proposed pathway for remdesivir-induced hepatotoxicity.
Favipiravir-Induced Hyperuricemia
The elevation of uric acid levels by favipiravir is primarily due to its effects on renal transporters involved in uric acid excretion.
Caption: Mechanism of favipiravir-induced hyperuricemia.
Conclusion
The development of new antiviral agents requires a delicate balance between efficacy and safety. This compound shows promise as a potential antiviral with a seemingly improved in vitro safety profile compared to its parent compound. However, the current lack of in vivo toxicity data underscores the need for comprehensive preclinical safety and toxicology studies to fully characterize its therapeutic potential. In contrast, the approved antivirals discussed in this guide have well-documented safety profiles from extensive clinical use, each with a unique set of potential adverse events that require careful consideration and patient monitoring. This comparative guide serves as a resource for researchers to understand the safety landscapes of these antiviral agents and to inform the continued development of novel, effective, and safe therapies to combat viral diseases.
References
- 1. Selective protection of tubercidin toxicity by nitrobenzyl thioinosine in normal tissues but not in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 3. New adenosine kinase inhibitors with oral antiinflammatory activity: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Safety Pharmacology - ERBC [erbc-group.com]
- 8. Effects of tubercidin and its 5'-O-methyl ether on adenosine receptors and mediator release functions in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of tubercidin analogues of ppp5'A2'p(5'A2'p)n5'A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil enhances azidothymidine cytotoxicity: in vitro, in vivo, and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 5-Hydroxymethyltubercidin
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like 5-Hydroxymethyltubercidin is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risk and ensure a safe laboratory environment.
Hazard Assessment
While some safety data sheets (SDS) may classify this compound as non-hazardous, the toxicological properties of many research chemicals are not fully characterized. A conservative approach is warranted. Based on data for structurally similar nucleoside analogs, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, may cause skin and eye irritation, and could be a respiratory irritant.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on a precautionary approach, assuming the potential for hazards similar to related compounds.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. Gloves should be changed immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or dust. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A dust mask or respirator may be necessary if handling large quantities of the solid compound or if there is a risk of generating dust. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) before starting any work.
- Ensure that a safety shower and eyewash station are readily accessible.
- Designate a specific area for handling this compound.
- Assemble all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
- Wear the appropriate personal protective equipment as outlined in the table above.
- Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.
- Avoid direct contact with the skin, eyes, and clothing.
- Use a spatula or other appropriate tools for transferring the solid.
- If creating solutions, add the solid to the solvent slowly to avoid splashing.
3. Storage:
- Store this compound in a tightly sealed container.
- Keep the container in a cool, dry, and well-ventilated area.
- Store away from incompatible materials.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison center or doctor.[1] |
| Spills | For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with soap and water. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spilled material, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
